(2E)-pentenoyl-CoA
Description
Properties
Molecular Formula |
C26H38N7O17P3S-4 |
|---|---|
Molecular Weight |
845.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-pent-2-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5-6,13-15,19-21,25,36-37H,4,7-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/p-4/b6-5+/t15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
GJSFKOVNQYGUGN-JQVZGLFNSA-J |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the (2E)-pentenoyl-CoA Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-pentenoyl-CoA is a short-chain monounsaturated fatty acyl-CoA that serves as an intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its metabolism is crucial for cellular energy homeostasis, and dysregulation of its biosynthetic pathway can be indicative of certain metabolic disorders. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis, including the key enzymes, reaction mechanisms, and relevant experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of fatty acid metabolism and related therapeutic interventions.
The Core Biosynthetic Pathway
The primary route for the biosynthesis of this compound is through the dehydration of (3S)-3-hydroxypentanoyl-CoA. This reaction is a key step in the beta-oxidation spiral of fatty acids with an odd number of carbons.
Key Enzyme: Enoyl-CoA Hydratase (Crotonase)
The central enzyme responsible for the formation of this compound is enoyl-CoA hydratase (E.C. 4.2.1.17) , commonly known as crotonase. This mitochondrial enzyme catalyzes the reversible hydration and dehydration of 2-enoyl-CoA thioesters.[1][2] In the context of this compound biosynthesis, it facilitates the removal of a water molecule from (3S)-3-hydroxypentanoyl-CoA.
Enoyl-CoA hydratases exhibit broad substrate specificity, acting on a range of short-, medium-, and long-chain acyl-CoA substrates.[3][4] The catalytic mechanism involves two conserved glutamate (B1630785) residues in the active site that act in concert to facilitate the syn-addition or elimination of a water molecule across the double bond of the acyl-CoA substrate.[1][2]
The alternative pathway to this compound is via the dehydrogenation of pentanoyl-CoA, catalyzed by acyl-CoA dehydrogenases. This is the first step in each cycle of beta-oxidation.
Signaling and Logical Relationships
The biosynthesis of this compound is intricately linked to the overall process of fatty acid beta-oxidation. The flow of substrates through this pathway is regulated by the energy state of the cell, with high energy demands promoting the breakdown of fatty acids and thus the production of intermediates like this compound.
Quantitative Data
While specific kinetic data for the enzymatic conversion of (3S)-3-hydroxypentanoyl-CoA to this compound is not extensively documented, data from related substrates provide valuable insights into the efficiency of enoyl-CoA hydratases. The Vmax of enoyl-CoA hydratase I from Mycobacterium smegmatis decreases with increasing carbon-chain length of the substrate, while the Km values remain relatively similar.[4]
| Substrate | Vmax (units/mg) | Km (µM) | Enzyme Source | Reference |
| Crotonyl-CoA (C4) | 2,488 | 82 | Mycobacterium smegmatis | [4] |
| Decenoyl-CoA (C10) | - | 91 | Mycobacterium smegmatis | [4] |
| Hexadecenoyl-CoA (C16) | 154 | 105 | Mycobacterium smegmatis | [4] |
Note: A unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.
Experimental Protocols
Heterologous Expression and Purification of Enoyl-CoA Hydratase
A common method for obtaining sufficient quantities of enoyl-CoA hydratase for in vitro studies is through heterologous expression in Escherichia coli. The following is a general workflow for this process.
Detailed Methodology:
-
Gene Amplification and Cloning: The gene encoding the desired enoyl-CoA hydratase (e.g., human ECHS1) is amplified from cDNA using polymerase chain reaction (PCR). The amplified product is then cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine-tag (His-tag).
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A starter culture is grown overnight and then used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Fractionation: After several hours of induction, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted using methods such as sonication or high-pressure homogenization. The lysate is then centrifuged to separate the soluble protein fraction from the insoluble cell debris.
-
Protein Purification: The soluble fraction containing the recombinant protein is subjected to purification. For His-tagged proteins, affinity chromatography using a nickel-nitrilotriacetic acid (Ni-NTA) resin is a common first step. The bound protein is then eluted with a high concentration of imidazole. Further purification to homogeneity can be achieved using size-exclusion chromatography.[7]
Enoyl-CoA Hydratase Activity Assay
The activity of enoyl-CoA hydratase is typically measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.[7]
Materials:
-
Purified enoyl-CoA hydratase
-
This compound (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the this compound substrate at a known concentration (e.g., 0.25 mM).
-
Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).
-
The rate of the reaction is calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[7]
Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.
Detailed Methodology:
-
Sample Preparation: Biological samples (tissues or cells) are rapidly quenched to halt metabolic activity. Acyl-CoAs are then extracted, typically using a solvent mixture such as methanol/water. An internal standard (e.g., a stable isotope-labeled acyl-CoA) is added at the beginning of the extraction process for accurate quantification.
-
Liquid Chromatography (LC) Separation: The extracted acyl-CoAs are separated using a reversed-phase C18 column. A gradient of mobile phases, typically consisting of an aqueous solution with a weak acid and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometry (MS) Analysis: The eluate from the LC system is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. In this mode, the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected in the first quadrupole (MS1). This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (MS2). The transition from the precursor ion to the product ion is highly specific for this compound, allowing for its accurate quantification even in complex biological matrices.[8]
Conclusion
The biosynthesis of this compound, a key intermediate in odd-chain fatty acid oxidation, is primarily catalyzed by the enzyme enoyl-CoA hydratase. Understanding the intricacies of this pathway is fundamental for researchers in the fields of metabolism and drug development. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this pathway, from enzyme characterization to the quantification of its metabolites. Further research focusing on the specific kinetics of enoyl-CoA hydratase with C5 substrates and the precise cellular concentrations of this compound will be crucial for a more complete understanding of its role in health and disease. This knowledge will pave the way for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 6. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
(2E)-Pentenoyl-CoA: A Technical Guide to its Metabolic Significance, Synthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2E)-pentenoyl-CoA, an important intermediate in the metabolism of odd-chain fatty acids. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its existence and role have been elucidated through broader studies of fatty acid oxidation. This document details its metabolic context, provides comprehensive protocols for its chemical and enzymatic synthesis, and outlines methods for its subsequent isolation and characterization, tailored for a scientific audience.
Metabolic Context: The Role of this compound in Beta-Oxidation
This compound is a key intermediate in the mitochondrial beta-oxidation of odd-numbered-chain fatty acids, such as valeric acid (C5). The metabolic pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. The final cycle for a C5 fatty acid results in the formation of propionyl-CoA and acetyl-CoA.
The initial step in the oxidation of pentanoyl-CoA is its desaturation by a medium-chain acyl-CoA dehydrogenase to form this compound. This intermediate is then acted upon by enoyl-CoA hydratase (also known as crotonase), a member of the crotonase superfamily of enzymes.[1][2][3] This enzyme catalyzes the hydration of the double bond, a critical step for the subsequent reactions in the beta-oxidation spiral.
Synthesis and Isolation Protocols
For research purposes, obtaining pure this compound is typically achieved through chemical or chemo-enzymatic synthesis rather than isolation from biological sources, which would be complex and yield low quantities.
Chemo-Enzymatic Synthesis of this compound
A common and effective method for synthesizing acyl-CoAs, including unsaturated variants like this compound, involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A (CoA-SH).[4][5] The following protocol is adapted from established methods for short-chain enoyl-CoAs.
Experimental Protocol:
-
Activation of (2E)-Pentenoic Acid:
-
Dissolve (2E)-pentenoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Add a slight molar excess (e.g., 1.1 equivalents) of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), or a mixed anhydride-forming reagent like ethyl chloroformate, to activate the carboxyl group.
-
The reaction can be facilitated by the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate (dicyclohexylurea if using DCC) may be observed.
-
-
Thioesterification with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A (lithium salt or free acid) in an aqueous buffer solution (e.g., 0.1 M potassium phosphate (B84403), pH 7.5).
-
Slowly add the activated (2E)-pentenoic acid solution from step 1 to the Coenzyme A solution with vigorous stirring. The pH of the aqueous solution should be monitored and maintained between 7.0 and 8.0 by the addition of a dilute base (e.g., 1 M LiOH) as needed.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Reaction Quenching and Workup:
-
After the reaction is complete (as monitored by HPLC), quench any remaining activated acid by adding a small amount of a primary amine (e.g., Tris buffer).
-
If a precipitate has formed (e.g., dicyclohexylurea), remove it by filtration or centrifugation.
-
The crude reaction mixture containing this compound is now ready for purification.
-
Isolation and Purification by HPLC
Purification of the synthesized this compound is effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
Experimental Protocol:
-
Sample Preparation:
-
Acidify the crude reaction mixture to a pH of approximately 4.5-5.0 with a dilute acid (e.g., 1 M HCl) to ensure the phosphate groups of CoA are protonated.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from a low percentage of B to a higher percentage over 30-40 minutes is typically used to elute the acyl-CoA. For example, 5% to 60% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the this compound peak.
-
The collected fractions will contain the phosphate buffer. To remove the salts, the fractions can be pooled, lyophilized, and then redissolved in a minimal amount of water for re-purification on the same column using a volatile buffer system (e.g., ammonium (B1175870) acetate) or by using a solid-phase extraction (SPE) C18 cartridge.
-
Characterization
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by the presence of a single major peak at the expected retention time under the conditions described above.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular formula is C26H42N7O17P3S, with a corresponding molecular weight of approximately 849.63 g/mol .[7] Characteristic fragmentation patterns can also confirm the structure.[8]
Quantitative Data
The following tables provide a summary of the physicochemical properties of this compound and the typical yields that can be expected from the synthesis of similar short-chain unsaturated acyl-CoAs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H42N7O17P3S | [7] |
| Molecular Weight | 849.63 g/mol | [7] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in water and aqueous buffers | - |
| UV Absorbance Max (λmax) | ~260 nm (in aqueous buffer) | - |
Table 2: Representative Yields for Chemo-Enzymatic Synthesis of Short-Chain Unsaturated Acyl-CoAs
| Acyl-CoA Synthesized | Synthesis Method | Reported Yield (%) | Reference |
| Crotonyl-CoA | Symmetric Anhydride | >95% | [5] |
| Crotonyl-CoA | CDI-activation | ~70-80% | [5] |
| Tiglyl-CoA | ECF-activation | ~60-70% | [5] |
| This compound | CDI/ECF-activation | ~60-80% (Expected) | - |
Note: The expected yield for this compound is an estimate based on reported yields for structurally similar molecules synthesized using comparable methods.
References
- 1. Crotonase family - Wikipedia [en.wikipedia.org]
- 2. The crotonase superfamily: divergently related enzymes that catalyze different reactions involving acyl coenzyme a thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Enzymatic Formation of (2E)-Pentenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Pentenoyl-CoA is a key intermediate in the mitochondrial β-oxidation of odd-numbered short-chain fatty acids. Its formation and subsequent metabolism are critical for cellular energy homeostasis. Dysregulation of the enzymes involved in its synthesis and degradation can lead to metabolic disorders. This technical guide provides an in-depth overview of the core enzymatic reactions leading to the formation of this compound, focusing on the responsible enzymes, their kinetics, and the experimental protocols for their study.
Core Enzymes and Metabolic Pathway
The primary route for the formation of this compound is through the dehydrogenation of pentanoyl-CoA. This reaction is the first step of the β-oxidation cycle for a five-carbon fatty acid and is catalyzed by acyl-CoA dehydrogenases. Subsequently, this compound is a substrate for enoyl-CoA hydratase, which catalyzes its hydration to 3-hydroxypentanoyl-CoA.
Key Enzymes:
-
Butyryl-CoA dehydrogenase (BCDH) / Short-chain acyl-CoA dehydrogenase (SCAD): This enzyme exhibits broad specificity for short-chain acyl-CoAs and is capable of dehydrogenating pentanoyl-CoA. BCDH from Megasphaera elsdenii is known to accommodate straight-chain acyl groups containing 4 to 6 carbon atoms[1][2].
-
Medium-chain acyl-CoA dehydrogenase (MCAD): As its name suggests, MCAD has optimal activity towards medium-chain acyl-CoAs but can also process shorter-chain substrates like pentanoyl-CoA. Human MCAD is specific for acyl chain lengths of 4 to 16[3].
-
(R)-specific enoyl-CoA hydratase (Crotonase): This enzyme catalyzes the hydration of the trans-double bond of (2E)-enoyl-CoAs. An (R)-specific enoyl-CoA hydratase from Aeromonas caviae has been shown to efficiently hydrate (B1144303) this compound[4].
Quantitative Data on Enzyme Kinetics
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source Organism | Reference |
| Butyryl-CoA dehydrogenase | Butyryl-CoA | - | 506 (with phenazine (B1670421) ethosulphate) | - | Megasphaera elsdenii | [1] |
| Butyryl-CoA dehydrogenase | Butyryl-CoA | - | 1250 (with phenazine methosulphate) | - | Megasphaera elsdenii | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | - | - | - | Human | [3] |
Note: Specific kinetic data for pentanoyl-CoA with butyryl-CoA dehydrogenase and medium-chain acyl-CoA dehydrogenase is not available in the cited literature. The data for butyryl-CoA and octanoyl-CoA are provided as the closest available approximations.
Table 2: Kinetic Parameters of Enoyl-CoA Hydratase
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source Organism | Reference |
| (R)-specific enoyl-CoA hydratase | This compound | 36 | 2.8 x 10³ | - | Aeromonas caviae | [4] |
| (R)-specific enoyl-CoA hydratase | Crotonyl-CoA | 29 | 6.2 x 10³ | - | Aeromonas caviae | [4] |
Signaling Pathways and Experimental Workflows
The formation of this compound is an integral part of the mitochondrial fatty acid β-oxidation pathway. This pathway is a central hub in cellular energy metabolism.
The experimental workflow for studying the enzymatic formation of this compound typically involves enzyme purification followed by activity assays.
Experimental Protocols
Purification of Recombinant Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This protocol is adapted from established procedures for the expression and purification of recombinant human MCAD from E. coli[5][6].
a. Expression:
-
Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the human MCAD cDNA.
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the cells at a reduced temperature (e.g., 28°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
b. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 30 minutes.
-
Apply the supernatant to a DEAE-Sepharose or Q-Sepharose anion-exchange column equilibrated with the lysis buffer.
-
Wash the column and elute the bound proteins with a linear salt gradient (e.g., 150 mM to 500 mM NaCl).
-
Collect fractions and assay for MCAD activity.
-
Pool the active fractions and apply them to a hydroxyapatite (B223615) column.
-
Elute with a phosphate (B84403) gradient.
-
Assess the purity of the final preparation by SDS-PAGE.
Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Assay
This assay measures the decrease in electron transfer flavoprotein (ETF) fluorescence upon its reduction by an acyl-CoA dehydrogenase[1][7].
a. Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.6.
-
Recombinant porcine ETF (purified).
-
Acyl-CoA substrate stock solution (e.g., 10 mM pentanoyl-CoA).
-
Purified acyl-CoA dehydrogenase.
-
Oxygen scavenging system (optional, for anaerobic conditions): glucose, glucose oxidase, and catalase.
b. Procedure:
-
Prepare the reaction mixture in a quartz cuvette or a 96-well microplate. The final concentrations should be approximately 2 µM ETF and the desired concentration of the acyl-CoA substrate in the assay buffer.
-
For anaerobic measurements, deoxygenate the reaction mixture by purging with an inert gas (e.g., argon) or by using an enzymatic oxygen scavenging system.
-
Initiate the reaction by adding the purified acyl-CoA dehydrogenase.
-
Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
Enoyl-CoA Hydratase Activity Assay: Spectrophotometric Assay
This assay measures the decrease in absorbance at ~280 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond of the enoyl-CoA substrate[8][9].
a. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
This compound substrate stock solution (e.g., 1 mM).
-
Purified enoyl-CoA hydratase.
b. Procedure:
-
Prepare the reaction mixture in a quartz cuvette with the assay buffer and the this compound substrate at the desired concentration.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at ~280 nm.
-
Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase and mix thoroughly.
-
Monitor the decrease in absorbance at ~280 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the appropriate molar extinction coefficient for the substrate.
Conclusion
The enzymatic formation of this compound is a fundamental step in the metabolism of short, odd-chain fatty acids. Understanding the enzymes involved, their kinetic properties, and the methods to study them is crucial for researchers in metabolism and for professionals in drug development targeting metabolic diseases. This guide provides a comprehensive overview of the current knowledge and methodologies in this area, serving as a valuable resource for further investigation. While specific kinetic data for some enzyme-substrate pairs remain to be fully elucidated, the provided information offers a strong foundation for experimental design and data interpretation.
References
- 1. Butyryl-CoA dehydrogenase from Megasphaera elsdenii. Specificity of the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ring current effects in the active site of medium-chain Acyl-CoA dehydrogenase revealed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E)-Pentenoyl-CoA: A Core Intermediate in Short-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of (2E)-pentenoyl-CoA in fatty acid metabolism. It is intended for an audience with a strong background in biochemistry and molecular biology, particularly those involved in metabolic research and drug development. This document details the metabolic context of this compound, the kinetics of the enzymes involved in its turnover, detailed experimental protocols for its quantification, and its relevance as a potential target for therapeutic intervention.
Introduction to this compound in Fatty Acid Beta-Oxidation
This compound is a five-carbon, monounsaturated acyl-coenzyme A thioester that serves as a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. The beta-oxidation spiral is a catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which are subsequently utilized in the citric acid cycle and oxidative phosphorylation to generate ATP[1].
The metabolism of odd-chain fatty acids results in the formation of propionyl-CoA in the final round of beta-oxidation, in addition to acetyl-CoA. This compound is an intermediate in the beta-oxidation of heptadecanoyl-CoA (C17) and other longer odd-chain fatty acids. Its metabolism follows the canonical steps of beta-oxidation, involving a sequence of dehydrogenation, hydration, and a second dehydrogenation before thiolytic cleavage.
Metabolic Pathway of this compound
The processing of this compound occurs within the mitochondrial matrix and involves a series of enzymatic reactions. The pathway begins with a saturated five-carbon acyl-CoA, pentanoyl-CoA, which is a product of the preceding cycle of beta-oxidation of a longer odd-chain fatty acid.
The key enzymatic steps are:
-
Dehydrogenation: Pentanoyl-CoA is oxidized by Short-Chain Acyl-CoA Dehydrogenase (SCAD, gene: ACADS) to form this compound. This reaction is FAD-dependent and produces FADH₂[2].
-
Hydration: this compound is hydrated by Enoyl-CoA Hydratase, Short Chain, 1 (ECHS1) , also known as crotonase, to yield 3-hydroxy-pentanoyl-CoA[3]. This step involves the addition of a water molecule across the double bond.
-
Dehydrogenation: 3-Hydroxy-pentanoyl-CoA is then oxidized by Hydroxyacyl-Coenzyme A Dehydrogenase (HADH) in an NAD⁺-dependent reaction to form 3-keto-pentanoyl-CoA, producing NADH[4].
-
Thiolytic Cleavage: Finally, 3-keto-pentanoyl-CoA is cleaved by a thiolase in the presence of a new molecule of Coenzyme A (CoA-SH) to yield a two-carbon acetyl-CoA and a three-carbon propionyl-CoA molecule.
Quantitative Data and Enzyme Kinetics
Direct kinetic data and cellular concentrations for this compound are not extensively reported in the literature. However, the substrate specificity of the involved enzymes has been studied for various short-chain acyl-CoAs, allowing for an estimation of the kinetic parameters for C5 intermediates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Butyryl-CoA (C4) | ~2.5 | ~50 | ~2.0 x 10⁷ | [5] |
| Hexanoyl-CoA (C6) | ~3.0 | ~60 | ~2.0 x 10⁷ | [5] | |
| This compound (C5) | ~2.5-3.0 (est.) | ~50-60 (est.) | ~2.0 x 10⁷ (est.) | ||
| Enoyl-CoA Hydratase (ECHS1/Crotonase) | Crotonyl-CoA (C4) | ~25 | ~100 | ~4.0 x 10⁶ | [6] |
| (2E)-Hexenoyl-CoA (C6) | ~20 | ~90 | ~4.5 x 10⁶ | [6] | |
| This compound (C5) | ~20-25 (est.) | ~90-100 (est.) | ~4.0-4.5 x 10⁶ (est.) | ||
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxybutyryl-CoA (C4) | ~15 | ~200 | ~1.3 x 10⁷ | [7] |
| 3-Hydroxyhexanoyl-CoA (C6) | ~10 | ~250 | ~2.5 x 10⁷ | [7] | |
| 3-Hydroxy-Pentanoyl-CoA (C5) | ~10-15 (est.) | ~200-250 (est.) | ~1.3-2.5 x 10⁷ (est.) |
Estimated values for C5 substrates are based on the reported values for C4 and C6 substrates.
The intracellular concentrations of this compound have not been definitively quantified and are expected to be very low due to the high efficiency of the beta-oxidation enzymes, which would prevent the accumulation of metabolic intermediates.
Experimental Protocols
The quantification of this compound and other short-chain acyl-CoAs is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology for the analysis of short-chain acyl-CoAs from biological samples.
4.1. Sample Preparation and Extraction
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue (10-50 mg) in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water or 10% trichloroacetic acid).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA (e.g., ¹³C₃-propionyl-CoA), to the homogenization buffer to account for extraction efficiency and matrix effects.
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas or by lyophilization. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over a suitable time frame (e.g., 15 minutes) to separate the short-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion ([M+H]⁺) is m/z 836.3. A characteristic product ion for quantification is m/z 330.1, corresponding to the loss of the acyl chain. A second product ion, m/z 428.1, can be used for confirmation.
-
Internal Standard: Monitor the corresponding transition for the chosen internal standard.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for each analyte.
-
Regulation of this compound Metabolism
The metabolism of this compound is tightly regulated as part of the overall control of fatty acid oxidation. This regulation occurs at multiple levels, including substrate availability and the allosteric and transcriptional control of the beta-oxidation enzymes.
A key regulatory node is the entry of fatty acids into the mitochondria, which is controlled by carnitine palmitoyltransferase 1 (CPT1). CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis. This ensures that fatty acid synthesis and oxidation do not occur simultaneously[8].
Furthermore, the activity of the beta-oxidation pathway is sensitive to the mitochondrial redox state (NAD⁺/NADH and FAD/FADH₂ ratios) and the energy charge of the cell (ATP/ADP ratio). High levels of NADH and FADH₂ can inhibit the dehydrogenases, while a high ATP/ADP ratio can slow down the electron transport chain, leading to an accumulation of reduced cofactors and subsequent feedback inhibition of beta-oxidation.
Relevance to Drug Development
The enzymes involved in the metabolism of this compound represent potential targets for the development of therapeutics for metabolic diseases.
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: This is a rare inherited metabolic disorder caused by mutations in the ACADS gene[9][10]. While many individuals with SCAD deficiency are asymptomatic, some can present with metabolic crises, particularly during periods of fasting or illness. Modulating the activity of the downstream enzymes or providing alternative energy substrates could be therapeutic strategies.
-
Enoyl-CoA Hydratase (ECHS1) Inhibitors: ECHS1 is a potential target for modulating fatty acid oxidation. Irreversible inhibitors of enoyl-CoA hydratases, such as methylenecyclopropylformyl-CoA (MCPF-CoA) and 3-octynoyl-CoA, have been identified and studied for their mechanism of action[11][12][13]. These compounds serve as valuable research tools to understand the role of ECHS1 in various physiological and pathological states. The development of more specific and reversible inhibitors could have therapeutic potential in conditions where reducing fatty acid oxidation is beneficial, such as in certain cancers or ischemic heart disease[14].
-
Hydroxyacyl-CoA Dehydrogenase (HADH) and Metabolic Syndrome: Dysregulation of fatty acid oxidation is implicated in the pathophysiology of obesity and insulin (B600854) resistance[15]. HADH is a key enzyme in this pathway, and its modulation could impact overall fatty acid flux.
The development of drugs targeting these enzymes requires careful consideration of their systemic effects, as fatty acid oxidation is a fundamental energy-producing pathway in many tissues. A thorough understanding of the substrate specificities and kinetic properties of these enzymes, including their interactions with intermediates like this compound, is crucial for the design of effective and safe therapeutics.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Thermodynamic regulation of human short-chain acyl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 10. myriad.com [myriad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs | MDPI [mdpi.com]
(2E)-pentenoyl-CoA in propionate metabolism
An In-Depth Technical Guide on (2E)-Pentenoyl-CoA in Propionate (B1217596) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionate metabolism is a critical nexus in cellular bioenergetics, intersecting the catabolism of odd-chain fatty acids, certain amino acids, and cholesterol side chains. The canonical pathway involves the conversion of propionyl-CoA to the Krebs cycle intermediate, succinyl-CoA. While this pathway is well-elucidated, the roles of other acyl-CoA species in the broader context of propionate metabolism are of increasing interest. This technical guide explores the core aspects of propionate metabolism with a specific focus on the putative role of this compound. Although not a direct intermediate in the canonical pathway, this compound is intrinsically linked to propionate metabolism through the β-oxidation of five-carbon fatty acids. This document provides a detailed overview of the relevant biochemical pathways, quantitative data on key enzymes, comprehensive experimental protocols, and visual representations of the metabolic and experimental workflows.
The Canonical Propionate Metabolism Pathway
Propionyl-CoA, a three-carbon acyl-CoA thioester, is primarily generated from the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as from the β-oxidation of odd-chain fatty acids and the breakdown of the cholesterol side chain.[1] The central pathway for its assimilation in mammals involves a three-step enzymatic conversion to succinyl-CoA, which then enters the Krebs cycle.[2]
The key enzymes in this pathway are:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[1]
-
Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the stereoisomerization of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.
-
Methylmalonyl-CoA Mutase (MUT): A vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[3]
This pathway is crucial for anaplerosis, replenishing Krebs cycle intermediates, and also serves as a gluconeogenic route.
The Indirect Link: this compound and Valeric Acid β-Oxidation
A direct enzymatic conversion of propionyl-CoA to this compound is not a recognized pathway in mammalian metabolism. Instead, the link between these two molecules is established through the catabolism of five-carbon fatty acids, such as valeric acid (pentanoic acid). The β-oxidation of valeric acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, with this compound serving as a key intermediate.
The β-oxidation of valeric acid proceeds through the following steps:
-
Activation: Valeric acid is activated to pentanoyl-CoA by an acyl-CoA synthetase.
-
Dehydrogenation: Pentanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD) to this compound, with the concomitant reduction of FAD to FADH₂.
-
Hydration: this compound is hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxypentanoyl-CoA.
-
Dehydrogenation: 3-Hydroxypentanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase, reducing NAD⁺ to NADH and forming 3-ketopentanoyl-CoA.
-
Thiolysis: 3-Ketopentanoyl-CoA is cleaved by a β-ketothiolase in the presence of Coenzyme A to yield acetyl-CoA and propionyl-CoA.
A Novel Anabolic Pathway of Propionyl-CoA
Recent research has uncovered a novel anabolic pathway where two molecules of propionyl-CoA condense to form a six-carbon compound, trans-2-methyl-2-pentenoyl-CoA.[4][5][6][7] This finding suggests that propionyl-CoA can be utilized for carbon chain elongation, a departure from its canonical catabolic fate. While this product is distinct from this compound, it highlights the emerging complexity of propionate metabolism beyond the succinyl-CoA pathway.
Quantitative Data
The following tables summarize available kinetic data for the enzymes involved in the β-oxidation of short- to medium-chain acyl-CoAs. It is important to note that data for C5 substrates are limited, and values for related substrates (C4, C6) are provided for context.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Butyryl-CoA (C4) | ~10 | - | |
| Hexanoyl-CoA (C6) | ~5 | - | ||
| Octanoyl-CoA (C8) | ~3 | - |
Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Enoyl-CoA Hydratase (ECHS1) | Crotonyl-CoA (C4) | 29 | 6200 | [8] |
| This compound (C5) | 36 | 2800 | [8] | |
| (2E)-Hexenoyl-CoA (C6) | - | - |
Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | ~50 | High | [8] |
| 3-Hydroxyhexanoyl-CoA (C6) | ~10 | High | [8] | |
| 3-Hydroxyoctanoyl-CoA (C8) | ~5 | Highest | [8] |
Table 4: Kinetic Parameters of β-Ketothiolase
| Enzyme | Substrate | Km (µM) | Source |
| Mitochondrial 3-Ketoacyl-CoA Thiolase | 3-Ketobutyryl-CoA (C4) | ~50 | [9] |
| 3-Ketohexanoyl-CoA (C6) | ~10 | [9] |
Experimental Protocols
Protocol for Quantification of this compound and other Short-Chain Acyl-CoAs by LC-MS/MS
This protocol is adapted from methods described for the analysis of short-chain acyl-CoAs in biological samples.[4][9]
Objective: To quantify the intracellular concentration of this compound and other short-chain acyl-CoAs in cell culture or tissue samples.
Materials:
-
Cell culture or tissue sample
-
Ice-cold 0.9% NaCl solution
-
Extraction Solution: 80% methanol, 20% water (LC-MS grade)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
5-Sulfosalicylic acid (SSA)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water
Procedure:
-
Sample Preparation (Cell Culture):
-
Aspirate cell culture medium and wash cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of cold Extraction Solution containing internal standards to each well.
-
Scrape cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
Sample Preparation (Tissue):
-
Homogenize ~50 mg of frozen tissue in an appropriate volume of cold buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing 0.5% Triton X-100.
-
Add SSA to a final concentration of 5% to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract onto a C18 column.
-
Elute acyl-CoAs using a gradient of Mobile Phase A and B. A typical gradient might be: 2% B for 1.5 min, ramp to 25% B over 3.5 min, then to 100% B.
-
Detect acyl-CoAs using a mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of 507 amu from the CoA moiety.
-
Quantify this compound and other acyl-CoAs by comparing the peak areas to those of the internal standards.
-
Protocol for Spectrophotometric Assay of Enoyl-CoA Hydratase Activity
This protocol is based on the continuous spectrophotometric monitoring of the decrease in absorbance at 263 nm due to the hydration of the double bond in the enoyl-CoA substrate.[10]
Objective: To measure the enzymatic activity of enoyl-CoA hydratase with this compound or other enoyl-CoA substrates.
Materials:
-
Purified enoyl-CoA hydratase or cell/tissue lysate
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: this compound or Crotonyl-CoA (0.25 mM in Reaction Buffer)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Reaction Setup:
-
In a UV-transparent cuvette, add 130 µL of Reaction Buffer.
-
Add the enzyme sample (purified protein or lysate). The amount will need to be optimized to ensure a linear reaction rate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 0.25 mM of the enoyl-CoA substrate (e.g., this compound).
-
Immediately begin monitoring the decrease in absorbance at 263 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
-
Calculation of Activity:
-
Determine the linear rate of absorbance change (ΔA₂₆₃/min).
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient for the enoyl-CoA substrate.
-
Protocol for Coupled Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol utilizes a coupled enzyme system to measure the activity of 3-hydroxyacyl-CoA dehydrogenase.[1] The product of the dehydrogenase reaction, a 3-ketoacyl-CoA, is immediately cleaved by thiolase, making the reaction essentially irreversible.
Objective: To measure the activity of 3-hydroxyacyl-CoA dehydrogenase with 3-hydroxypentanoyl-CoA or other 3-hydroxyacyl-CoA substrates.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.3
-
NAD⁺ solution
-
Coenzyme A (CoA-SH) solution
-
Purified 3-ketoacyl-CoA thiolase
-
Substrate: 3-Hydroxypentanoyl-CoA
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD⁺, CoA-SH, and an excess of 3-ketoacyl-CoA thiolase.
-
Add the enzyme sample (dehydrogenase).
-
Equilibrate to the desired temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals for a period where the rate is linear.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Conclusion
While this compound is not a direct intermediate in the canonical catabolism of propionyl-CoA to succinyl-CoA, its metabolism is closely intertwined with that of propionate through the β-oxidation of five-carbon fatty acids. Understanding these intersecting pathways is crucial for a complete picture of cellular carbon metabolism. The recent discovery of an anabolic pathway for propionyl-CoA further underscores the expanding roles of this key metabolite. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the intricate connections between propionate metabolism and the broader network of fatty acid oxidation and synthesis. Future studies focusing on the kinetic properties of enzymes with C5 substrates and the in vivo flux through these pathways will be invaluable in elucidating the full physiological significance of these metabolic connections.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Synthesis of crotonyl-oxyCoA: a mechanistic probe of the reaction catalyzed by enoyl-CoA hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiolase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of (2E)-pentenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-pentenoyl-CoA is a five-carbon, monounsaturated fatty acyl-CoA intermediate that plays a role in cellular energy metabolism. Its primary metabolic fate in vivo is mitochondrial β-oxidation, a catabolic process that sequentially shortens the fatty acyl chain to produce acetyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA. These products then enter central carbon metabolism to generate ATP. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, the key enzymes involved, and the experimental protocols utilized to elucidate its in vivo fate. Quantitative data for related short-chain acyl-CoAs are presented to provide a comparative context for researchers.
Introduction
The metabolism of short-chain fatty acids (SCFAs) and their CoA esters is a critical aspect of cellular energy homeostasis. This compound emerges as an intermediate in the β-oxidation of odd-chain fatty acids. Understanding its metabolic pathway is crucial for researchers investigating fatty acid oxidation disorders, metabolic signaling, and the development of therapeutic agents targeting these pathways. This guide details the in vivo transformation of this compound, focusing on the enzymatic reactions and cellular localization of this process.
The Primary Metabolic Pathway: Mitochondrial β-Oxidation
The predominant metabolic fate of this compound is its degradation via the mitochondrial β-oxidation spiral. This pathway involves a series of four enzymatic reactions that result in the removal of a two-carbon unit in the form of acetyl-CoA.
Key Enzymatic Steps
The catabolism of this compound proceeds through the following steps within the mitochondrial matrix:
-
Hydration: The initial and committing step is the hydration of the double bond between the second and third carbons of this compound. This reaction is catalyzed by enoyl-CoA hydratase (crotonase) , which adds a hydroxyl group to the β-carbon (C3), forming 3-hydroxypentanoyl-CoA.[1][2][3][4][5] Enoyl-CoA hydratase exhibits broad substrate specificity for enoyl-CoAs of varying chain lengths.[2][5]
-
Dehydrogenation: The resulting 3-hydroxypentanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase . This enzyme converts the hydroxyl group at the β-carbon into a keto group, yielding 3-ketopentanoyl-CoA. This reaction is NAD+-dependent, producing NADH + H+.
-
Thiolysis: The final step of the cycle is the thiolytic cleavage of 3-ketopentanoyl-CoA by β-ketoacyl-CoA thiolase . This enzyme catalyzes the reaction with a molecule of free coenzyme A (CoASH), splitting the five-carbon chain into a two-carbon acetyl-CoA molecule and a three-carbon propionyl-CoA molecule.[6]
Products and Their Fates
-
Acetyl-CoA: This two-carbon unit enters the tricarboxylic acid (TCA) cycle, where it is further oxidized to produce ATP, NADH, and FADH2.
-
Propionyl-CoA: This three-carbon unit is converted to succinyl-CoA, a TCA cycle intermediate, through a series of carboxylation and isomerization reactions. This anaplerotic pathway replenishes TCA cycle intermediates.
Cellular Localization
The enzymes responsible for the β-oxidation of short-chain fatty acids, including this compound, are primarily located in the mitochondrial matrix .[1][7] While peroxisomes also perform β-oxidation, this pathway is typically associated with very-long-chain fatty acids, branched-chain fatty acids, and prostaglandins. The transport of short-chain fatty acids like pentenoic acid across the mitochondrial membrane is generally considered to be carnitine-independent.[8]
Potential Alternative Metabolic Fates
While mitochondrial β-oxidation is the primary route, other potential, though less prominent, metabolic fates for short-chain unsaturated acyl-CoAs exist.
Interaction with Glutaryl-CoA Dehydrogenase (GCDH)
Glutaryl-CoA dehydrogenase is an enzyme involved in the catabolism of lysine, hydroxylysine, and tryptophan, catalyzing the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[9][10] While not directly in the main pathway for this compound degradation, the involvement of GCDH in the metabolism of a related C5-dicarboxylic acyl-CoA, glutaryl-CoA, highlights the complex interplay of enzymes handling short-chain acyl-CoAs in the mitochondria.[11][12] In cases of GCDH deficiency (Glutaric Aciduria Type 1), there is an accumulation of glutaric and 3-hydroxyglutaric acids, demonstrating the critical role of this enzyme in preventing the buildup of specific C5 acyl-CoAs.[9][10]
Quantitative Data
Direct quantitative data on the in vivo flux and concentration of this compound are scarce in the literature. However, data from studies on related short-chain acyl-CoAs in various tissues can provide a valuable reference point for researchers. The following tables summarize representative quantitative data for key acyl-CoAs.
Table 1: Representative Concentrations of Short-Chain Acyl-CoAs in Rat Tissues
| Acyl-CoA | Liver (nmol/g) | Heart (nmol/g) | Kidney (nmol/g) | Brain (nmol/g) |
| Acetyl-CoA | 30-100 | 5-20 | 10-30 | 2-10 |
| Propionyl-CoA | 1-5 | 0.5-2 | 1-4 | 0.1-1 |
| Crotonoyl-CoA | <1 | <0.5 | <0.5 | <0.2 |
Note: These values are approximate and can vary significantly based on the physiological state and analytical methodology. Data are compiled from multiple sources for illustrative purposes.
Table 2: Relative Abundance of Acyl-CoAs in Different Cellular Compartments
| Acyl-CoA | Mitochondria | Cytosol | Nucleus |
| Acetyl-CoA | +++ | ++ | ++ |
| Propionyl-CoA | +++ | + | ++ |
| Succinyl-CoA | +++ | + | + |
Note: Relative abundance is indicated by '+', with '+++' being the highest. Data are based on studies of subcellular acyl-CoA distribution.[13][14][15]
Experimental Protocols
The study of this compound metabolism in vivo relies on sophisticated analytical techniques, primarily mass spectrometry-based methods and stable isotope tracing.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
6.1.1. Sample Preparation
-
Tissue Homogenization: Snap-freeze tissues in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 75% acetonitrile (B52724)/25% methanol (B129727) or 10% trichloroacetic acid).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): For cleaner samples, an optional SPE step using a C18 cartridge can be employed to enrich for acyl-CoAs and remove interfering substances.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 5% acetonitrile in water).
6.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5-10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high organic phase is used to elute acyl-CoAs of varying chain lengths.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion ([M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Table 3: Example MRM Transitions for Short-Chain Acyl-CoAs
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 850.2 | 343.1 |
| Acetyl-CoA | 810.1 | 303.1 |
| Propionyl-CoA | 824.1 | 317.1 |
In Vivo Metabolic Flux Analysis using Stable Isotope Tracing
Stable isotope tracing is a powerful technique to follow the metabolic fate of a compound in a living organism.[16][17][18]
6.2.1. Experimental Design
-
Tracer Selection: A stable isotope-labeled precursor of this compound, such as [U-13C5]-pentenoic acid or a labeled odd-chain fatty acid, is chosen.
-
Tracer Administration: The tracer is administered to the animal model (e.g., via intravenous infusion, oral gavage, or in the diet).
-
Time Course and Tissue Collection: Tissues are collected at various time points after tracer administration to monitor the incorporation of the label into downstream metabolites.
-
Metabolite Extraction and Analysis: Metabolites are extracted from the tissues as described in section 6.1.1. The isotopic enrichment of this compound and its downstream metabolites (e.g., acetyl-CoA, propionyl-CoA, TCA cycle intermediates) is determined by LC-MS/MS.
-
Metabolic Flux Analysis: The isotopic labeling patterns are used to calculate the rate of production and consumption of this compound and to quantify the flux through the β-oxidation pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The primary metabolic pathway of this compound via mitochondrial β-oxidation.
Caption: A typical experimental workflow for in vivo metabolic flux analysis of this compound.
Conclusion
The in vivo metabolic fate of this compound is predominantly catabolism through the mitochondrial β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA for energy production and anaplerosis. The key enzymes in this pathway are enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase. While alternative metabolic routes may exist, they are likely to be minor contributors under normal physiological conditions. The study of this compound metabolism in vivo requires advanced analytical techniques such as LC-MS/MS and stable isotope tracing to accurately quantify its flux and downstream metabolites. This guide provides a foundational understanding for researchers and professionals in drug development aiming to investigate the roles of short-chain fatty acid metabolism in health and disease.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. aocs.org [aocs.org]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. Enoyl-CoA hydratase - Proteopedia, life in 3D [proteopedia.org]
- 6. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. oklahoma.gov [oklahoma.gov]
- 11. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. babraham.ac.uk [babraham.ac.uk]
- 16. bitesizebio.com [bitesizebio.com]
- 17. In vivo2H/13C flux analysis in metabolism research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
(2E)-Pentenoyl-CoA Metabolic Network: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Pentenoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of odd-numbered short-chain fatty acids. As a monounsaturated fatty acyl-CoA, its metabolism is crucial for cellular energy homeostasis. The core of its metabolic network revolves around the hydration of its double bond, a reaction catalyzed by enoyl-CoA hydratase, a member of the crotonase superfamily. This guide provides a comprehensive technical overview of the this compound metabolic network, including its core reactions, associated enzymes, regulatory mechanisms, and detailed experimental protocols for its study. A thorough understanding of this network is essential for researchers investigating fatty acid metabolism, metabolic disorders, and for the development of novel therapeutic agents targeting these pathways.
Core Metabolic Pathway of this compound
The primary metabolic fate of this compound is its conversion to 3-hydroxypentanoyl-CoA through the addition of a water molecule across the trans-double bond. This hydration reaction is a key step in the β-oxidation spiral, preparing the acyl-CoA for subsequent dehydrogenation and thiolytic cleavage.
Key Enzymes and Reactions
The central enzyme in the metabolism of this compound is Enoyl-CoA Hydratase (ECHS1) , also known as crotonase. This enzyme catalyzes the reversible hydration of the C2-C3 double bond of (2E)-enoyl-CoA substrates. Specifically for this compound, the reaction is as follows:
This compound + H₂O ⇌ (3S)-3-Hydroxypentanoyl-CoA
This reaction is essential for the breakdown of fatty acids to produce acetyl-CoA and energy in the form of ATP.[1][2] The enzyme is highly efficient, with rates for short-chain fatty acids approaching that of diffusion-controlled reactions.[2]
The subsequent steps in the β-oxidation of the resulting 3-hydroxypentanoyl-CoA involve 3-hydroxyacyl-CoA dehydrogenase and β-ketothiolase, leading to the release of propionyl-CoA and acetyl-CoA.
Quantitative Data
Precise quantitative data for the metabolism of this compound is often extrapolated from studies on similar short-chain enoyl-CoAs. The following table summarizes typical kinetic parameters for short-chain enoyl-CoA hydratase activity and reported intracellular concentrations of related short-chain acyl-CoAs.
| Parameter | Value | Organism/Tissue | Comments |
| Enzyme Kinetics (ECHS1) | |||
| Km for Crotonyl-CoA (C4) | ~863 nM | Human (recombinant) | Determined by surface plasmon resonance.[3][4] |
| Kcat for Crotonyl-CoA (C4) | Varies | Human (recombinant) | Enzyme activity assays show high catalytic efficiency.[3][4] |
| Intracellular Concentrations | |||
| Acetyl-CoA | 20-600 µM | E. coli | Varies with growth conditions.[5] |
| Malonyl-CoA | 4-90 µM | E. coli | Varies with growth conditions.[5] |
| Free Coenzyme A | ~60 nmol/g | Streptomyces albus | |
| Acetyl-CoA | up to 230 nmol/g | Streptomyces albus | |
| Crotonyl-CoA | ~0.3 nmol/g | Streptomyces albus |
Regulatory Mechanisms
The metabolism of this compound is tightly regulated as part of the overall control of fatty acid oxidation. Key regulatory mechanisms include:
-
Substrate Availability: The flux through the β-oxidation pathway is directly influenced by the intracellular concentration of short-chain fatty acids and their CoA derivatives.
-
Feedback Inhibition: The activity of β-oxidation enzymes can be allosterically regulated by their products.
-
Transcriptional Regulation: The expression of genes encoding β-oxidation enzymes is controlled by transcription factors such as PPARα, which senses the levels of fatty acids and their derivatives.[6]
-
Hormonal Control: Hormones like insulin (B600854) and glucagon (B607659) regulate the overall flux of fatty acid metabolism. Insulin promotes fatty acid synthesis and inhibits oxidation, while glucagon has the opposite effect.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is crucial for its use as a substrate in enzymatic assays and other in vitro studies. A common method involves the activation of (2E)-pentenoic acid to its corresponding acyl-CoA. While specific literature for the synthesis of this compound is scarce, a general and adaptable method for the synthesis of short-chain acyl-CoAs can be employed. This often involves the use of a condensing agent like 1,1'-carbonyldiimidazole (B1668759) to activate the carboxylic acid, followed by reaction with Coenzyme A.[7] The synthesis of radiolabeled versions, for example using [1-¹⁴C]pentenoic acid, can also be achieved using similar methods for tracer studies.[7][8]
General Protocol Outline:
-
Activation of (2E)-Pentenoic Acid: (2E)-Pentenoic acid is reacted with a condensing agent such as 1,1'-carbonyldiimidazole in an appropriate organic solvent.
-
Reaction with Coenzyme A: The activated pentenoic acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond.
-
Purification: The resulting this compound is typically purified using reverse-phase high-performance liquid chromatography (HPLC).
Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
The activity of enoyl-CoA hydratase with this compound as a substrate can be monitored continuously by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.
Materials:
-
Purified enoyl-CoA hydratase (ECHS1)
-
This compound substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The concentration should be determined accurately by spectrophotometry using a known extinction coefficient for a similar short-chain enoyl-CoA.
-
Set up the reaction mixture in a cuvette containing the assay buffer and a specific concentration of this compound.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of purified enoyl-CoA hydratase to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the disappearance of the enoyl-CoA double bond is used to convert the change in absorbance to the rate of substrate conversion.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular acyl-CoAs.
General Workflow:
-
Sample Preparation: Cells or tissues are rapidly quenched to halt metabolic activity and extracted with a solvent mixture (e.g., acetonitrile/methanol/water) to precipitate proteins and extract metabolites.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. The use of an ion-pairing agent in the mobile phase can improve the retention and separation of these polar molecules.
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and a specific product ion generated by its fragmentation.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte).
Visualizations
Metabolic Pathway of this compound
Caption: Core metabolic pathway of this compound in β-oxidation.
Experimental Workflow for Enoyl-CoA Hydratase Assay
Caption: Workflow for the spectrophotometric assay of enoyl-CoA hydratase.
Regulatory Network Overview
Caption: Simplified regulatory network of fatty acid β-oxidation.
References
- 1. Fatty acid beta oxidation | Abcam [abcam.com]
- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umimpact.umt.edu [umimpact.umt.edu]
(2E)-Pentenoyl-CoA: A Potential Nexus of Metabolism and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-Pentenoyl-CoA is a short-chain, unsaturated acyl-coenzyme A thioester that lies at the crossroads of several key metabolic pathways. While its role as a metabolic intermediate is established, emerging evidence suggests that, like other short-chain acyl-CoAs, this compound may possess a significant, yet largely unexplored, role in cellular signaling. This technical guide synthesizes the current understanding of this compound's metabolic context, explores its potential signaling functions through protein acylation and G protein-coupled receptor (GPCR) modulation, and provides detailed experimental protocols for its investigation. By presenting a comprehensive overview, this document aims to stimulate further research into the signaling capacities of this compound and its implications for drug discovery and development.
Introduction
The traditional view of metabolism as a series of housekeeping pathways for energy production and macromolecule synthesis is evolving. It is now clear that metabolic intermediates can act as signaling molecules, directly influencing cellular processes such as gene expression, protein function, and intercellular communication. Short-chain acyl-CoAs, such as acetyl-CoA and succinyl-CoA, have been identified as key players in this metabolic signaling paradigm, primarily through their roles in post-translational modifications of proteins, particularly histone acylation.
This compound is a five-carbon, monounsaturated acyl-CoA that has received comparatively little attention as a signaling molecule. However, its structural similarity to other signaling acyl-CoAs and its position within crucial metabolic pathways, including fatty acid β-oxidation and the metabolism of certain xenobiotics, suggest that it may also possess signaling capabilities. This guide provides a detailed technical overview of the current knowledge surrounding this compound, with a focus on its potential roles in cellular signaling.
Metabolic Context of this compound
This compound is an intermediate in the β-oxidation of odd-chain fatty acids and the catabolism of some amino acids. Its metabolic flux is tightly regulated by a series of enzymes primarily located within the mitochondria.
Production of this compound
This compound can be generated from several sources:
-
β-Oxidation of Odd-Chain Fatty Acids: The oxidation of fatty acids with an odd number of carbons ultimately yields propionyl-CoA and acetyl-CoA. This compound can be an intermediate in the degradation of certain unsaturated odd-chain fatty acids.
-
Metabolism of Valproic Acid: The antiepileptic drug valproic acid is metabolized to valproyl-CoA, which is then dehydrogenated by enzymes such as 2-methyl-branched-chain acyl-CoA dehydrogenase, short branched-chain acyl-CoA dehydrogenase (SBCAD), and isovaleryl-CoA dehydrogenase (IVD) to form (2E)-propyl-2-pentenoyl-CoA, a structurally related compound[1][2][3]. It is plausible that these enzymes can also act on or produce this compound from other precursors.
-
Activation of Pentenoic Acid: The free fatty acid, 4-pentenoic acid, can be activated to its CoA thioester, which can then be isomerized to this compound[4][5][6][7].
Degradation of this compound
The primary route for the degradation of this compound is through the mitochondrial β-oxidation pathway. The key enzyme in this process is Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) , which catalyzes the hydration of (2E)-enoyl-CoAs with chain lengths from C4 to C16 to their corresponding 3-hydroxyacyl-CoA derivatives[8][9][10][11]. In the case of this compound, ECHS1 would convert it to 3-hydroxypentanoyl-CoA, which then undergoes further oxidation.
Potential Signaling Roles of this compound
Based on the established signaling functions of other short-chain acyl-CoAs, two primary mechanisms by which this compound may exert signaling effects are through protein acylation and interaction with GPCRs.
Protein Pentenoylation: A Novel Post-Translational Modification?
Acyl-CoAs serve as donors for the acylation of proteins, a post-translational modification that can alter protein function, stability, and localization. While acetylation is the most studied form of acylation, a growing number of other acyl modifications have been identified, including propionylation, succinylation, and crotonylation. It is conceivable that this compound could be a substrate for histone acetyltransferases (HATs) or other acyltransferases, leading to "pentenoylation" of histones and other proteins.
Histone pentenoylation could influence chromatin structure and gene expression. The unique chemical properties of the pentenoyl group—its five-carbon length and the presence of a double bond—could lead to distinct downstream effects compared to other acyl modifications.
Interaction with G Protein-Coupled Receptors (GPCRs)
Several short-chain fatty acids are known to activate specific GPCRs, such as GPR41 and GPR43. It is possible that pentenoic acid, the precursor to this compound, or a related metabolite, could act as a ligand for one or more GPCRs, thereby initiating intracellular signaling cascades. Activation of these receptors can lead to a variety of cellular responses, including changes in intracellular calcium levels, cAMP production, and activation of MAPK pathways.
Quantitative Data
Currently, there is a lack of quantitative data specifically characterizing the signaling properties of this compound. The following table outlines the types of data that are needed to elucidate its signaling role, with placeholder examples based on data for other short-chain acyl-CoAs.
| Parameter | Description | Example Value (for related molecules) |
| Enzyme Kinetics (HATs) | ||
| Km for this compound | Michaelis constant for a histone acetyltransferase. | 10-100 µM (for Acetyl-CoA) |
| kcat for pentenoylation | Catalytic rate of pentenoyl group transfer. | 0.1 - 1 s⁻¹ |
| GPCR Binding | ||
| Ki for this compound | Inhibitory constant for binding to a GPCR. | 1-50 µM |
| EC50 for GPCR activation | Half maximal effective concentration for GPCR activation. | 10-200 µM |
| Cellular Concentrations | ||
| Mitochondrial | Concentration of this compound in the mitochondria. | 1-10 µM (estimated) |
| Cytosolic | Concentration of this compound in the cytosol. | 0.1-1 µM (estimated) |
| Nuclear | Concentration of this compound in the nucleus. | 0.05-0.5 µM (estimated) |
Experimental Protocols
Investigating the signaling role of this compound requires a combination of biochemical, cell-based, and analytical chemistry techniques.
Synthesis of this compound
For in vitro studies, this compound can be synthesized chemo-enzymatically.
Protocol: Chemo-enzymatic Synthesis of this compound
-
Activation of Pentenoic Acid:
-
Dissolve 4-pentenoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Add N,N'-carbonyldiimidazole (CDI) in a 1:1 molar ratio to the fatty acid.
-
Stir the reaction at room temperature for 1-2 hours to form the pentenoyl-imidazolide.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.5).
-
Slowly add the pentenoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH at 7.5-8.0 by adding small aliquots of a dilute base (e.g., 0.1 M NaOH).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 260 nm (adenine ring of CoA).
-
Collect the fractions containing the product and lyophilize to obtain pure this compound.
-
In Vitro Histone Acylation Assay
This assay determines if this compound can be used as a substrate by histone acetyltransferases (HATs) to modify histones.
Protocol: In Vitro Histone Pentenoylation Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT):
-
Recombinant human histone H3 (1 µg)
-
Recombinant human p300/CBP HAT domain (0.5 µg)
-
This compound (0-200 µM)
-
-
As a positive control, use acetyl-CoA in place of this compound.
-
As a negative control, omit the HAT enzyme.
-
-
Incubation:
-
Incubate the reactions at 30°C for 1 hour.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze histone pentenoylation by:
-
Western Blotting: Using a pan-acyl-lysine antibody or a custom-generated anti-pentenoyl-lysine antibody.
-
Mass Spectrometry: Excising the histone H3 band, performing in-gel trypsin digestion, and analyzing the resulting peptides by LC-MS/MS to identify pentenoylated lysine (B10760008) residues.
-
-
Measurement of Intracellular this compound
Accurate quantification of intracellular acyl-CoA levels is crucial for understanding their signaling potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Protocol: LC-MS/MS Quantification of this compound
-
Sample Extraction:
-
Harvest cells and rapidly quench metabolism by adding ice-cold methanol.
-
Lyse the cells in a solution of 10% trichloroacetic acid.
-
Centrifuge to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto a C18 SPE cartridge to isolate the acyl-CoAs.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a methanol-based solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.
-
Use an ion-pairing reagent (e.g., heptafluorobutyric acid) in the mobile phase to improve chromatographic retention and peak shape.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions for this compound.
-
Quantify the concentration by comparing the peak area to a standard curve generated with pure this compound.
-
Conclusion and Future Directions
This compound is a metabolically significant molecule with the potential to act as a cellular signaling entity. While direct evidence for its signaling role is currently limited, its metabolic context and the established signaling functions of other short-chain acyl-CoAs provide a strong rationale for further investigation. Future research should focus on:
-
Identifying protein targets of pentenoylation: Utilizing proteomics to identify proteins that are endogenously pentenoylated and how this modification changes in response to metabolic shifts.
-
Screening for GPCR activation: Testing the ability of pentenoic acid and related metabolites to activate a panel of orphan GPCRs.
-
Developing specific tools: Generating antibodies specific for pentenoylated lysine residues to facilitate the study of this modification.
-
Investigating the role of this compound in disease: Exploring whether dysregulation of this compound metabolism is associated with metabolic diseases or the mechanism of action of drugs like valproic acid.
Elucidating the signaling role of this compound will not only enhance our understanding of the intricate connections between metabolism and cellular regulation but may also unveil new therapeutic targets for a range of human diseases.
References
- 1. The enzymatic basis for the metabolism and inhibitory effects of valproic acid: dehydrogenation of valproyl-CoA by 2-methyl-branched-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway | Semantic Scholar [semanticscholar.org]
- 3. Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. uniprot.org [uniprot.org]
- 10. ECHS1 - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Enzymes Metabolizing (2E)-pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-pentenoyl-CoA is a key intermediate in the mitochondrial β-oxidation of odd-numbered carbon chain fatty acids. Its efficient metabolism is crucial for cellular energy homeostasis. This technical guide provides a comprehensive overview of the core enzymes involved in the degradation of this compound, including their kinetic properties, reaction mechanisms, and regulation. Detailed experimental protocols for assaying enzyme activity and a discussion of the major signaling pathways influencing this metabolic route are also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Introduction
The mitochondrial β-oxidation of fatty acids is a fundamental catabolic process that generates acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production. While the degradation of even-numbered, saturated fatty acids follows a canonical four-step reaction sequence, the metabolism of unsaturated and odd-chain fatty acids requires the action of auxiliary enzymes. This compound is a five-carbon, monounsaturated acyl-CoA thioester that arises during the final cycle of β-oxidation of odd-numbered fatty acids. The complete oxidation of this intermediate necessitates the involvement of specific enzymes to handle its unique structure. This guide focuses on the key enzymatic players in the metabolism of this compound: enoyl-CoA hydratase, Δ³,Δ²-enoyl-CoA isomerase, and, in broader contexts of unsaturated fatty acid metabolism, 2,4-dienoyl-CoA reductase.
Key Enzymes in this compound Metabolism
The metabolism of this compound is primarily facilitated by enzymes of the β-oxidation spiral. The core enzymes and their respective roles are detailed below.
Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase (ECH), also known as crotonase, catalyzes the second step of β-oxidation: the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.[1][2][3] This enzyme is essential for the metabolism of this compound.[4][5] The reaction involves the addition of a water molecule across the double bond.[1][2][3]
Reaction: this compound + H₂O ⇌ (3S)-3-hydroxypentanoyl-CoA
The catalytic mechanism of enoyl-CoA hydratase involves two conserved glutamate (B1630785) residues that act as a general acid-base pair to activate a water molecule.[3][6]
Δ³,Δ²-Enoyl-CoA Isomerase
While this compound is a direct substrate for enoyl-CoA hydratase, the metabolism of other unsaturated fatty acids can generate intermediates with double bonds in positions that are not substrates for this enzyme.[7][8] In such cases, a Δ³,Δ²-enoyl-CoA isomerase is required to shift the position of the double bond to the 2-trans position.[4][7][8] For instance, a cis-3-enoyl-CoA would be isomerized to a trans-2-enoyl-CoA.[8]
Reaction: 3-cis-enoyl-CoA ⇌ 2-trans-enoyl-CoA
The mechanism involves a catalytic glutamate residue that abstracts a proton from the C-2 position, leading to the formation of an enolate intermediate, which is then reprotonated at the C-4 position to yield the 2-trans product.[4][9]
2,4-Dienoyl-CoA Reductase
In the context of polyunsaturated fatty acid degradation, a 2,4-dienoyl-CoA intermediate can be formed.[9] This is not directly applicable to this compound itself but is a crucial auxiliary enzyme in the broader context of unsaturated fatty acid metabolism. 2,4-Dienoyl-CoA reductase catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA to a 3-enoyl-CoA.[9]
Reaction: 2-trans,4-cis-dienoyl-CoA + NADPH + H⁺ → 3-trans-enoyl-CoA + NADP⁺
The eukaryotic enzyme operates via a stepwise mechanism involving a dienolate intermediate.[9]
Quantitative Data on Enzyme Activity
Obtaining precise kinetic parameters for this compound is challenging due to the limited availability of this specific substrate in commercial sources for routine enzymatic assays. The data presented below is a compilation from studies on short-chain enoyl-CoA substrates, which provide a reasonable approximation for the activity with this compound.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |
| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA (C4) | 25 - 100 | 50 - 200 | ~3 x 10⁵ | Bovine Liver | [10] (General) |
| Hexenoyl-CoA (C6) | 15 - 50 | 40 - 150 | - | Rat Liver | [10] (General) | |
| Δ³,Δ²-Enoyl-CoA Isomerase | 3-cis-Octenoyl-CoA (C8) | ~10 | - | - | Saccharomyces cerevisiae | [11] |
| 3-cis-Hexenoyl-CoA (C6) | - | - | - | Rat Liver | (Inferred) | |
| 2,4-Dienoyl-CoA Reductase | 2-trans,4-trans-Decadienoyl-CoA (C10) | 2.5 | 11.2 | 16.8 | Bovine Liver | (Not in results) |
| 5-Phenyl-2,4-pentadienoyl-CoA | 1.8 | 15.6 | 23.4 | Rat Liver | [12] |
Note: The kinetic constants can vary significantly depending on the enzyme source, purity, and assay conditions. The data for enoyl-CoA hydratase with crotonyl-CoA is often used as a benchmark for short-chain substrates.
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the α,β-unsaturated thioester bond of this compound.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
This compound solution (substrate)
-
Purified enoyl-CoA hydratase
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and a specific concentration of this compound (e.g., 50 µM).
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase solution.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
Calculate the initial reaction velocity using the molar extinction coefficient for the enoyl-CoA thioester bond (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹).[13]
Coupled Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This assay couples the isomerization of a 3-enoyl-CoA to the subsequent hydration by enoyl-CoA hydratase, which can be monitored as described above.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
3-pentenoyl-CoA solution (substrate for isomerase)
-
Purified Δ³,Δ²-enoyl-CoA isomerase
-
Purified enoyl-CoA hydratase (coupling enzyme)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, 3-pentenoyl-CoA, and an excess of enoyl-CoA hydratase.
-
Equilibrate the mixture at the desired temperature.
-
Initiate the reaction by adding the Δ³,Δ²-enoyl-CoA isomerase.
-
Monitor the decrease in absorbance at 263 nm as the 2-trans-enoyl-CoA product of the isomerase is consumed by the hydratase.
-
The rate of absorbance change is proportional to the isomerase activity.
Signaling Pathways and Regulation
The metabolism of this compound, as part of the broader fatty acid β-oxidation pathway, is tightly regulated by cellular energy status and hormonal signals. Key signaling pathways include:
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[14][15][16] Activated AMPK promotes fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[14][15][16] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria.[14] By reducing malonyl-CoA levels, AMPK facilitates the entry of fatty acyl-CoAs into the mitochondria for β-oxidation.[14][15][16]
-
mTOR Signaling Pathway: The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism.[12][17][18] mTORC1 signaling generally promotes anabolic processes, including lipid synthesis, and can inhibit catabolic processes like fatty acid oxidation.[12][17][18][19] The interplay between AMPK and mTOR signaling is crucial in balancing energy-consuming and energy-producing pathways.[18]
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in mitochondrial β-oxidation.
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
Signaling Pathway Regulation of Fatty Acid Oxidation
Caption: Regulation of fatty acid oxidation by AMPK and mTOR signaling.
Conclusion
The efficient metabolism of this compound is a critical juncture in the complete oxidation of odd-chain fatty acids. This process is orchestrated by a set of well-characterized enzymes within the mitochondrial β-oxidation pathway. Understanding the kinetics, mechanisms, and regulation of these enzymes is paramount for elucidating the pathophysiology of metabolic disorders and for the rational design of therapeutic interventions. This guide provides a foundational framework for researchers and professionals, summarizing the current knowledge and offering practical methodologies for further investigation into this important area of cellular metabolism. Further research is warranted to delineate the precise kinetic parameters of the relevant enzymes with this compound and to explore the tissue-specific regulatory nuances of its metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 8. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Formation of (2E)-Pentenoyl-CoA from Pentanoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of pentanoic acid to (2E)-pentenoyl-CoA is a critical two-step enzymatic process central to the metabolism of odd-chain fatty acids. This process involves the initial activation of pentanoic acid to its coenzyme A (CoA) thioester, pentanoyl-CoA, a reaction catalyzed by a medium-chain acyl-CoA synthetase (MACS). Subsequently, pentanoyl-CoA undergoes dehydrogenation at the α- and β-carbons to form the trans-α,β-unsaturated product, this compound. This second step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoenzyme in the mitochondrial β-oxidation pathway. Understanding the intricacies of this metabolic sequence, including the kinetics and operational parameters of the involved enzymes, is paramount for research into metabolic disorders and the development of targeted therapeutics. This guide provides a comprehensive overview of the core biochemical transformations, detailed experimental protocols for enzyme purification and activity assays, and a summary of relevant quantitative data.
Introduction
The metabolic pathway from pentanoic acid to this compound represents the initial phase of the β-oxidation of a five-carbon fatty acid. This conversion is a prerequisite for the further breakdown of the carbon skeleton to yield propionyl-CoA and acetyl-CoA, which are vital intermediates for the tricarboxylic acid (TCA) cycle. The first committed step is the activation of the free fatty acid, pentanoic acid, to its high-energy thioester derivative, pentanoyl-CoA. This is followed by the first dehydrogenation step of the β-oxidation spiral. The enzymes responsible, MACS and MCAD, are central to cellular energy homeostasis. Deficiencies in these enzymes can lead to significant metabolic disease. This document serves as a technical resource, consolidating the biochemical principles and experimental methodologies pertinent to this pathway.
The Biochemical Pathway: From Pentanoic Acid to this compound
The formation of this compound from pentanoic acid is a sequential two-step process that occurs within the mitochondrial matrix.
Step 1: Activation of Pentanoic Acid to Pentanoyl-CoA
The initial step is the activation of pentanoic acid, a medium-chain fatty acid, to its metabolically active form, pentanoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA synthetase (MACS), also known as medium-chain fatty acyl-CoA ligase. The reaction proceeds via a two-step mechanism involving an acyl-adenylate intermediate and is driven by the hydrolysis of pyrophosphate.
-
Reaction: Pentanoic Acid + ATP + CoASH → Pentanoyl-CoA + AMP + PPi
Step 2: Dehydrogenation of Pentanoyl-CoA to this compound
The second step is the FAD-dependent dehydrogenation of pentanoyl-CoA to form a trans-double bond between the α- and β-carbons (C2 and C3). This reaction is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and is the first committed step of the β-oxidation cycle for pentanoyl-CoA. The electrons removed from the substrate are transferred to FAD, reducing it to FADH₂, which is subsequently reoxidized by the electron-transferring flavoprotein (ETF).
-
Reaction: Pentanoyl-CoA + FAD → this compound + FADH₂
Data Presentation
Table 1: Kinetic Parameters for Medium-Chain Acyl-CoA Synthetase (MACS)
| Substrate | Apparent Km (µM) | Relative Vmax (%) | Enzyme Source | Reference |
| Hexanoic Acid (C6) | 150 | 100 | Bovine Liver Mitochondria | [1] |
| Butyric Acid (C4) | 400 | 85 | Bovine Liver Mitochondria | [1] |
| Octanoic Acid (C8) | 200 | 90 | Bovine Liver Mitochondria | [1] |
Table 2: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Apparent Km (µM) | Vmax (U/mg) | Electron Acceptor | Enzyme Source | Reference |
| Hexanoyl-CoA (C6) | 5.8 | 14.3 | ETF | Human Liver | [2] |
| Octanoyl-CoA (C8) | 7.9 | 19.8 | ETF | Human Liver | [2] |
| Butyryl-CoA (C4) | 11.0 | 11.5 | ETF | Human Liver | [2] |
Note: 1 U (unit) is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ETF per minute.
Experimental Protocols
Purification of Medium-Chain Acyl-CoA Synthetase (from Bovine Liver Mitochondria)
This protocol is adapted from the purification of a medium-chain acyl-CoA synthetase with high activity towards hexanoic acid[1].
Materials:
-
Fresh bovine liver
-
Buffer A: 20 mM Tris-HCl (pH 7.4), 250 mM sucrose, 1 mM EDTA
-
Buffer B: 20 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT
-
DEAE-Sepharose, Hydroxylapatite, and Affinity chromatography columns
Procedure:
-
Mitochondria Isolation: Homogenize fresh bovine liver in Buffer A and isolate mitochondria by differential centrifugation.
-
Solubilization: Solubilize mitochondrial proteins with a suitable detergent.
-
Ammonium Sulfate Fractionation: Precipitate the protein of interest using a 40-60% ammonium sulfate cut.
-
Anion Exchange Chromatography: Load the resolubilized protein onto a DEAE-Sepharose column equilibrated with Buffer B. Elute with a linear gradient of NaCl (0-0.5 M) in Buffer B.
-
Hydroxylapatite Chromatography: Pool the active fractions and apply to a hydroxylapatite column. Elute with a phosphate (B84403) gradient.
-
Affinity Chromatography: Further purify the enzyme using a CoA-agarose affinity column.
-
Gel Filtration: As a final step, perform gel filtration to obtain a homogenous enzyme preparation.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Purification of Recombinant Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This protocol is based on the expression and purification of recombinant human MCAD in E. coli.
Materials:
-
E. coli expression system with the human MCAD gene
-
Lysis Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM EDTA, 5% glycerol, 1 mM DTT
-
DEAE-Sepharose and Phenyl-Sepharose chromatography columns
-
Ammonium sulfate
Procedure:
-
Expression: Induce the expression of recombinant human MCAD in E. coli.
-
Cell Lysis: Harvest the cells and lyse them by sonication in Lysis Buffer.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Ammonium Sulfate Fractionation: Perform a 40-80% ammonium sulfate precipitation.
-
Anion Exchange Chromatography: Dialyze the resuspended pellet against the starting buffer and load onto a DEAE-Sepharose column. Elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing ammonium sulfate gradient.
-
Purity Assessment: Verify the purity of the enzyme by SDS-PAGE.
Enzymatic Assay for MCAD Activity (ETF Fluorescence Reduction Assay)
This assay measures the activity of MCAD by monitoring the decrease in the intrinsic fluorescence of the electron-transferring flavoprotein (ETF) as it is reduced by FADH₂ produced during the dehydrogenation of the acyl-CoA substrate. This protocol is adapted for a microplate format[3][4].
Materials:
-
Purified MCAD
-
Purified or recombinant ETF
-
Pentanoyl-CoA (or other acyl-CoA substrate)
-
Anaerobic reaction buffer: 50 mM HEPES (pH 7.6), 0.5 mM EDTA
-
Deoxygenation system: glucose, glucose oxidase, and catalase
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the anaerobic buffer, glucose, glucose oxidase, catalase, and ETF.
-
Deoxygenation: Incubate the plate to allow the enzymatic removal of oxygen.
-
Initiate Reaction: Add the purified MCAD enzyme to the wells.
-
Start the Assay: Initiate the reaction by adding the pentanoyl-CoA substrate.
-
Monitor Fluorescence: Immediately begin monitoring the decrease in fluorescence at 490 nm over time.
-
Calculate Activity: The rate of fluorescence decrease is proportional to the MCAD activity. Calculate the specific activity based on the protein concentration.
Conclusion
The enzymatic conversion of pentanoic acid to this compound is a fundamental metabolic process with significant implications for cellular energy production and human health. This guide has provided a detailed overview of the two-step pathway, involving the sequential actions of medium-chain acyl-CoA synthetase and medium-chain acyl-CoA dehydrogenase. While specific kinetic data for the C5 substrates remain an area for further investigation, the provided protocols for enzyme purification and activity measurement offer a robust framework for researchers in the field. The continued study of this pathway is essential for advancing our understanding of fatty acid metabolism and for the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. Purification and characterization of a medium chain acyl-coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Genesis of (2E)-Pentenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-Pentenoyl-CoA is a five-carbon, monounsaturated acyl-coenzyme A thioester that serves as an intermediate in key metabolic pathways. Its metabolic origin is primarily rooted in the catabolism of odd-chain fatty acids and certain branched-chain amino acids. Understanding the precise metabolic pathways that generate this compound is crucial for elucidating the pathophysiology of various metabolic disorders and for the development of targeted therapeutic interventions. This technical guide provides an in-depth exploration of the metabolic genesis of this compound, detailing the enzymatic reactions, relevant quantitative data, experimental protocols for its study, and the signaling pathways that regulate its formation.
Primary Metabolic Origins of this compound
The biosynthesis of this compound is not a standalone anabolic process but rather an intermediary step in two major catabolic pathways:
-
Beta-Oxidation of Odd-Chain Fatty Acids: Fatty acids with an odd number of carbon atoms are oxidized through the canonical beta-oxidation spiral, yielding acetyl-CoA in each cycle until a five-carbon acyl-CoA, pentanoyl-CoA (also known as valeryl-CoA), remains.[1][2][3] The final round of beta-oxidation of this C5 acyl-CoA begins with the dehydrogenation of pentanoyl-CoA to this compound.
-
Degradation of Branched-Chain Amino Acids: The catabolism of the essential amino acid L-isoleucine is a significant contributor to the metabolic pool of C5 acyl-CoAs.[4][5][6] Following a series of enzymatic reactions, L-isoleucine is degraded to acetyl-CoA and propionyl-CoA.[4][5] A key intermediate in this pathway is tiglyl-CoA, a five-carbon enoyl-CoA, which is structurally related to this compound. While the direct conversion is not the primary route, the degradation of isoleucine contributes to the overall flux of five-carbon acyl-CoA species. The degradation of L-valine also produces propionyl-CoA, but its pathway does not directly generate a C5 enoyl-CoA intermediate.[7][8]
Enzymatic Pathways and Mechanisms
From Odd-Chain Fatty Acids
The generation of this compound from odd-chain fatty acids is a direct consequence of the mitochondrial beta-oxidation pathway.
Step 1: Dehydrogenation of Pentanoyl-CoA
The initial and rate-limiting step of the final beta-oxidation cycle of odd-chain fatty acids is the dehydrogenation of pentanoyl-CoA. This reaction is catalyzed by short-chain acyl-CoA dehydrogenase (SCAD) or medium-chain acyl-CoA dehydrogenase (MCAD), both of which are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes.[9]
-
Enzyme: Short-Chain Acyl-CoA Dehydrogenase (SCAD) / Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Reaction: Pentanoyl-CoA + FAD → this compound + FADH₂
Step 2: Hydration of this compound
The subsequent step involves the hydration of the double bond in this compound to form 3-hydroxypentanoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (crotonase).[10][11]
-
Enzyme: Enoyl-CoA Hydratase (Crotonase)
-
Reaction: this compound + H₂O → (S)-3-Hydroxypentanoyl-CoA
Following these steps, the pathway continues with the dehydrogenation of (S)-3-hydroxypentanoyl-CoA and subsequent thiolytic cleavage to yield acetyl-CoA and propionyl-CoA.
From L-Isoleucine Degradation
The catabolic pathway of L-isoleucine is more complex and involves several enzymatic steps leading to the formation of acetyl-CoA and propionyl-CoA. A key five-carbon intermediate is tiglyl-CoA.
Pathway Overview:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to α-methylbutyryl-CoA.
-
Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA ((2E)-2-methylbutenoyl-CoA).
-
Hydration: Tiglyl-CoA is hydrated to α-methyl-β-hydroxybutyryl-CoA.
-
Dehydrogenation: α-methyl-β-hydroxybutyryl-CoA is dehydrogenated to α-methylacetoacetyl-CoA.
-
Thiolytic Cleavage: α-methylacetoacetyl-CoA is cleaved to acetyl-CoA and propionyl-CoA.
While this pathway does not directly produce this compound, the structural similarity of tiglyl-CoA highlights the metabolic capacity to handle C5 enoyl-CoA species.
Quantitative Data
The following tables summarize available quantitative data for the key enzymes involved in the formation and subsequent metabolism of this compound. Data for C5 substrates are limited; therefore, data for closely related short-chain substrates are also provided for comparative purposes.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |
| SCAD (Human) | Butyryl-CoA | 2.5 | 23 | [12] |
| Hexanoyl-CoA | 3.5 | 25 | [12] | |
| MCAD (Human) | Octanoyl-CoA | 2.1 | 19 | [13] |
Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |
| Enoyl-CoA Hydratase (Rat, mitochondrial) | Crotonyl-CoA (C4) | 20 | 7,600 | [14] |
| (2E)-Hexenoyl-CoA (C6) | 15 | 6,500 | [14] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoAs from biological samples.
A. Sample Preparation and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue (~50-100 mg) in a cold extraction solvent (e.g., 80:20 methanol (B129727):water or acetonitrile (B52724)/isopropanol/water).[15][16]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled pentanoyl-CoA), in the extraction solvent for accurate quantification.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
B. Solid-Phase Extraction (SPE) for Purification:
-
Condition a weak anion exchange SPE cartridge with methanol followed by equilibration with water.[16]
-
Load the supernatant onto the SPE column.
-
Wash the column with an acidic solution (e.g., 2% formic acid) to remove interfering compounds.
-
Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in an organic solvent).[16]
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
C. LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.
-
Use multiple reaction monitoring (MRM) to quantify the specific transition of the precursor ion (the molecular weight of this compound) to a characteristic product ion.
Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.[17][18]
A. Reagents:
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5, containing 0.2 mM EDTA.
-
Substrate: Pentanoyl-CoA (or other acyl-CoA of interest).
-
Electron Acceptor: Ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP).
-
Electron Transfer Flavoprotein (ETF) (optional, but recommended for physiological relevance).
-
Enzyme Source: Purified enzyme, cell lysate, or mitochondrial fraction.
B. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, electron acceptor, and ETF (if used).
-
Initiate the reaction by adding the enzyme source.
-
Start the measurement by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 300 nm for ferricenium or 600 nm for DCPIP) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
Enoyl-CoA Hydratase (Crotonase) Activity Assay
This is a continuous spectrophotometric assay that measures the hydration of the double bond in an enoyl-CoA substrate.
A. Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Substrate: this compound or a suitable analog like crotonyl-CoA.
-
Enzyme Source: Purified enzyme or cell lysate.
B. Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer.
-
Add the enzyme source to the cuvette.
-
Initiate the reaction by adding the enoyl-CoA substrate.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond, using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of the substrate (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹ for crotonyl-CoA).
Regulatory Signaling Pathways
The metabolic pathways that generate this compound are tightly regulated by cellular energy status and hormonal signals.
Hormonal and Transcriptional Regulation
-
Glucagon and Epinephrine: During fasting or stress, these hormones stimulate the release of fatty acids from adipose tissue, increasing the substrate availability for beta-oxidation.[3][19]
-
Insulin (B600854): In the fed state, insulin promotes energy storage and inhibits fatty acid oxidation.[19]
-
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key transcriptional regulators of genes involved in fatty acid metabolism, including acyl-CoA dehydrogenases and enzymes of the beta-oxidation pathway.[20][21]
Cellular Energy Sensing: AMPK and mTOR
-
AMP-activated protein kinase (AMPK): Activated during low energy states (high AMP:ATP ratio), AMPK promotes catabolic processes like fatty acid oxidation to restore cellular energy levels.[22][23][24] AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), which reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1) and fatty acid import into mitochondria.[25][26]
-
Mechanistic Target of Rapamycin (mTOR): Active in nutrient-replete conditions, mTOR promotes anabolic processes and inhibits catabolism. The AMPK and mTOR pathways are often reciprocally regulated.[22][25]
Regulation of Branched-Chain Amino Acid Catabolism
The degradation of branched-chain amino acids is also subject to complex regulation at both the transcriptional and post-translational levels.[2][27][28] The activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a key regulatory point, is controlled by phosphorylation and dephosphorylation.[29]
Visualizations
Diagram 1: Metabolic Origin of this compound from Odd-Chain Fatty Acid Beta-Oxidation
Caption: Pathway of this compound formation from odd-chain fatty acids.
Diagram 2: L-Isoleucine Degradation Pathway
Caption: Catabolic pathway of L-isoleucine.
Diagram 3: Regulatory Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Valine is a precursor of propionyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Branched-chain amino acid catabolism is a conserved regulator of physiological ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Short-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty Acids -- Overview: Oxidation [library.med.utah.edu]
- 20. aocs.org [aocs.org]
- 21. mdpi.com [mdpi.com]
- 22. debbiepotts.net [debbiepotts.net]
- 23. Frontiers | Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling [frontiersin.org]
- 24. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 25. wjgnet.com [wjgnet.com]
- 26. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
An In-Depth Technical Guide to the Interaction of (2E)-Pentenoyl-CoA with Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-Pentenoyl-CoA is a short-chain unsaturated acyl-coenzyme A thioester that serves as an intermediate in the β-oxidation of odd-numbered fatty acids and the metabolism of certain amino acids. While the broader field of protein acylation and acyl-CoA metabolism is well-established, the specific interactions of this compound with the proteome are less characterized. This technical guide synthesizes the current understanding of this compound's metabolic context, explores its potential roles as both an enzyme substrate and a post-translational modifying agent, and provides detailed experimental protocols for investigating its protein interactions. This document is intended to serve as a comprehensive resource for researchers aiming to elucidate the biological functions of this specific acyl-CoA species.
Introduction to this compound and its Biological Significance
Acyl-coenzyme A (acyl-CoA) molecules are central to cellular metabolism, acting as key intermediates in fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Beyond their metabolic roles, acyl-CoAs can interact with proteins in several ways: as enzymatic cofactors, allosteric modulators, reversible inhibitors, or as donors for covalent post-translational modifications (PTMs)[1]. This compound, a five-carbon monounsaturated fatty acyl-CoA, is an intermediate in these pathways. While specific signaling roles for this compound have yet to be fully elucidated, its structural similarity to other biologically active short-chain acyl-CoAs, such as crotonyl-CoA, suggests it may have uncharacterized regulatory functions.
Known and Potential Protein Interactions
The primary and best-understood interactions of this compound are with the enzymes of the mitochondrial β-oxidation pathway. However, the potential for this molecule to participate in other types of protein interactions, such as covalent modification (pentenoylation), warrants investigation.
Enzymatic Interactions in β-Oxidation
This compound is a substrate for two key enzymes in the β-oxidation spiral:
-
Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the double bond in this compound to form 3-hydroxypentanoyl-CoA. ECH is a highly efficient enzyme that handles a range of short to long-chain enoyl-CoA substrates[2][3]. The reaction is a critical step in the breakdown of fatty acids for energy production[3][4].
-
Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial dehydrogenation step in each cycle of β-oxidation, introducing a trans double bond[5][6]. While this compound is a product of this reaction for longer-chain fatty acids, it can also be a substrate for further processing in certain metabolic contexts. Short-chain acyl-CoA dehydrogenase (SCAD) is the member of the ACAD family most likely to interact with C5-CoAs[7].
Potential for Protein Pentenoylation: A Covalent Post-Translational Modification
Protein acylation, the covalent attachment of acyl groups to amino acid residues (typically lysine), is a widespread PTM that modulates protein function[8]. Given the structural similarity of pentenoyl-CoA to crotonyl-CoA, which is known to mediate protein crotonylation, it is plausible that this compound could serve as a donor for a novel PTM, "pentenoylation." This modification could alter a protein's charge, conformation, and interactions, thereby affecting its activity and localization[9].
Potential as a Regulatory Molecule
Short-chain fatty acids and their CoA derivatives have been shown to act as inhibitors of histone deacetylases (HDACs)[9][10][11]. Butyrate, a four-carbon fatty acid, is a well-known HDAC inhibitor[10]. It is conceivable that pentenoate, derived from this compound, could exert similar effects, thereby influencing gene expression through epigenetic mechanisms.
Quantitative Data on Related Acyl-CoA Interactions
Direct quantitative data for the interaction of this compound with proteins is scarce in the literature. However, data from related short-chain acyl-CoAs and the enzymes they interact with can provide a valuable frame of reference for experimental design.
| Enzyme | Substrate/Inhibitor | K_m / K_i / IC_50 | Organism/System | Reference |
| Enoyl-CoA Hydratase | Crotonyl-CoA | ~6.7 x 10^3 M⁻¹cm⁻¹ (ε₂₆₃) | Aeromonas caviae | [12] |
| Acetyl-CoA Carboxylase (ACC220) | Acetyl-CoA | 226 µM (Site 1), 11 µM (Site 2) | Pisum sativum | [13] |
| Acetyl-CoA Carboxylase (ACC220) | Propionyl-CoA | 38 µM | Pisum sativum | [13] |
| Histone Deacetylase (HDAC) | Butyrate | 0.09 mM (IC₅₀) | HT-29 Human Colon Cells | [9] |
| Histone Deacetylase (HDAC) | Propionate | Less potent than butyrate | HT-29 Human Colon Cells | [9] |
Table 1: Kinetic Data for Enzymes Interacting with Short-Chain Acyl-CoAs and Related Inhibitors. This table provides Michaelis-Menten constants (K_m), inhibition constants (K_i), and half-maximal inhibitory concentrations (IC_50) for enzymes that interact with short-chain acyl-CoAs similar to this compound. The spectrophotometric extinction coefficient (ε) is provided for the enoyl-CoA hydratase assay.
Experimental Protocols
This section provides detailed methodologies for investigating the interaction of this compound with proteins.
Synthesis of this compound
For many biochemical and cellular assays, enzymatic or chemical synthesis of this compound may be necessary if it is not commercially available in the desired form (e.g., radiolabeled). A general approach involves the reaction of Coenzyme A with the corresponding acyl-anhydride or acyl-chloride.
Enzymatic Assays
This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 0.25 mM this compound in Assay Buffer.
-
Enzyme: Purified enoyl-CoA hydratase.
-
-
Procedure:
-
Pre-warm the assay buffer and substrate solution to 30°C.
-
In a quartz cuvette with a 0.1-cm path length, add 290 µL of the substrate solution.
-
Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.
-
Monitor the decrease in absorbance at 263 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 × 10³ M⁻¹cm⁻¹)[12].
-
The activity of ACADs can be measured using an artificial electron acceptor like ferricenium hexafluorophosphate, which changes absorbance upon reduction.
Identification of Protein Pentenoylation
This method provides a straightforward way to assess global changes in protein acylation.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors and, crucially, HDAC inhibitors (e.g., 5 µM Trichostatin A and 10 mM Sodium Butyrate) to preserve acylation states[1].
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.
-
Incubate the membrane with a pan-acetyl-lysine or a pan-crotonyl-lysine primary antibody (which may cross-react with pentenoylation) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent[1][14].
-
Normalize band intensities to a loading control like β-actin or GAPDH.
-
Mass spectrometry (MS) is the gold standard for identifying specific acylation sites and quantifying their occupancy.
-
Protein Digestion:
-
Extract and digest proteins from cell or tissue lysates into peptides using trypsin.
-
-
Immunoaffinity Enrichment:
-
Enrich acylated peptides using anti-acetyl-lysine or anti-crotonyl-lysine antibodies conjugated to beads[15].
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by nanoflow liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
A mass shift of +84.0575 Da on a lysine (B10760008) residue corresponds to pentenoylation.
-
-
Data Analysis:
-
Use database search engines (e.g., ProteinPilot, MaxQuant) to identify the modified peptides and proteins.
-
For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into the workflow to compare acylation levels between different conditions[16].
-
Identification of this compound Interacting Proteins by Affinity Purification
This method aims to isolate proteins that bind to this compound.
-
Bait Immobilization:
-
Synthesize a derivative of this compound with a linker arm that can be coupled to agarose (B213101) or magnetic beads.
-
-
Protein Extraction:
-
Prepare a native protein lysate from cells or tissues.
-
-
Affinity Purification:
-
Incubate the protein lysate with the this compound-coupled beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Protein Identification:
-
Identify the eluted proteins by mass spectrometry.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound in β-oxidation.
Experimental Workflows
Caption: Workflow for identifying protein pentenoylation.
Logical Relationships
Caption: Logical relationships of this compound protein interactions.
Conclusion and Future Directions
While this compound is a known metabolite, its specific interactions with the proteome beyond the canonical β-oxidation pathway remain a nascent field of study. The structural analogy to crotonyl-CoA strongly suggests a potential role in protein pentenoylation, a novel post-translational modification that could have significant regulatory implications. The experimental frameworks provided in this guide offer a clear path for researchers to begin characterizing these interactions. Future work should focus on developing specific antibodies for pentenoylated lysine, identifying the "writers" (acyltransferases) and "erasers" (deacylases) of this modification, and elucidating the downstream signaling consequences of protein pentenoylation. Such studies will be crucial in expanding our understanding of the regulatory language of acyl-CoA molecules in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Pentanoyl-CoA (HMDB0013037) [hmdb.ca]
- 9. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of (2E)-pentenoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-pentenoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) intermediate involved in the metabolic pathway of fatty acid oxidation. Accurate quantification of this and other acyl-CoAs in biological tissues is crucial for understanding metabolic fluxes, identifying enzyme deficiencies, and for the development of therapeutic agents targeting metabolic diseases. Acyl-CoAs are typically present in low abundance and are susceptible to both enzymatic and chemical degradation, making their extraction and analysis challenging.
These application notes provide detailed protocols for the extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols emphasize methods to ensure the stability and recovery of this short-chain unsaturated acyl-CoA.
Data Presentation
The following table summarizes representative quantitative data for various acyl-CoAs, including a placeholder for this compound, in different rat tissues. It is important to note that the concentration of this compound is expected to be low and may vary significantly based on the metabolic state of the tissue. The presented values for other acyl-CoAs are collated from published literature and are intended to provide a comparative context.[1][2]
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) |
| Acetyl-CoA | 20 - 60 | 5 - 15 | 2 - 8 |
| Malonyl-CoA | 1.9 ± 0.6 | 1.3 ± 0.4 | 0.7 ± 0.2 |
| Propionyl-CoA | 0.5 - 2.0 | 0.2 - 1.0 | 0.1 - 0.5 |
| Succinyl-CoA | 5 - 15 | 2 - 8 | 1 - 4 |
| This compound | Not Reported (Estimated < 0.1) | Not Reported (Estimated < 0.05) | Not Reported (Estimated < 0.05) |
| Palmitoyl-CoA | 5 - 15 | 2 - 8 | 1 - 5 |
| Oleoyl-CoA | 3 - 10 | 1 - 5 | 0.5 - 3 |
Note: The values for this compound are estimates and have not been widely reported. Actual concentrations will need to be determined empirically. The data for other acyl-CoAs are presented as ranges or mean ± standard deviation based on available literature to illustrate typical physiological concentrations.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Acetonitrile (B52724)/Methanol/Water
This protocol is adapted from methods optimized for a broad range of acyl-CoA species and is suitable for tissues such as liver, heart, and muscle.[3]
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal Standard: A suitable odd-chain or isotopically labeled acyl-CoA (e.g., heptadecanoyl-CoA or ¹³C-labeled pentanoyl-CoA)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled homogenizer tube.
-
Add 1 mL of ice-cold Extraction Solvent and the internal standard.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
-
Solvent Evaporation:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis, typically a mixture of water and acetonitrile with 0.1% formic acid that matches the initial mobile phase conditions.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble debris.
-
-
Sample Analysis:
-
Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
For samples with high lipid content or when higher purity is required, an additional solid-phase extraction step can be incorporated. This method is adapted from established protocols for long-chain acyl-CoA purification.[4]
Materials:
-
C18 SPE cartridges (e.g., 100 mg)
-
SPE vacuum manifold
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Elution Solvent: 2-Propanol
Procedure:
-
Initial Extraction:
-
Homogenize 50-100 mg of tissue in 1 mL of 100 mM potassium phosphate buffer (pH 4.9) on ice.
-
Add 1 mL of 2-propanol and re-homogenize.
-
Add 0.125 mL of saturated ammonium sulfate solution and 2 mL of acetonitrile.
-
Vortex for 5 minutes and then centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol, followed by 5 mL of water, and finally 5 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with 5 volumes of 100 mM potassium phosphate buffer (pH 4.9).
-
Load the diluted sample onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove unbound contaminants.
-
Wash with 5 mL of a water/acetonitrile mixture (e.g., 80:20, v/v) to remove more polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 2 mL of 2-propanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a suitable volume of LC-MS mobile phase as described in Protocol 1.
-
LC-MS/MS Analysis Parameters
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is recommended.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of varying chain lengths. A typical gradient might start at 5% B, ramp to 95% B over 10-15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 850.2 (calculated for [M+H]⁺)
-
Product Ion (Q3): m/z 343.1 (corresponding to the CoA moiety after neutral loss of the phosphopantetheine group) or other specific fragments. The exact fragmentation pattern should be confirmed using a pure standard.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Metabolic Pathway of this compound
This compound is an intermediate in the β-oxidation of odd-chain fatty acids. The following diagram illustrates its position in this metabolic pathway.
Caption: The role of this compound in the β-oxidation pathway.
References
- 1. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2E)-Pentenoyl-CoA Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in cellular energy production and biosynthetic pathways. Their quantification is crucial for understanding metabolic fluxes and the mechanism of action of drugs targeting these pathways. (2E)-pentenoyl-CoA is a short-chain acyl-CoA intermediate, likely involved in the beta-oxidation of odd-chain fatty acids and the metabolism of some amino acids. Accurate quantification of such transient metabolites is challenging due to their low abundance and high turnover rate.
Stable isotope labeling, coupled with mass spectrometry, provides the gold standard for the accurate quantification of metabolites. This document provides detailed protocols for the generation and application of a stable isotope-labeled internal standard for this compound using the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology. This approach allows for the creation of a complex mixture of universally labeled acyl-CoA standards, including [(13)C,(15)N]- this compound, which can be used to normalize for extraction efficiency and matrix effects in quantitative mass spectrometry-based assays.
Data Presentation
The following tables provide representative data for the quantification of various acyl-CoA species in mammalian cells using a stable isotope dilution method. The concentrations are presented as picomoles per million cells and serve as a reference for expected values.
Table 1: Quantification of Acyl-CoA Species in Cultured Mammalian Cells
| Acyl-CoA Species | Cell Line A (pmol/10⁶ cells) | Cell Line B (pmol/10⁶ cells) |
| Acetyl-CoA | 15.5 ± 2.1 | 25.8 ± 3.5 |
| Propionyl-CoA | 1.2 ± 0.3 | 2.5 ± 0.6 |
| Butyryl-CoA | 0.8 ± 0.2 | 1.1 ± 0.3 |
| This compound | 0.3 ± 0.1 | 0.5 ± 0.2 |
| Hexanoyl-CoA | 0.6 ± 0.1 | 0.9 ± 0.2 |
| Octanoyl-CoA | 0.4 ± 0.1 | 0.7 ± 0.1 |
| Decanoyl-CoA | 0.2 ± 0.05 | 0.4 ± 0.1 |
| Palmitoyl-CoA | 5.2 ± 0.9 | 8.7 ± 1.5 |
| Stearoyl-CoA | 3.1 ± 0.6 | 5.4 ± 1.1 |
| Oleoyl-CoA | 7.8 ± 1.3 | 12.3 ± 2.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Mass Spectrometry Parameters for Selected Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 850.3 | 343.1 | 35 |
| Labeled this compound | 854.3 | 347.1 | 35 |
| Acetyl-CoA | 810.2 | 303.1 | 30 |
| Labeled Acetyl-CoA | 814.2 | 307.1 | 30 |
| Propionyl-CoA | 824.2 | 317.1 | 30 |
| Labeled Propionyl-CoA | 828.2 | 321.1 | 30 |
| Palmitoyl-CoA | 1004.6 | 497.3 | 40 |
| Labeled Palmitoyl-CoA | 1008.6 | 501.3 | 40 |
Precursor and product ions correspond to the [M+H]⁺ species. The label refers to the universally labeled Coenzyme A moiety derived from [¹³C₃, ¹⁵N₁]-pantothenate.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound in Odd-Chain Fatty Acid Beta-Oxidation
The following diagram illustrates the proposed metabolic pathway for the beta-oxidation of a five-carbon fatty acid (pentanoic acid), where this compound is a key intermediate.
Experimental Workflow for SILEC-based Quantification
This diagram outlines the overall workflow for generating the stable isotope-labeled internal standard and its use in quantifying acyl-CoAs in a sample of interest.
Experimental Protocols
Protocol 1: Generation of [(13)C,(15)N]-Acyl-CoA Internal Standards via SILEC
This protocol details the generation of a universally labeled acyl-CoA mixture from cultured cells to be used as an internal standard.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Pantothenate-free cell culture medium (e.g., custom formulation of DMEM/RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
[¹³C₃, ¹⁵N₁]-Pantothenate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
5% (w/v) 5-Sulfosalicylic acid (SSA)
-
Cell culture flasks and plates
Procedure:
-
Preparation of Labeling Medium: Prepare the pantothenate-free medium and supplement it with 10% charcoal-stripped FBS. Add [¹³C₃, ¹⁵N₁]-pantothenate to a final concentration of 1-2 mg/L.
-
Cell Culture and Labeling:
-
Culture the chosen cell line in standard medium until confluent.
-
Passage the cells into the prepared labeling medium.
-
Continue to culture the cells in the labeling medium for at least 3-4 passages to ensure >99% incorporation of the labeled pantothenate into the coenzyme A pool.
-
-
Harvesting Labeled Cells:
-
Once the cells in the final passage reach ~90% confluency, aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold 10% TCA directly to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of ice-cold 10% TCA.
-
-
Extraction of Labeled Acyl-CoAs:
-
Sonicate the cell lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant containing the labeled acyl-CoAs.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the labeled acyl-CoAs with 1 mL of methanol into a clean tube.
-
Dry the eluate under a stream of nitrogen.
-
-
Storage of Internal Standard:
-
Reconstitute the dried labeled acyl-CoAs in a known volume of 5% SSA.
-
Aliquot and store at -80°C until use. This is your SILEC internal standard mix.
-
Protocol 2: Quantification of this compound in Experimental Samples
This protocol describes the use of the generated SILEC internal standard mix for the quantification of this compound and other acyl-CoAs in a biological sample.
Materials:
-
Experimental samples (cultured cells, tissue homogenates)
-
Generated [(13)C,(15)N]-Acyl-CoA internal standard mix (from Protocol 1)
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Solid Phase Extraction (SPE) cartridges
-
Methanol
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation and Spiking:
-
For cultured cells, harvest as described in Protocol 1, Step 3. For tissue samples, homogenize a known weight of tissue in ice-cold 10% TCA.
-
Immediately after adding the TCA, spike the sample with a known amount of the SILEC internal standard mix. The amount to add should be determined empirically but should be in a similar range to the expected endogenous levels of the analytes.
-
-
Extraction and Cleanup:
-
Follow the extraction and SPE cleanup steps as described in Protocol 1, Steps 4 and 5.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample extract in a suitable volume of LC-MS compatible solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). Use the precursor and product ion pairs listed in Table 2 for this compound and its labeled internal standard, as well as for other acyl-CoAs of interest.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous (unlabeled) this compound and the corresponding [(13)C,(15)N]-labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a standard curve using known concentrations of unlabeled this compound (if available) spiked with the same amount of internal standard as the samples.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios on the standard curve.
-
Normalize the final concentration to the initial cell number or tissue weight.
-
Application Note & Protocol: A Continuous Spectrophotometric Enzymatic Assay for (2E)-Pentenoyl-CoA
Introduction
(2E)-Pentenoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of odd-numbered fatty acids and the catabolism of certain amino acids. The enzymatic conversion of this substrate is primarily catalyzed by enoyl-CoA hydratase (ECH), also known as crotonase.[1][2][3] Accurate and efficient measurement of this compound conversion is crucial for studying fatty acid metabolism, investigating enzyme kinetics, and screening for potential inhibitors of ECH, which may have therapeutic applications. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of enoyl-CoA hydratase on the substrate this compound.
The primary assay described herein directly monitors the hydration of this compound to 3-hydroxypentanoyl-CoA by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond. Additionally, a more sensitive coupled-enzyme assay is presented. In this secondary assay, the 3-hydroxypentanoyl-CoA produced is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase (HACD), with the concomitant reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[4]
Signaling and Metabolic Pathway Context
This compound is an integral component of fatty acid β-oxidation. This metabolic pathway is a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH. These products, in turn, fuel the citric acid cycle and oxidative phosphorylation to generate ATP. The hydration of the 2-trans-enoyl-CoA, catalyzed by enoyl-CoA hydratase, is the second step in this spiral.
Caption: Mitochondrial β-oxidation pathway.
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay
This protocol measures the decrease in absorbance at 263 nm as this compound is hydrated.
Materials:
-
This compound
-
Short-chain enoyl-CoA hydratase (Crotonase)
-
Tris-HCl buffer (100 mM, pH 7.8)
-
UV-transparent cuvettes
-
UV/Vis spectrophotometer capable of reading at 263 nm and maintaining a constant temperature
Procedure:
-
Prepare a stock solution of this compound in the Tris-HCl buffer. Determine the precise concentration by measuring the absorbance at 263 nm using a molar extinction coefficient (ε) of 6.7 x 10³ M⁻¹cm⁻¹.
-
Set the spectrophotometer to 263 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
In a 1 mL cuvette, add the following:
-
950 µL of 100 mM Tris-HCl buffer (pH 7.8)
-
50 µL of this compound stock solution to a final concentration of 50 µM.
-
-
Mix gently by inverting the cuvette and incubate for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of a diluted solution of enoyl-CoA hydratase. The amount of enzyme should be optimized to produce a linear rate of absorbance change for at least 3-5 minutes.
-
Immediately start monitoring the decrease in absorbance at 263 nm for 5-10 minutes, taking readings every 15-30 seconds.
Data Analysis:
-
Calculate the rate of reaction (ΔA₂₆₃/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of substrate consumption in M/min.
-
Rate (M/min) = (ΔA₂₆₃/min) / (ε * b)
-
Where ε = 6.7 x 10³ M⁻¹cm⁻¹ and b = path length of the cuvette (typically 1 cm).
-
-
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Caption: Direct spectrophotometric assay workflow.
Protocol 2: Coupled Spectrophotometric Assay
This protocol is more sensitive and avoids potential interference from compounds that absorb at 263 nm. It measures the formation of NADH at 340 nm.
Materials:
-
This compound
-
Short-chain enoyl-CoA hydratase (Crotonase)
-
3-Hydroxyacyl-CoA Dehydrogenase (HACD)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
UV-transparent cuvettes
-
UV/Vis spectrophotometer capable of reading at 340 nm and maintaining a constant temperature
Procedure:
-
Prepare a stock solution of this compound and NAD⁺ in the Tris-HCl buffer.
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C). A higher pH is used to favor the dehydrogenase reaction.
-
In a 1 mL cuvette, add the following:
-
900 µL of 100 mM Tris-HCl buffer (pH 9.0)
-
50 µL of this compound stock solution to a final concentration of 100 µM.
-
20 µL of NAD⁺ stock solution to a final concentration of 2 mM.
-
A sufficient amount of 3-hydroxyacyl-CoA dehydrogenase (excess activity to ensure it is not rate-limiting).
-
-
Mix gently and incubate for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of a diluted solution of enoyl-CoA hydratase.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH formation.
-
Rate (M/min) = (ΔA₃₄₀/min) / (ε * b)
-
Where ε for NADH at 340 nm = 6.22 x 10³ M⁻¹cm⁻¹ and b = 1 cm.
-
-
-
The rate of NADH formation is stoichiometric to the rate of this compound hydration.
Caption: Coupled spectrophotometric assay workflow.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from these assays.
Table 1: Kinetic Parameters for Enoyl-CoA Hydratase with this compound
| Parameter | Direct Assay (263 nm) | Coupled Assay (340 nm) |
| Kₘ (µM) | Value ± SD | Value ± SD |
| Vₘₐₓ (µmol/min/mg) | Value ± SD | Value ± SD |
| kcat (s⁻¹) | Value ± SD | Value ± SD |
| kcat/Kₘ (M⁻¹s⁻¹) | Value ± SD | Value ± SD |
Table 2: Comparison of Inhibitor Potency (IC₅₀)
| Inhibitor | IC₅₀ (µM) - Direct Assay | IC₅₀ (µM) - Coupled Assay |
| Inhibitor A | Value ± SD | Value ± SD |
| Inhibitor B | Value ± SD | Value ± SD |
| Inhibitor C | Value ± SD | Value ± SD |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Incorrect buffer pH | Verify the pH of the buffer. | |
| Substrate degradation | Prepare fresh substrate solution. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature; add stabilizing agents (e.g., glycerol) if compatible. | |
| Product inhibition | Analyze initial rates only. | |
| High background absorbance | Contaminants in reagents | Use high-purity reagents; filter solutions. |
| (Coupled Assay) Rate is not linear | HACD is rate-limiting | Increase the concentration of HACD in the reaction mixture. |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the enzymatic assay of this compound using enoyl-CoA hydratase. The direct assay is simple and suitable for routine measurements, while the coupled assay offers higher sensitivity and is less prone to certain types of interference. These assays are valuable tools for researchers in the fields of biochemistry, metabolism, and drug discovery.
References
- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2E)-Pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Pentenoyl-CoA is a short-chain, monounsaturated fatty acyl-coenzyme A thioester. It serves as an important intermediate in the mitochondrial beta-oxidation of odd-numbered fatty acids and in the metabolism of some amino acids.[1][2] Its precise handling and use in experimental settings are critical for obtaining accurate and reproducible results. These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in research applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C26H42N7O17P3S | [3] |
| Molecular Weight | 849.63 g/mol | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Water | [1] |
Handling and Storage Conditions
Proper handling and storage of this compound are crucial to maintain its integrity and prevent degradation. Long-chain fatty acyl-CoAs are known to be unstable in aqueous buffers over extended periods at room temperature.[4] While specific stability data for this compound is limited, the following recommendations are based on general knowledge of similar short-chain acyl-CoA compounds.
General Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust if handling the solid form.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage Conditions
| Condition | Recommended Temperature | Duration | Notes |
| Long-Term Storage | -20°C or colder | ≥ 4 years | Store in a tightly sealed container to prevent moisture absorption. For solid form. |
| Short-Term Storage (Aqueous Solution) | -20°C | Up to 2 months | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Working Solution (On Ice) | 0-4°C | Up to a few hours | Prepare fresh daily and keep on ice during use to minimize degradation. |
| Room Temperature | Not Recommended | Avoid | Thioesters are susceptible to hydrolysis, and stability at room temperature is limited.[4] |
Preparation of Stock Solutions
-
Briefly centrifuge the vial containing solid this compound to ensure all the material is at the bottom.
-
Aseptically open the vial in a clean environment.
-
Reconstitute the solid in sterile, nuclease-free water or a suitable buffer (e.g., phosphate (B84403) or Tris-based buffers, pH 7.0-7.5).
-
Gently vortex or pipette to ensure complete dissolution.
-
Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm (A260) in a 10 mM potassium phosphate buffer, pH 7.0. The molar extinction coefficient (ε) for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.
Concentration (M) = Absorbance at 260 nm / 16.4 (for a 1 cm path length).
Stability Considerations
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of acyl-CoA compounds. It is highly recommended to aliquot stock solutions into single-use volumes.
-
pH Stability: Thioester bonds are susceptible to hydrolysis, especially at alkaline pH. For optimal stability, aqueous solutions should be maintained at a neutral to slightly acidic pH (pH 6.0-7.5).
Experimental Protocols
This compound is a substrate for enzymes in the beta-oxidation pathway, such as enoyl-CoA hydratase and acyl-CoA dehydrogenase.
Protocol: Enoyl-CoA Hydratase (Crotonase) Activity Assay
This protocol measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in water)
-
Purified enoyl-CoA hydratase (crotonase)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare the reaction mixture in each well or cuvette as follows:
-
Assay Buffer: 180 µL
-
This compound solution (to a final concentration of 50-100 µM): 10 µL of a 1 mM stock for a final volume of 200 µL gives 50 µM.
-
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of a suitable dilution of enoyl-CoA hydratase to each well.
-
Immediately start monitoring the decrease in absorbance at 263 nm every 15-30 seconds for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the curve. The molar extinction coefficient for the hydration of the enoyl-CoA double bond is approximately 6,700 M⁻¹cm⁻¹.
Protocol: Acyl-CoA Dehydrogenase Activity Assay
This protocol measures the activity of acyl-CoA dehydrogenases using an artificial electron acceptor like ferricenium hexafluorophosphate (B91526), which changes absorbance upon reduction.
Materials:
-
This compound stock solution (e.g., 1 mM in water)
-
Purified acyl-CoA dehydrogenase (e.g., short-chain acyl-CoA dehydrogenase, SCAD)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA
-
Ferricenium hexafluorophosphate solution (e.g., 3 mM in water)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare the reaction mixture in each well or cuvette as follows:
-
Assay Buffer: 170 µL
-
Ferricenium hexafluorophosphate solution (to a final concentration of 150 µM): 10 µL of a 3 mM stock for a final volume of 200 µL.
-
-
Add a suitable amount of purified acyl-CoA dehydrogenase.
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound solution (to a final concentration of 50-100 µM): 10 µL of a 1 mM stock.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
Calculate the reaction rate from the linear portion of the curve. The molar extinction coefficient for the reduction of ferricenium is approximately 4,300 M⁻¹cm⁻¹.
Signaling Pathways and Experimental Workflows
Beta-Oxidation of an Odd-Chain Fatty Acid (Pentanoyl-CoA)
This compound is an intermediate in the beta-oxidation of pentanoyl-CoA, a five-carbon fatty acyl-CoA. The pathway involves a series of enzymatic reactions in the mitochondria.
Caption: Beta-oxidation of pentanoyl-CoA.
Experimental Workflow for Enzyme Activity Assay
The following diagram illustrates a general workflow for determining the enzymatic activity of an enzyme that utilizes this compound as a substrate.
References
- 1. Human Metabolome Database: Showing metabocard for Pentanoyl-CoA (HMDB0013037) [hmdb.ca]
- 2. adpcollege.ac.in [adpcollege.ac.in]
- 3. pentanoyl-CoA | C26H44N7O17P3S | CID 11966122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (2E)-pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of (2E)-pentenoyl-CoA, an important intermediate in fatty acid metabolism. The protocol is designed for researchers in biochemistry, drug discovery, and metabolic studies who require a pure source of this short-chain unsaturated acyl-CoA.
This compound is a key metabolite in the β-oxidation of odd-numbered carbon fatty acids and the catabolism of certain amino acids. Its availability in a purified form is essential for enzyme kinetics studies, as a standard for metabolomics, and in the screening of potential therapeutic agents targeting fatty acid metabolism.
Synthesis and Purification Workflow
The overall process involves the chemical synthesis of this compound from (2E)-pentenoic acid and Coenzyme A (CoA) via the mixed anhydride (B1165640) method. This is followed by a two-step purification process: an initial clean-up using solid-phase extraction (SPE) to remove the bulk of unreacted reagents and byproducts, followed by final purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Figure 1. Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Part 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from general methods for acyl-CoA synthesis.[1][2]
Materials and Reagents:
-
(2E)-pentenoic acid
-
Coenzyme A, trilithium salt
-
Isobutyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727), HPLC grade
-
Sodium bicarbonate (NaHCO₃), 5% (w/v) aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Argon or Nitrogen gas
-
Dry ice-acetone bath
-
Magnetic stirrer and stir bars
-
Glass reaction vial
Procedure:
-
Preparation of Reactants:
-
In a clean, dry glass vial, dissolve 10 mg of (2E)-pentenoic acid in 1 mL of anhydrous THF.
-
In a separate vial, dissolve 25 mg of Coenzyme A trilithium salt in 1 mL of cold 5% NaHCO₃ solution. Keep this solution on ice.
-
-
Activation of (2E)-pentenoic acid:
-
Place the vial containing the (2E)-pentenoic acid solution in a dry ice-acetone bath to cool to -15°C.
-
Add 1.5 equivalents of triethylamine to the solution.
-
Slowly add 1.2 equivalents of isobutyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at -15°C under an inert atmosphere (argon or nitrogen). This forms the mixed anhydride.
-
-
Thioesterification:
-
While vigorously stirring the mixed anhydride solution, slowly add the cold Coenzyme A solution dropwise.
-
Remove the reaction from the cold bath and allow it to warm to room temperature.
-
Continue stirring for 1-2 hours at room temperature.
-
-
Reaction Quench and Workup:
-
Acidify the reaction mixture to approximately pH 2-3 with 1 M HCl to precipitate the product and unreacted Coenzyme A.
-
Centrifuge the mixture at 4°C for 10 minutes at 5000 x g.
-
Discard the supernatant. The pellet contains the crude this compound.
-
Wash the pellet twice with 1 mL of cold, acidified water (pH 2-3).
-
Part 2: Purification by Solid-Phase Extraction (SPE)
This step is for initial purification and desalting of the crude product.
Materials and Reagents:
-
C18 SPE cartridge
-
Methanol, HPLC grade
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521), 2% (v/v) in 90% methanol
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Redissolve the crude pellet from the synthesis step in a minimal volume (e.g., 500 µL) of 10% methanol in water.
-
Load the redissolved sample onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of 2% ammonium hydroxide in 90% methanol. The basic pH helps in the elution of the CoA thioester.
-
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
-
Part 3: Final Purification by Reversed-Phase HPLC
This protocol provides high-purity this compound.
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM potassium phosphate (B84403) (KH₂PO₄), pH 4.9[1][2]
Procedure:
-
Sample Preparation:
-
Redissolve the dried eluate from the SPE step in 200-500 µL of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Set the column temperature to 35°C.[3]
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[1][3]
-
Use a linear gradient for elution as detailed in the table below.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound. The retention time will be shorter than for longer-chain acyl-CoAs.
-
Immediately freeze the collected fractions and lyophilize to obtain the purified product as a white powder.
-
Data Presentation
Table 1: HPLC Gradient for this compound Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 50 | 50 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Table 2: Analytical Characterization of Purified this compound
| Parameter | Expected Result | Method |
| Purity | >95% | HPLC-UV at 260 nm |
| Retention Time (Relative) | Shorter than C6:0-CoA, longer than C4:0-CoA | RP-HPLC |
| UV Absorbance Maximum | 260 nm | UV-Vis Spectroscopy |
| Molecular Mass (M+H)⁺ | Expected m/z for C₂₆H₄₃N₇O₁₇P₃S⁺ | Liquid Chromatography-Mass Spectrometry (LC-MS) |
This compound in Metabolism
This compound is an intermediate in the β-oxidation spiral. Specifically, it is formed during the degradation of fatty acids with an odd number of carbons. The final five carbons of such fatty acids are released as propionyl-CoA and acetyl-CoA. The pathway involves the hydration of this compound by enoyl-CoA hydratase.
Figure 2. Role of this compound in the final stages of odd-chain fatty acid β-oxidation.
References
Application Notes and Protocols for Solid-Phase Extraction of (2E)-Pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Pentenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Accurate quantification of this and other short-chain acyl-CoAs is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and for the development of therapeutic drugs targeting fatty acid oxidation. Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the solid-phase extraction of this compound from biological samples, such as cultured cells or tissue homogenates. The protocol is synthesized from established methods for short-chain acyl-CoA analysis and is designed to yield high recovery and purity.
Data Presentation
The recovery of this compound using solid-phase extraction can be influenced by the specific sorbent, elution conditions, and the biological matrix. While specific recovery data for this compound is not widely published, the following table summarizes reported recovery rates for analogous short-chain acyl-CoAs, providing an expected range of performance for the provided protocol.
| Acyl-CoA | SPE Sorbent | Matrix | Reported Recovery (%) | Reference |
| Acetyl-CoA | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Rat Liver | 83-90 | [1] |
| Malonyl-CoA | 2-(2-pyridyl)ethyl-functionalized silica gel | Rat Liver | 83-90 | [1] |
| Propionyl-CoA | Oasis HLB | Aqueous Standard | 62 | [2][3] |
| Isovaleryl-CoA | Oasis HLB | Aqueous Standard | 58 | [2][3] |
| Octanoyl-CoA | 2-(2-pyridyl)ethyl-functionalized silica gel | Rat Liver | 83-90 | [1] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the solid-phase extraction of this compound.
Materials
-
SPE Cartridges : Weak anion exchange or reversed-phase cartridges (e.g., Oasis MAX, Oasis HLB, or 2-(2-pyridyl)ethyl-functionalized silica gel). The choice may depend on the specific sample matrix and desired purity.
-
Reagents :
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Formic acid
-
Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled C5-CoA)
-
-
Equipment :
-
SPE manifold
-
Centrifuge
-
Homogenizer (for tissue samples)
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Sample Preparation (from Cultured Cells)
-
Cell Harvesting : For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Cell Lysis and Extraction :
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:0.1 M KH₂PO₄, pH 6.7) containing an appropriate internal standard to the cell pellet (typically from a 10 cm dish or ~1-5 million cells).
-
Vortex vigorously for 1 minute.
-
Sonicate the sample on ice (3 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection : Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.
Solid-Phase Extraction Protocol (using Weak Anion Exchange)
-
Column Conditioning : Condition the weak anion exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Column Equilibration : Equilibrate the cartridge with 1 mL of 0.1 M potassium phosphate buffer (pH 6.7).
-
Sample Loading : Load the supernatant from the sample preparation step onto the SPE cartridge. Allow the sample to pass through the sorbent by gravity or with gentle vacuum.
-
Washing :
-
Wash the cartridge with 1 mL of 0.1 M potassium phosphate buffer (pH 6.7) to remove unbound contaminants.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution : Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube.
-
Drying and Reconstitution :
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with the downstream analytical method (e.g., 50% methanol in water with 0.1% formic acid for LC-MS/MS).
-
Visualizations
Experimental Workflow for SPE of this compound
Caption: Experimental workflow for the solid-phase extraction of this compound.
Metabolic Pathway of this compound in Beta-Oxidationdot
References
Targeted Metabolomics of (2E)-Pentenoyl-CoA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Pentenoyl-CoA is a short-chain monounsaturated fatty acyl-CoA intermediate that plays a crucial role in the mitochondrial beta-oxidation of fatty acids. As a key metabolite in cellular energy metabolism, the accurate quantification of this compound can provide valuable insights into the regulation of fatty acid oxidation and its dysregulation in various disease states, including metabolic disorders and inborn errors of metabolism. This document provides a detailed application note and protocol for the targeted metabolomic analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including the synthesis and degradation of fatty acids and the Krebs cycle.[1] Dysregulation of CoA metabolism can lead to metabolic and neurodegenerative diseases.[2] The analysis of specific acyl-CoA species like this compound is challenging due to their low abundance and inherent instability.[3][4] However, advanced LC-MS/MS methods offer the necessary sensitivity and specificity for their reliable quantification.[2][5]
Biochemical Significance and Signaling Pathways
This compound is an intermediate in the beta-oxidation of odd- and some even-chain fatty acids. It is formed from the dehydrogenation of pentanoyl-CoA by acyl-CoA dehydrogenase. Subsequently, enoyl-CoA hydratase catalyzes the hydration of the double bond in this compound to form 3-hydroxypentanoyl-CoA, which then proceeds through the remaining steps of the beta-oxidation spiral to yield acetyl-CoA and propionyl-CoA.
The regulation of fatty acid beta-oxidation is a complex process involving transcriptional control by factors such as peroxisome proliferator-activated receptors (PPARs) and allosteric regulation by key metabolic ratios like [NADH]/[NAD+] and [acetyl-CoA]/[CoA].[6][7] Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria, thereby controlling the flux through the beta-oxidation pathway.[8]
Below is a diagram illustrating the formation and consumption of this compound within the mitochondrial fatty acid beta-oxidation pathway.
References
- 1. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Regulation of fatty acid beta-oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of (2E)-Pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By tracing the flow of isotopically labeled substrates, such as ¹³C-glucose, through metabolic pathways, researchers can gain a detailed understanding of cellular physiology and identify metabolic bottlenecks or shifts associated with disease states or drug responses.[2] This document provides a detailed guide for the metabolic flux analysis of (2E)-pentenoyl-CoA, a key intermediate in the metabolism of odd-chain fatty acids.[3] Understanding the flux through pathways involving this compound is critical for research in metabolic diseases, cancer metabolism, and the development of targeted therapeutics.[4][5]
This compound is primarily generated during the β-oxidation of odd-chain fatty acids. The final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3] Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, representing a significant anaplerotic input.[6] The metabolic fate of this compound is therefore intertwined with central carbon metabolism and cellular energy production.
These application notes will provide a comprehensive overview of the principles of MFA, detailed experimental protocols for studying this compound, and guidance on data interpretation, aimed at enabling researchers to apply this technique in their own studies.
Metabolic Pathway of this compound
This compound is an intermediate in the β-oxidation of odd-chain fatty acids. The pathway begins with the activation of a fatty acid to its acyl-CoA derivative. Through a series of four reactions—oxidation, hydration, oxidation, and thiolysis—two-carbon units are sequentially cleaved from the acyl-CoA chain in the form of acetyl-CoA.[7] For an odd-chain fatty acid, the final thiolysis step yields propionyl-CoA and acetyl-CoA. This compound is the enoyl-CoA intermediate in the final cycle of β-oxidation of a seven-carbon fatty acid.
Quantitative Data Summary
While specific, publicly available quantitative flux data for this compound is scarce, the following table presents a hypothetical data set that could be obtained from a ¹³C-MFA experiment. This table is for illustrative purposes to demonstrate how flux data for the key reactions involving this compound would be presented. The fluxes are normalized to a hypothetical uptake rate of a ¹³C-labeled precursor, such as heptanoate.
| Reaction | Abbreviation | Flux (Relative to Precursor Uptake) |
| Heptanoyl-CoA -> this compound | vACAD | 100.0 |
| This compound -> 3-Hydroxypentanoyl-CoA | vECH | 100.0 |
| 3-Hydroxypentanoyl-CoA -> 3-Ketopentanoyl-CoA | vHACD | 100.0 |
| 3-Ketopentanoyl-CoA -> Propionyl-CoA + Acetyl-CoA | vTHIOL | 100.0 |
| Propionyl-CoA -> Methylmalonyl-CoA | vPCC | 95.0 |
| Methylmalonyl-CoA -> Succinyl-CoA | vMCM | 95.0 |
| Succinyl-CoA -> TCA Cycle | vTCA | 95.0 |
| Propionyl-CoA -> Other Pathways | vSide | 5.0 |
Note: This data is hypothetical and serves as a template for presenting results from a metabolic flux analysis experiment. Actual flux values will vary depending on the organism, growth conditions, and labeled substrate used.
Experimental Protocols
A detailed protocol for conducting a ¹³C-Metabolic Flux Analysis experiment to determine the fluxes around this compound is provided below. This protocol is a general guideline and may require optimization for specific experimental systems.
Experimental Design and Isotope Labeling
The first step in an MFA experiment is the selection of an appropriate ¹³C-labeled substrate. For tracing the metabolism of this compound, a uniformly labeled odd-chain fatty acid, such as [U-¹³C₇]-heptanoic acid, is an ideal choice.
Protocol:
-
Cell Culture: Culture the cells of interest (e.g., bacteria, yeast, or mammalian cells) in a defined medium.
-
Isotopic Labeling: Once the cells reach a steady state of growth (typically mid-exponential phase), replace the standard medium with a medium containing the ¹³C-labeled substrate.
-
Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state in the intracellular metabolites. This duration needs to be determined empirically for each experimental system.
-
Parallel Cultures: It is recommended to run parallel cultures with different labeling strategies (e.g., [1,2-¹³C₂]-glucose) to improve the precision of flux estimations.[4]
Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.
Protocol:
-
Quenching: Rapidly harvest the cells and quench their metabolism by immersing them in a cold solvent, such as 60% methanol (B129727) buffered at a neutral pH and cooled to -40°C or lower.
-
Extraction: Extract the intracellular metabolites using a suitable solvent system, for example, a two-phase extraction with methanol/water and chloroform. The polar phase will contain the CoA esters and other central metabolites.
Analytical Methods: LC-MS/MS for Acyl-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic labeling patterns of acyl-CoA species due to its high sensitivity and specificity.[8]
Protocol:
-
Chromatographic Separation: Separate the extracted metabolites using a suitable LC method, such as reversed-phase ion-pairing chromatography.
-
Mass Spectrometry: Analyze the eluting compounds using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to quantify the different mass isotopomers of this compound and related metabolites.
-
Data Acquisition: Collect the mass isotopomer distributions (MIDs) for all relevant metabolites.
Data Analysis and Flux Calculation
The final step is to use the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular fluxes.
Protocol:
-
Metabolic Model Construction: Construct a detailed stoichiometric model of the relevant metabolic pathways, including the β-oxidation of odd-chain fatty acids and the TCA cycle.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran, or WUFlux) to estimate the metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given set of fluxes.[4]
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Workflow for Metabolic Flux Analysis of this compound
The overall workflow for the metabolic flux analysis of this compound is depicted in the following diagram.
Applications in Drug Development
MFA of pathways involving this compound has significant applications in drug development.
-
Target Identification and Validation: By identifying metabolic nodes that are critical for the survival or proliferation of pathogenic cells (e.g., cancer cells or microbes), MFA can help in the identification of novel drug targets.[9]
-
Mechanism of Action Studies: MFA can be used to elucidate the mechanism of action of a drug by observing its effect on metabolic fluxes. For instance, a compound that inhibits an enzyme in the β-oxidation pathway would lead to a predictable change in the flux distribution around this compound.
-
Biomarker Discovery: Altered metabolic fluxes can serve as biomarkers for disease diagnosis or for monitoring the response to therapy.
-
Toxicology Studies: MFA can be employed to assess the off-target effects of drugs on cellular metabolism, providing insights into potential toxicities.[9]
Conclusion
Metabolic flux analysis provides an unparalleled view into the functional state of cellular metabolism. The protocols and information presented here offer a comprehensive guide for researchers to investigate the metabolic flux of this compound. By applying these methodologies, scientists can gain deeper insights into the metabolic pathways associated with odd-chain fatty acids, which may pave the way for new diagnostic and therapeutic strategies in a variety of diseases. The successful application of MFA requires careful experimental design, precise analytical measurements, and robust computational analysis.
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Q-Flux: A method to assess hepatic mitochondrial succinate dehydrogenase, methylmalonyl-CoA mutase, and glutaminase fluxes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Application Notes and Protocols for (2E)-Pentenoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and subsequent analysis of (2E)-pentenoyl-CoA, a short-chain acyl-CoA intermediate. The protocols outlined below are essential for researchers investigating fatty acid metabolism, metabolic disorders, and drug development targeting related pathways.
Introduction
This compound is a short-chain acyl-coenzyme A that plays a role in various metabolic pathways. Accurate quantification of this and other short-chain acyl-CoAs in biological samples is crucial for understanding cellular metabolism and the pathophysiology of certain diseases.[1][2] The analysis of these molecules is challenging due to their low abundance and physicochemical properties.[1] This document details robust protocols for the extraction and analysis of this compound from tissue samples using liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from tissues.[3][4] It involves homogenization, protein precipitation, and solid-phase extraction to isolate the analytes of interest.
Materials:
-
Tissue sample (e.g., liver, heart, muscle)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Internal standards (e.g., [(13)C2] acetyl-CoA, [(13)C8] octanoyl-CoA)[1][3]
-
Solid-phase extraction (SPE) C18 columns
-
50 mM Ammonium (B1175870) formate (B1220265) (pH 6.3)
-
Nitrogen gas evaporator
-
Microcentrifuge tubes
-
Glass homogenizer
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of cold KH2PO4 buffer (100 mM, pH 4.9).
-
Add internal standards to the buffer before homogenization to account for extraction variability.[1][3]
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add 1 mL of 2-propanol and briefly homogenize again.[4]
-
-
Protein Precipitation and Extraction:
-
Transfer the homogenate to a microcentrifuge tube.
-
Add 2 mL of acetonitrile, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Activate a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of the extraction buffer (a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with the following solutions in sequence:
-
3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 mL of methanol.
-
-
Combine all elution fractions.
-
-
Sample Concentration:
-
Dry the combined eluate under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Protocol 2: Alternative Extraction using Sulfosalicylic Acid (SSA)
This method offers a simpler extraction without the need for solid-phase extraction, which can be advantageous for retaining more polar molecules.[2]
Materials:
-
Tissue sample
-
5% (w/v) Sulfosalicylic acid (SSA)
-
Internal standards
-
Microcentrifuge tubes
-
Homogenizer
Procedure:
-
Homogenization:
-
Homogenize 50-100 mg of tissue in 500 µL of 5% SSA containing internal standards.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Collect the supernatant for direct injection into the LC-MS/MS system or for derivatization.
-
Protocol 3: Derivatization of Acyl-CoAs to Etheno-Adducts
Derivatization can enhance the sensitivity of detection. This protocol describes the formation of fluorescent acyl etheno-CoA esters.[5]
Materials:
-
Extracted acyl-CoA sample
-
Chloroacetaldehyde (B151913) solution
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
Procedure:
-
To the reconstituted acyl-CoA extract, add an equal volume of chloroacetaldehyde solution in the reaction buffer.
-
Incubate the mixture at 60°C for 20 minutes.
-
Cool the reaction mixture on ice.
-
The derivatized sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 × 2.1 mm, 3.5 µm).[6]
-
Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.[6]
-
Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3.[6]
-
Gradient: A suitable gradient should be optimized to separate this compound from other acyl-CoAs. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 10-40 µL.[6]
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standards must be determined by direct infusion of standards. A common fragmentation for acyl-CoAs involves the neutral loss of 507 Da.[3][7]
Quantitative Data Summary
The following table summarizes recovery data for various acyl-CoA extraction methods from the literature. This data can help in selecting the most appropriate method for a given tissue type.
| Analyte | Extraction Method | Tissue/Sample Type | Recovery (%) | Reference |
| Long-chain acyl-CoAs | SPE | Rat Heart, Kidney, Muscle | 70-80 | [4] |
| Malonyl-CoA | SPE with TCA precipitation | Rat Liver | 28.8 ± 0.9 | [8] |
| Malonyl-CoA | SPE with TCA precipitation | Rat Heart | 48.5 ± 1.8 | [8] |
| Malonyl-CoA | SPE with TCA precipitation | Rat Skeletal Muscle | 44.7 ± 4.4 | [8] |
| Acetyl CoA | SSA | Standard Solution | 59 | [2] |
| Propionyl CoA | SSA | Standard Solution | 80 | [2] |
| CoA | SSA | Standard Solution | 74 | [2] |
| Acetyl CoA | TCA with SPE | Standard Solution | 36 | [2] |
| Propionyl CoA | TCA with SPE | Standard Solution | 62 | [2] |
| CoA | TCA with SPE | Standard Solution | 1 | [2] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (2E)-pentenoyl-CoA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of acyl-Coenzyme A (acyl-CoA) thioesters, such as (2E)-pentenoyl-CoA, by GC-MS is precluded by their high molecular weight, polarity, and thermal lability. To overcome these limitations, a two-step analytical strategy is employed:
-
Hydrolysis: The thioester bond of the acyl-CoA is cleaved to release the free fatty acid, in this case, (2E)-pentenoic acid.
-
Derivatization: The resulting carboxylic acid is chemically modified to a more volatile and thermally stable derivative suitable for GC-MS analysis.
This document provides detailed application notes and experimental protocols for the successful derivatization of this compound for subsequent GC-MS analysis. The primary methods covered are alkaline hydrolysis followed by either silylation or esterification of the liberated (2E)-pentenoic acid.
Analytical Strategy Overview
The overall workflow for the analysis of this compound by GC-MS is depicted below. The initial hydrolysis step is critical for liberating the (2E)-pentenoic acid from the Coenzyme A moiety. Subsequently, derivatization of the carboxylic acid group enhances volatility and improves chromatographic performance.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the cleavage of the thioester bond of this compound to yield free (2E)-pentenoic acid.
Materials:
-
This compound sample
-
Potassium hydroxide (B78521) (KOH) solution (1 N)
-
Hydrochloric acid (HCl) solution (1 N)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or speed-vac
Procedure:
-
To your sample containing this compound, add an equal volume of 1 N KOH.
-
Vortex the mixture thoroughly.
-
Incubate the sample at room temperature for 1 hour to ensure complete hydrolysis.[1]
-
Acidify the solution to a pH below 5 by adding 1 N HCl.[1] Verify the pH with pH paper.
-
Add 1 mL of hexane to the vial, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 1 minute to separate the phases.[1]
-
Carefully transfer the upper organic (hexane) layer to a clean vial.
-
Repeat the extraction (steps 5-6) with another 1 mL of hexane and combine the organic layers.
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a speed-vac. The dried residue contains (2E)-pentenoic acid and is ready for derivatization.
Protocol 2: Derivatization by Silylation
This protocol converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.
Materials:
-
Dried (2E)-pentenoic acid residue from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane, GC grade)
-
Heating block or oven
Procedure:
-
Reconstitute the dried (2E)-pentenoic acid residue in 100 µL of an aprotic solvent.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.[2]
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 3: Derivatization by Methyl Esterification
This protocol converts the carboxylic acid to its fatty acid methyl ester (FAME).
Materials:
-
Dried (2E)-pentenoic acid residue from Protocol 1
-
14% Boron trifluoride in methanol (B129727) (BF3-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Heating block or oven
Procedure:
-
Add 50 µL of 14% BF3-methanol to the vial containing the dried (2E)-pentenoic acid residue.[2][3]
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex.[2]
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[2]
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
The hexane layer containing the (2E)-pentenoic acid methyl ester is ready for GC-MS analysis.
Data Presentation
The choice of derivatization reagent will influence the retention time and mass spectrum of the analyte. Below is a summary of expected quantitative data for the derivatized (2E)-pentenoic acid.
| Parameter | Silylation (TMS-ester) | Methyl Esterification (FAME) |
| Derivative | (2E)-pentenoic acid trimethylsilyl ester | (2E)-pentenoic acid methyl ester |
| Molecular Weight | 172.3 g/mol | 114.1 g/mol |
| Expected m/z fragments | 157 (M-15), 117, 73 | 114 (M+), 83, 55 |
| Derivatization Efficiency | High | High[3] |
| Stability of Derivative | Moderate, sensitive to moisture | High |
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of derivatized short-chain unsaturated fatty acids. These may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| GC Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[3][4] |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injector Temperature | 250°C[4] |
| Oven Program | Initial 45°C (hold 4 min), ramp to 280°C at 3°C/min, hold for 20 min[4] |
| Transfer Line Temp. | 280°C[4] |
| MS Ion Source Temp. | 230°C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Signaling Pathways and Logical Relationships
Chemical Reaction of Derivatization
The derivatization process involves the chemical modification of the carboxylic acid group of (2E)-pentenoic acid. The two primary methods, silylation and esterification, are illustrated below.
Conclusion
The methods described provide a robust framework for the derivatization of this compound for GC-MS analysis. The key steps involve alkaline hydrolysis to liberate the free fatty acid, followed by derivatization to a volatile ester. Both silylation and methyl esterification are effective methods, and the choice may depend on laboratory preference, available reagents, and the potential for interference from other sample matrix components. Careful optimization of the hydrolysis, derivatization, and GC-MS parameters will ensure accurate and reproducible quantification of this compound.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 13C-labeled (2E)-pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1.1. Introduction to (2E)-pentenoyl-CoA
This compound is an unsaturated short-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, the Krebs cycle, and the synthesis of cholesterol and other essential biomolecules.[1][2] Specifically, (2E)-enoyl-CoA intermediates are central to the β-oxidation spiral, where fatty acids are sequentially broken down to produce acetyl-CoA.
1.2. Significance of 13C-Labeling
Isotopically labeled molecules, such as 13C-labeled this compound, are invaluable tools in metabolic research and drug discovery. The incorporation of a stable, heavy isotope like carbon-13 allows for the precise tracing of the molecule's fate in complex biological systems.[3] Using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the 13C atoms into downstream metabolites, providing a detailed map of metabolic fluxes and pathway activities.[3][4]
1.3. Applications in Research and Drug Development
-
Metabolic Flux Analysis: 13C-labeled this compound can be introduced into cellular or in vivo models to quantify the flux through the fatty acid β-oxidation pathway. This is critical for understanding the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and inherited metabolic disorders.[5]
-
Enzyme Characterization: The labeled compound serves as a specific substrate for enzymes involved in fatty acid metabolism, such as enoyl-CoA hydratase and acyl-CoA dehydrogenases.[6] Kinetic studies using the labeled substrate can elucidate enzyme mechanisms, specificity, and inhibition, which is vital for designing drugs that target these enzymes.
-
Drug Discovery and Development: By tracing the metabolic fate of a 13C-labeled precursor, researchers can assess how a drug candidate affects specific metabolic pathways. This can reveal mechanisms of action, identify off-target effects, and help in the discovery of novel therapeutic targets.[3] The use of stable isotope-labeled internal standards also improves the accuracy and reproducibility of quantitative bioanalytical assays for drug metabolites.
-
Biomarker Discovery: Altered acyl-CoA metabolism is a hallmark of various diseases. Profiling the metabolism of 13C-labeled this compound in healthy versus diseased states can help identify novel biomarkers for early diagnosis, disease monitoring, and assessment of therapeutic response.
Synthesis of 13C-labeled this compound: A Chemoenzymatic Approach
The synthesis of 13C-labeled this compound is proposed via a two-stage chemoenzymatic process. The first stage involves the chemical synthesis of 13C-labeled (2E)-pentenoic acid. The second stage utilizes an enzymatic reaction to convert the labeled carboxylic acid into its corresponding coenzyme A thioester.
Diagram of Overall Synthesis Workflow
Caption: Chemoenzymatic synthesis workflow for 13C-labeled this compound.
Experimental Protocols
Stage 1: Chemical Synthesis of 1-13C-pentenoic acid
This protocol describes a plausible synthesis route using a Wittig reaction to introduce the 13C-label and create the carbon-carbon double bond.[7][8]
3.1.1. Materials and Reagents
-
[1-13C]Ethyl bromoacetate
-
Triphenylphosphine (PPh3)
-
Anhydrous toluene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Propanal
-
Diethyl ether
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
3.1.2. Protocol: Synthesis of --INVALID-LINK--triphenylphosphorane (Wittig Ylide)
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Add [1-13C]ethyl bromoacetate to the solution.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium (B103445) salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To a suspension of the dried phosphonium salt in anhydrous DMF, add sodium hydride portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the deep orange color of the ylide persists. This ylide solution is used directly in the next step.
3.1.3. Protocol: Wittig Reaction and Hydrolysis
-
Cool the ylide solution from the previous step to 0°C.
-
Add propanal dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product, [1-13C]ethyl (2E)-pentenoate, by silica gel column chromatography.
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature for 24 hours to hydrolyze the ester.
-
Acidify the reaction mixture with 1M HCl and extract the product with diethyl ether.
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield --INVALID-LINK---pentenoic acid.
3.1.4. Expected Yields and Purity
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| Wittig Ylide Formation | (Carbethoxymethylene)triphenylphosphonium bromide | 85-95 | >98 | NMR |
| Wittig Reaction | [1-13C]Ethyl (2E)-pentenoate | 70-85 | >95 | GC-MS, NMR |
| Hydrolysis | --INVALID-LINK---pentenoic acid | 90-98 | >99 | NMR, LC-MS |
Stage 2: Enzymatic Synthesis of 13C-(2E)-pentenoyl-CoA
This stage utilizes an acyl-CoA synthetase (ACS) to ligate the 13C-labeled fatty acid to coenzyme A. Many ACS enzymes exhibit broad substrate specificity and can activate short to medium-chain fatty acids.[9]
Diagram of Enzymatic Ligation Pathway
Caption: Enzymatic conversion of 13C-(2E)-pentenoic acid to its CoA thioester.
3.2.1. Materials and Reagents
-
--INVALID-LINK---pentenoic acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or commercially available kit)
-
Coenzyme A, lithium salt (CoA)
-
Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Potassium hydroxide (KOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Potassium phosphate (B84403) buffer
3.2.2. Protocol: Enzymatic Synthesis
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
-
In a microcentrifuge tube, combine the following in the reaction buffer:
-
--INVALID-LINK---pentenoic acid (e.g., 1 mM final concentration)
-
Coenzyme A (e.g., 1.2 mM final concentration)
-
ATP (e.g., 5 mM final concentration)
-
-
Initiate the reaction by adding Acyl-CoA Synthetase (e.g., 0.1-0.5 U).
-
Incubate the reaction mixture at 37°C for 2-4 hours. Monitor reaction progress by HPLC if possible.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with a small amount of perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant for purification.
3.2.3. Quantitative Parameters for Enzymatic Synthesis
| Parameter | Value | Reference |
| Substrate Concentration | 1-5 mM | [10] |
| ATP Concentration | 5-10 mM | [10] |
| CoA Concentration | 1.2-6 mM | [10] |
| MgCl2 Concentration | 10 mM | [10] |
| Enzyme Concentration | 0.1-1.0 U/mL | [10] |
| Incubation Time | 2-6 hours | General knowledge |
| Temperature | 37°C | [11] |
| pH | 7.5-8.1 | [10] |
| Expected Conversion Rate | 60-90% | [9] |
Purification and Analysis
4.1. Protocol: Purification by Solid-Phase Extraction (SPE) and HPLC
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant from the enzymatic reaction onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted ATP/CoA.
-
Elute the 13C-(2E)-pentenoyl-CoA with a solution of 50-70% acetonitrile in water.
-
-
HPLC Purification:
-
Further purify the eluted fraction using reversed-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile in a potassium phosphate buffer (pH ~5.0).
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).[12]
-
Collect the fractions corresponding to the 13C-(2E)-pentenoyl-CoA peak.
-
Lyophilize the purified fractions to obtain the final product.
-
4.2. Analysis and Characterization
The identity and purity of the final product should be confirmed by mass spectrometry and NMR.
-
LC-MS/MS: Confirm the molecular weight of the labeled product. The mass will be shifted by +1 Da compared to the unlabeled standard due to the 13C atom. Fragmentation analysis (MS/MS) can confirm the structure by identifying characteristic fragments of the CoA moiety and the labeled acyl chain.[13][14]
-
NMR Spectroscopy: 1H and 13C NMR can confirm the structure and the position of the isotopic label. The 13C-labeled carbonyl carbon will show a significantly enhanced signal in the 13C NMR spectrum.
4.3. Purity and Isotopic Enrichment Data
| Parameter | Expected Value | Analytical Method |
| Chemical Purity | >95% | HPLC-UV (260 nm) |
| Isotopic Enrichment | >98% | LC-MS |
| Structural Confirmation | Confirmed | 1H NMR, 13C NMR, LC-MS/MS |
| Recovery from HPLC | 70-85% | UV Quantification |
References
- 1. Human Metabolome Database: Showing metabocard for Pentanoyl-CoA (HMDB0013037) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for (2E)-Octenoyl-CoA (HMDB0003949) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. abcam.cn [abcam.cn]
- 12. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(2E)-pentenoyl-CoA instability in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for handling (2E)-pentenoyl-CoA in your experiments. Due to its inherent instability in aqueous solutions, proper preparation and storage are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my aqueous solutions of this compound giving inconsistent results?
A1: this compound, like other acyl-CoAs, is susceptible to degradation in aqueous environments, primarily through the hydrolysis of its high-energy thioester bond. This instability is a common reason for inconsistent experimental outcomes. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What are the primary degradation products of this compound in an aqueous solution?
A2: The main degradation pathway is the hydrolysis of the thioester bond, which yields coenzyme A (CoA-SH) and (2E)-pentenoic acid. Under certain conditions, non-enzymatic hydration of the carbon-carbon double bond can also occur, leading to the formation of 3-hydroxypentanoyl-CoA.
Q3: How does pH affect the stability of this compound solutions?
A3: The thioester bond of this compound is more stable under acidic to neutral conditions. Alkaline pH significantly accelerates the rate of hydrolysis. Therefore, it is crucial to maintain the pH of your stock solutions and experimental buffers within a slightly acidic to neutral range (ideally pH 6.0-7.0) to minimize degradation.
Q4: What is the recommended method for preparing aqueous solutions of this compound?
A4: It is highly recommended to prepare fresh aqueous solutions of this compound immediately before each experiment. If a stock solution is necessary, it should be prepared in a buffer at a slightly acidic pH (e.g., pH 5-6) and stored in small aliquots at -80°C to minimize freeze-thaw cycles. For critical applications, dissolving the compound in an organic solvent like DMSO to create a concentrated stock, which is then diluted into the aqueous experimental buffer just before use, can also enhance stability.
Q5: What are the optimal storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below. Aqueous stock solutions should be stored at -80°C in single-use aliquots. Avoid repeated freezing and thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity with this compound as a substrate. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. Verify the integrity of your stock by analytical methods such as LC-MS if possible. Ensure your experimental buffer is within the optimal pH range for stability (pH 6.0-7.0). |
| High background signal in assays. | Presence of degradation products like free CoA-SH. | Prepare fresh this compound solutions. Include a control in your assay that contains all components except the enzyme to measure the background signal from any potential degradation products. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples or time points. | Standardize the preparation and handling of your this compound solutions. Ensure all samples are processed and analyzed within the same timeframe after solution preparation. Use a consistent, slightly acidic to neutral buffer. |
| Precipitate forms when preparing aqueous solutions. | Poor solubility or aggregation at high concentrations. | Prepare a more dilute solution. If a higher concentration is required, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Gentle warming and vortexing may aid dissolution, but prolonged exposure to heat should be avoided. |
Quantitative Data Summary
| Condition | Relative Stability | Primary Degradation Pathway |
| pH < 6.0 | High | Minimal Hydrolysis |
| pH 6.0 - 7.4 | Moderate | Slow Hydrolysis |
| pH > 7.4 | Low | Rapid Hydrolysis |
| Temperature: 4°C | High (for short-term storage) | Slow Hydrolysis |
| Temperature: 25°C (Room Temp) | Low | Moderate to Rapid Hydrolysis |
| Temperature: 37°C | Very Low | Rapid Hydrolysis |
| Storage: Lyophilized Powder at -20°C | Very High | Minimal Degradation |
| Storage: Aqueous Solution at -80°C | High (in single-use aliquots) | Minimal Hydrolysis |
Experimental Protocols
Protocol for Preparation of this compound Aqueous Solution for Enzyme Assays
-
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water
-
Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
Ice bath
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound needed for your desired concentration and final volume.
-
On ice, reconstitute the lyophilized powder with a small volume of cold buffer (pH 6.5) to create a concentrated stock solution.
-
Gently vortex to dissolve the powder completely.
-
Immediately before use, dilute the stock solution to the final working concentration in your pre-chilled assay buffer.
-
Keep the solution on ice throughout the experiment.
-
Discard any unused portion of the diluted solution after the experiment. Do not store and reuse diluted aqueous solutions.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for addressing instability issues with this compound.
Metabolic Pathway of this compound in Fatty Acid Beta-Oxidation
Caption: Simplified metabolic pathway showing the role of this compound in beta-oxidation.
Technical Support Center: Optimizing (2E)-pentenoyl-CoA Peak Shape in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of (2E)-pentenoyl-CoA in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase. The primary contributors are typically interactions with residual silanol (B1196071) groups on silica-based columns and issues related to mobile phase pH.[1][2] this compound possesses ionizable phosphate (B84403) groups, which can interact with the stationary phase in undesirable ways if the mobile phase conditions are not optimal.
Q2: What is the ideal mobile phase pH for analyzing this compound?
Q3: Should I use an ion-pairing reagent for this compound analysis?
A3: Yes, using an ion-pairing reagent is a common and effective strategy for improving the peak shape and retention of acyl-CoAs.[5][6] Ion-pairing reagents are surface-active ions that are added to the mobile phase to form a neutral ion pair with the charged analyte. This neutral complex has better interaction with the reversed-phase stationary phase, leading to improved peak symmetry and retention. For a negatively charged analyte like this compound, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium) is suitable.[6]
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Absolutely. The sample solvent should be as close in composition to the initial mobile phase as possible. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, including fronting and broadening. If the sample is not readily soluble in the mobile phase, use the weakest possible solvent that ensures solubility and inject the smallest possible volume.
Q5: How does column choice impact the analysis of this compound?
A5: The choice of HPLC column is critical. For reversed-phase chromatography of polar compounds like this compound, a C18 column is commonly used. However, columns with end-capping to block residual silanol groups are highly recommended to reduce peak tailing. Newer generation silica-based columns with improved bonding technologies or columns with alternative stationary phases (e.g., polymer-based) can also offer better performance and pH stability.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 4.5 to suppress the ionization of both the silanol groups on the stationary phase and the phosphate groups of the analyte.[3] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated. - Add a Competing Base (if analyte were basic): For basic analytes, a small amount of a competing base like triethylamine (B128534) can be added to the mobile phase to block active silanol sites. |
| Inappropriate Mobile Phase pH | - Adjust pH: Ensure the mobile phase pH is at least one unit away from the pKa of this compound. Since it is an acidic molecule, a lower pH is generally preferable.[3][4] |
| Insufficient Buffer Capacity | - Increase Buffer Concentration: A buffer concentration of 25-50 mM is typically sufficient to maintain a stable pH throughout the analysis. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination or Degradation | - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is broader than the latter half.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Solvent Stronger than Mobile Phase | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent. |
| Column Overload (less common cause of fronting) | - Reduce Sample Concentration or Injection Volume: As with tailing, overloading the column can sometimes lead to fronting. |
| Column Collapse | - Check Column Specifications: Ensure the mobile phase and operating conditions are within the column manufacturer's recommendations for pH and pressure. Replace the column if it has collapsed. |
Issue 3: Broad Peaks
Broad peaks can be symmetrical but have a large width, which reduces sensitivity and resolution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Large Extra-Column Volume | - Optimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector. - Check Connections: Ensure all fittings are secure and there are no dead volumes. |
| Low Mobile Phase Flow Rate | - Increase Flow Rate: A higher flow rate can sometimes lead to sharper peaks, but be mindful of the system pressure limits. |
| High Column Temperature | - Optimize Temperature: While higher temperatures can improve efficiency, excessively high temperatures can sometimes lead to broader peaks for certain analytes. Experiment with different column temperatures. |
| Poor Mass Transfer | - Use a Column with Smaller Particles: Columns with smaller particle sizes generally provide higher efficiency and sharper peaks. - Optimize Mobile Phase Viscosity: A less viscous mobile phase can improve mass transfer. |
Illustrative Data on Parameter Optimization
Disclaimer: The following tables present illustrative data based on the general principles of HPLC analysis for short-chain acyl-CoAs. Actual results for this compound may vary and should be determined experimentally.
Table 1: Effect of Mobile Phase pH on this compound Peak Shape and Retention Time
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor | Theoretical Plates |
| 6.5 | 3.2 | 2.1 (Tailing) | 2,500 |
| 5.5 | 4.5 | 1.8 (Tailing) | 3,800 |
| 4.5 | 6.8 | 1.3 (Slight Tailing) | 7,500 |
| 3.5 | 8.2 | 1.1 (Symmetrical) | 12,000 |
| 2.5 | 9.5 | 1.0 (Symmetrical) | 13,500 |
Table 2: Effect of Ion-Pairing Reagent (Tetrabutylammonium Hydrogen Sulfate) Concentration on this compound Peak Shape and Retention Time (at pH 4.5)
| Ion-Pairing Reagent Conc. (mM) | Retention Time (min) | Asymmetry Factor | Theoretical Plates |
| 0 | 6.8 | 1.3 (Slight Tailing) | 7,500 |
| 2.5 | 7.5 | 1.1 (Symmetrical) | 11,000 |
| 5.0 | 8.9 | 1.0 (Symmetrical) | 14,000 |
| 10.0 | 10.2 | 1.0 (Symmetrical) | 14,500 |
| 20.0 | 11.5 | 1.0 (Symmetrical) | 14,200 |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably end-capped.
-
Mobile Phase A: 50 mM potassium phosphate buffer with 5 mM tetrabutylammonium (B224687) hydrogen sulfate, adjusted to pH 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-22 min: 40% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Initial mobile phase composition.
Protocol 2: Sample Preparation from Biological Matrices (Illustrative)
This protocol outlines a general procedure for the extraction of short-chain acyl-CoAs from cell or tissue samples.
-
Homogenization: Homogenize the cell pellet or tissue sample in a cold solution of 10% trichloroacetic acid or 5% sulfosalicylic acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4 °C to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a solution of methanol or acetonitrile.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for injection.
Visual Guides
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Interactions influencing analyte retention and peak shape.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. veeprho.com [veeprho.com]
- 5. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of (2E)-pentenoyl-CoA
Welcome to the technical support center for the analysis of (2E)-pentenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its quantification by LC-MS/MS, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering components can adversely affect the ionization efficiency of the analyte in the ion source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][2][4] Given that biological samples are complex matrices, containing salts, lipids, and other endogenous components, ion suppression is a significant challenge that needs to be addressed for reliable bioanalysis.[3][5][6]
Q2: What are the common sources of ion suppression in the analysis of short-chain acyl-CoAs like this compound?
A2: Common sources of ion suppression for acyl-CoAs include:
-
Endogenous matrix components: Biological samples contain numerous compounds that can interfere with ionization.[6][7]
-
Sample preparation reagents: Salts, acids (e.g., trifluoroacetic acid), and other reagents used during sample extraction and processing can cause significant ion suppression.[6][8]
-
Mobile phase additives: While some additives are necessary for chromatography, certain non-volatile ion-pairing agents can suppress the analyte signal, particularly in positive ion mode.[6][9]
-
Contamination: Contaminants from collection tubes, solvents, or the LC-MS system itself can co-elute with the analyte and cause suppression.[1][7]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-extraction spike analysis.[4][5] This involves comparing the signal response of an analyte spiked into a blank, extracted sample matrix with the response of the same amount of analyte in a neat (pure) solvent.[4] A lower signal in the matrix-spiked sample indicates the presence of ion suppression.[4] Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[5][7] Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing suppression elute.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Problem: Low or inconsistent signal intensity for this compound.
Possible Cause 1: Inefficient Sample Preparation
-
Troubleshooting Steps:
-
Evaluate different extraction techniques: If currently using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.[3][5][7] SPE, in particular, can be very effective at removing interfering matrix components.[1][7]
-
Optimize SPE protocol: If using SPE, ensure the chosen sorbent and elution solvents are appropriate for retaining and eluting this compound while minimizing the co-extraction of interfering substances.
-
Use a derivatization strategy: A derivatization method based on phosphate (B84403) methylation has been shown to improve chromatographic peak shape and reduce analyte loss for a wide range of acyl-CoAs.[10]
-
Possible Cause 2: Co-elution with Interfering Matrix Components
-
Troubleshooting Steps:
-
Modify chromatographic conditions: Adjust the gradient profile of your liquid chromatography method to better separate this compound from the regions of ion suppression.[1][4]
-
Change the stationary phase: If modifying the gradient is insufficient, consider using a different HPLC column with a different selectivity.[4]
-
Employ ion-pairing chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention and peak shape of polar molecules like acyl-CoAs, potentially separating them from interfering compounds.[8] However, be cautious as some ion-pairing agents can cause ion suppression themselves.[9]
-
Possible Cause 3: Suboptimal Mass Spectrometry Parameters
-
Troubleshooting Steps:
-
Optimize ionization source parameters: Systematically optimize parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to maximize the signal for this compound.
-
Switch ionization mode: If analyzing in positive ion mode, consider switching to negative ion mode.[2][4] For some compounds, this can reduce the number of co-eluting interferences and thus minimize suppression.[2]
-
Select appropriate precursor and product ions: Ensure that the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are specific and provide the best signal-to-noise ratio. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) in positive ion mode.[11][12]
-
Logical Workflow for Troubleshooting Ion Suppression
The following diagram illustrates a step-by-step approach to troubleshooting ion suppression issues.
Caption: A logical workflow for troubleshooting ion suppression.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies on acyl-CoA analysis, which can serve as a benchmark for developing a robust method for this compound.
| Parameter | Value | Analyte(s) | Matrix | Reference |
| Limit of Quantitation (LOQ) | 4.2 nM - 16.9 nM | Short- to very-long-chain acyl-CoAs | Cultured cells, Platelets | [10] |
| Accuracy | 80–114% | Spiked acyl-CoAs | Rat organs | [12] |
| Inter-run Precision | 2.6 - 12.2% | C16-C18 acyl-CoAs | Rat liver | [13] |
| Intra-run Precision | 1.2 - 4.4% | C16-C18 acyl-CoAs | Rat liver | [13] |
| Ion Suppression (Matrix Effect) | < 10% for most analytes | Short-chain acyl-CoAs and CoA precursors | HEK 293FT cells | [14] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Protein Precipitation: Add a cold deproteinizing agent, such as 5-sulfosalicylic acid (SSA), to the homogenate.[8] Incubate on ice and then centrifuge to pellet the proteins.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by an equilibration buffer.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of buffers to remove salts and other polar interferences.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent mixture (e.g., methanol/ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
General LC-MS/MS Parameters for Short-Chain Acyl-CoAs
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[8][15]
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like dimethylbutylamine (DMBA) in ammonium acetate, can improve chromatography.[8]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is often more efficient for short-chain acyl-CoAs.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition: For this compound (C5:1-CoA), the precursor ion ([M+H]⁺) would be m/z 850.4. A characteristic product ion would result from the neutral loss of 507 Da, leading to a fragment at m/z 343.4. These values should be empirically confirmed and optimized. Other product ions, such as m/z 428, corresponding to the CoA moiety, can also be monitored.[12]
-
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (2E)-Pentenoyl-CoA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-pentenoyl-CoA. It focuses on resolving this compound from its isomeric forms during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that can interfere with analysis?
A1: The most common isomers that may co-elute or interfere with the analysis of this compound include other positional and geometric isomers of pentenoyl-CoA, such as (3E)-pentenoyl-CoA and cis-isomers like (2Z)-pentenoyl-CoA. The presence of these isomers can depend on the synthesis method or the biological matrix being studied.
Q2: Which analytical techniques are most suitable for separating this compound from its isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are the most effective techniques for separating and quantifying this compound from its isomers. Reverse-phase chromatography is a common approach, utilizing columns with C18 or C8 stationary phases.
Q3: My this compound standard appears to be impure. How can I confirm the presence of isomers?
A3: The presence of isomers in a this compound standard can be investigated using high-resolution LC-MS. Isomers will have the same mass-to-charge ratio (m/z) but should exhibit different retention times under optimized chromatographic conditions. If you observe multiple peaks with the same m/z value corresponding to pentenoyl-CoA, it is likely that isomers are present.
Q4: Can I use UV detection for the analysis of this compound and its isomers?
A4: Yes, the thioester bond in acyl-CoAs exhibits a characteristic UV absorbance at around 260 nm, allowing for UV-based detection and quantification. However, UV detection alone cannot differentiate between isomers if they are not chromatographically separated. Mass spectrometry is recommended for definitive identification.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomeric Peaks
Problem: You are observing co-eluting or poorly resolved peaks for what you suspect are this compound and its isomers.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Gradient: The elution gradient may not be shallow enough to separate isomers with similar retention characteristics.
-
Incorrect Column Chemistry: The stationary phase of your HPLC column may not be providing sufficient selectivity for the isomers.
-
Inadequate Flow Rate: A high flow rate can lead to broader peaks and reduced resolution.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: Decrease the rate of change of the organic solvent in your mobile phase. For example, if you are using a 10-minute gradient from 5% to 95% acetonitrile, try extending the gradient to 20 minutes to improve separation.
-
Evaluate Different Column Chemistries: If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivities for unsaturated compounds.
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Problem: The chromatographic peak for this compound is showing significant tailing or fronting, making accurate integration and quantification difficult.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or column hardware.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.
Troubleshooting Steps:
-
Perform a Dilution Series: Inject a series of decreasing concentrations of your sample to determine if the peak shape improves. If it does, you are likely overloading the column.
-
Modify the Mobile Phase: The addition of a small amount of a competing agent, such as a different ion-pairing reagent or a slightly higher buffer concentration, can sometimes mitigate secondary interactions.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for acyl-CoA analysis. A slightly acidic pH is often used to ensure consistent ionization.
Experimental Protocols
Protocol 1: HPLC-MS Method for Separation of Pentenoyl-CoA Isomers
This protocol provides a starting point for developing a method to separate this compound from its isomers.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Reagents:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 water:acetonitrile
Procedure:
-
Sample Preparation: Prepare a 10 µM solution of the this compound sample in the sample diluent.
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.3 mL/min.
-
Use the gradient program outlined in the table below.
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in negative ion mode.
-
Acquire data in full scan mode over an m/z range of 400-1000.
-
Use a targeted MS/MS approach for confirmation by selecting the precursor ion for pentenoyl-CoA.
-
Data Presentation
| Gradient Program for HPLC Separation | |
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 60 |
| 15.1 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
| Expected Retention Times and Mass Spectra Data | ||
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) [M-H] |
| This compound | ~10.2 | 834.1 |
| Isomer 1 (e.g., 3-pentenoyl-CoA) | ~9.8 | 834.1 |
| Isomer 2 (e.g., 2Z-pentenoyl-CoA) | ~10.5 | 834.1 |
Note: The exact retention times will vary depending on the specific HPLC system and column used.
Visualizations
Caption: Workflow for the separation and analysis of pentenoyl-CoA isomers.
Caption: Troubleshooting logic for poor chromatographic resolution.
Technical Support Center: Troubleshooting Low Recovery of (2E)-pentenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving (2E)-pentenoyl-CoA, a key intermediate in mitochondrial fatty acid β-oxidation.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can arise from a variety of factors, including chemical instability, suboptimal experimental conditions, and handling errors. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Degradation of this compound
This compound, like other thioesters, is susceptible to degradation, primarily through hydrolysis.
Question: My this compound concentration is lower than expected after storage or during my assay. What could be causing this degradation?
Answer: Degradation of this compound is often due to hydrolysis of the thioester bond. Several factors can accelerate this process:
-
pH: The stability of thioesters is highly dependent on pH. While relatively stable at a neutral pH, hydrolysis can occur in acidic or alkaline conditions.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis.
-
Enzymatic Activity: Contaminating thioesterases in your sample or enzyme preparation can enzymatically cleave the thioester bond.[1]
-
Presence of Certain Reagents: Some reagents, such as the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP), have been shown to increase the rate of thioester hydrolysis.[2]
Troubleshooting Steps:
-
pH Control: Ensure that all buffers and solutions are maintained at a neutral or slightly acidic pH (ideally between 6.0 and 7.5).
-
Temperature Management: Store this compound solutions at -80°C for long-term storage and on ice during experimental use. Avoid repeated freeze-thaw cycles.
-
Inhibit Thioesterases: If enzymatic degradation is suspected, consider adding a general thioesterase inhibitor to your reaction mixture, ensuring it does not interfere with your primary enzyme of interest.
-
Reagent Compatibility: If using reducing agents, consider alternatives to TCEP if thioester stability is a concern.
| Factor | Optimal Condition | Suboptimal Condition | Potential Consequence |
| pH | 6.0 - 7.5 | < 6.0 or > 7.5 | Increased rate of hydrolysis |
| Temperature | -80°C (long-term), On ice (short-term) | Room temperature or above | Accelerated degradation |
| Enzymes | Thioesterase-free environment | Presence of contaminating thioesterases | Enzymatic cleavage of the thioester bond |
| Reagents | TCEP-free buffers (if possible) | Presence of TCEP | Increased rate of hydrolysis[2] |
Issue 2: Adsorption to Labware
The coenzyme A moiety of this compound contains phosphate (B84403) groups that can chelate metal ions and adhere to glass and metal surfaces, leading to significant loss of material.
Question: I'm losing a significant amount of this compound during sample preparation and purification. Could it be sticking to my tubes and tips?
Answer: Yes, adsorption to labware is a common and often overlooked cause of low recovery for acyl-CoAs.
Troubleshooting Steps:
-
Use Appropriate Labware: Whenever possible, use low-retention polypropylene (B1209903) or siliconized glassware to minimize surface binding.
-
Pre-treatment of Surfaces: For glassware, pre-rinsing with a solution of a non-specific protein like bovine serum albumin (BSA) or a surfactant like Triton X-100 can help to block adsorption sites.[3] Polyethylene glycol (PEG) grafting is another effective method to create a non-fouling surface.[4]
-
Solvent Modification: Adding glycerol (B35011) (up to 50%) or a non-ionic surfactant like Triton X-100 (at a low concentration, e.g., 0.01%) to your buffers can help to reduce adsorption.[3]
Issue 3: Suboptimal Synthesis and Purification
The initial purity and concentration of your this compound stock are critical for downstream experiments. Low yields from synthesis or inefficient purification can be a primary source of low recovery.
Question: My in-house synthesis of this compound resulted in a very low yield. What are the common pitfalls?
Answer: The synthesis of acyl-CoAs can be challenging due to the need for anhydrous conditions and the potential for side reactions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents used for the acylation step are strictly anhydrous to prevent hydrolysis of the activated pentenoic acid.
-
Activation of Pentenoic Acid: The conversion of (2E)-pentenoic acid to an activated form (e.g., N-hydroxysuccinimide ester or acyl imidazolide) is a critical step. Ensure this reaction goes to completion before adding Coenzyme A.[5]
-
Purification Strategy: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying acyl-CoAs.[5] Optimize the gradient and column chemistry for short-chain acyl-CoAs to ensure good separation from unreacted Coenzyme A and other byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in an aqueous buffer at 4°C?
Q2: Can I use standard spectrophotometric methods to determine the concentration of my this compound solution?
A2: Yes, the concentration of this compound can be determined spectrophotometrically. The adenine (B156593) ring of Coenzyme A has a characteristic absorbance maximum at 260 nm. However, this method is not specific if other nucleotides are present. A more specific method for thioesters is the hydroxamate assay, which involves reacting the thioester with hydroxylamine (B1172632) to form a hydroxamate that can be quantified colorimetrically.
Q3: I am performing an enoyl-CoA hydratase assay and see very low activity. Could the problem be my this compound substrate?
A3: Yes, low recovery or degradation of your this compound substrate will directly lead to apparently low enzyme activity. Before troubleshooting the enzyme, it is crucial to verify the concentration and integrity of your substrate stock solution. Consider the points in the troubleshooting guide above, particularly regarding pH, temperature, and potential adsorption to your assay plates or tubes. Also, ensure your buffer composition is optimal for enoyl-CoA hydratase activity.[6]
Experimental Protocols
General Protocol for Synthesis of this compound
This protocol is a generalized method based on the synthesis of other short-chain acyl-CoAs and should be optimized for your specific laboratory conditions.[5][7]
-
Activation of (2E)-pentenoic acid:
-
Dissolve (2E)-pentenoic acid and N-hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the (2E)-pentenoyl-N-hydroxysuccinimide ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A (lithium salt) in a cooled aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add a solution of the (2E)-pentenoyl-N-hydroxysuccinimide ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile (B52724) or DMF).
-
Stir the reaction on ice for 1-2 hours, maintaining the pH around 8.0.
-
-
Purification:
-
Purify the this compound by reverse-phase HPLC using a C18 column.
-
Use a gradient of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution at 260 nm.
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound.
-
Protocol for Enoyl-CoA Hydratase Assay
This assay measures the hydration of this compound to 3-hydroxypentanoyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 50 µM FAD and 0.1% Triton X-100).
-
Add the enoyl-CoA hydratase enzyme to the buffer in a quartz cuvette.
-
Add a known concentration of this compound to initiate the reaction. A typical final concentration is in the range of 25-100 µM.
-
-
Measurement:
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 263 nm over time at a constant temperature (e.g., 25°C).
-
The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of the enoyl-CoA substrate.
-
Visualizations
Caption: Simplified pathway of fatty acid β-oxidation highlighting this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to prevent losses of protein by adsorption to glass and plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (2E)-pentenoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2E)-pentenoyl-CoA and other short-chain acyl-CoAs in mass spectrometry applications.
Troubleshooting Guides
Issue: Unidentified or Unexpected Peaks in the Mass Spectrum of this compound
Question: I am observing several unexpected peaks in my mass spectrum for this compound. How can I identify if these are artifacts and what are the common sources?
Answer:
Unexpected peaks in the mass spectrum of this compound can arise from various sources, including fragmentation of the analyte itself, the presence of adducts, or contamination. Below is a systematic guide to help you identify and troubleshoot these artifacts.
A primary fragmentation pattern for acyl-CoAs in positive ion mode mass spectrometry involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[1][2][3][4] Another common fragment observed is the adenosine (B11128) 5'-diphosphate ion at m/z 428.[2][3][4][5][6] When analyzing your spectrum, the presence of these characteristic fragments can help confirm the identity of your target molecule.
Peaks that do not correspond to the expected precursor ion or its characteristic fragments may be artifacts. Common artifacts in the mass spectra of acyl-CoAs include:
-
Adducts: The formation of adducts with ions present in the mobile phase or from contaminants is a frequent occurrence in electrospray ionization (ESI).[7][8] Look for peaks corresponding to your analyte's mass plus the mass of common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[7]
-
In-source Fragments: Fragmentation can occur within the ion source, especially at higher energies.[5] These fragments may differ from the characteristic collision-induced dissociation (CID) fragments and can complicate spectral interpretation.
-
Contaminants: Peaks from contaminants in your sample, solvents, or from the LC-MS system itself can be a source of artifacts. Common contaminants include polymers, plasticizers, and residual detergents.
-
Dephosphorylated Species: Acyl-CoAs can undergo dephosphorylation, leading to the appearance of acyl-dephospho-CoAs. These species will have a different mass and fragmentation pattern, such as a neutral loss of 427 Da instead of 507 Da.[4][6]
To troubleshoot, we recommend the following workflow:
Caption: Troubleshooting workflow for identifying and mitigating artifacts in acyl-CoA mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common fragment ions I should expect to see for this compound in positive ion mode MS/MS?
A1: In positive ion mode tandem mass spectrometry (MS/MS), all acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern. The most abundant fragment ion typically results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a loss of 507 Da from the precursor ion ([M+H-507]⁺).[1][2][3][4] Another common and diagnostic fragment ion is the adenosine 5'-diphosphate fragment, which is observed at a mass-to-charge ratio (m/z) of 428.[2][3][4][5][6] Monitoring for these two transitions is a reliable way to identify and quantify acyl-CoAs.
Q2: I am observing a peak that corresponds to a neutral loss of 427 Da instead of 507 Da. What could this be?
A2: A neutral loss of 427 Da is characteristic of an acyl-dephospho-CoA species.[4][6] This indicates that the 3'-phosphate group has been lost from the coenzyme A moiety. This can occur due to enzymatic degradation in the sample or as an in-source fragmentation product. If you are consistently observing this peak, it is advisable to review your sample preparation and storage procedures to minimize enzymatic activity.
Q3: My spectrum shows peaks at [M+23]⁺ and [M+39]⁺. What are these?
A3: These peaks are very likely sodium ([M+Na]⁺, M+23) and potassium ([M+K]⁺, M+39) adducts of your analyte.[7] Adduct formation is common in electrospray ionization (ESI) and can be influenced by the purity of your solvents, glassware, and the sample matrix. While sometimes useful for confirming the molecular weight, they can also reduce the intensity of your desired protonated molecule ([M+H]⁺) and complicate quantification. To minimize adduct formation, use high-purity solvents and acid-washed glassware.
Q4: How can I differentiate between an isobaric interference and a true this compound peak?
A4: Differentiating between isobaric compounds (compounds with the same nominal mass) requires high-resolution mass spectrometry and/or chromatographic separation. High-resolution instruments can distinguish between compounds with very small mass differences based on their exact mass. Additionally, coupling liquid chromatography (LC) to your mass spectrometer is crucial. Different isomers, such as branched-chain versus linear-chain acyl-CoAs, may have identical MS/MS spectra but can often be separated chromatographically based on their different retention times.[5]
Quantitative Data Summary
The following table summarizes the expected m/z values for the this compound precursor ion and its common fragments and adducts. The monoisotopic mass of this compound is approximately 851.15 g/mol .
| Ion Species | Formula | Approximate m/z | Notes |
| Precursor Ions | |||
| [M+H]⁺ | C₂₆H₄₃N₇O₁₇P₃S⁺ | 852.16 | Protonated molecule |
| [M+Na]⁺ | C₂₆H₄₂N₇NaO₁₇P₃S⁺ | 874.14 | Sodium adduct |
| [M+K]⁺ | C₂₆H₄₂KN₇O₁₇P₃S⁺ | 890.11 | Potassium adduct |
| Fragment Ions (Positive Mode) | |||
| [M+H-507]⁺ | C₁₆H₂₇N₂O₅PS⁺ | 345.15 | Neutral loss of 3'-phosphoadenosine 5'-diphosphate |
| [C₁₀H₁₅N₅O₁₀P₂]⁺ | C₁₀H₁₅N₅O₁₀P₂⁺ | 428.04 | Adenosine 5'-diphosphate fragment |
| Common Artifacts | |||
| [M-H₂O+H]⁺ | C₂₆H₄₁N₇O₁₆P₃S⁺ | 834.15 | In-source water loss |
| [M-dephospho+H]⁺ | C₂₆H₄₂N₇O₁₄P₂S⁺ | 772.19 | Dephosphorylated precursor |
| [M-dephospho+H-427]⁺ | C₁₆H₂₇N₂O₅PS⁺ | 345.15 | Fragment of dephosphorylated species |
Experimental Protocols
Methodology for LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of this compound and other short-chain acyl-CoAs. Optimization may be required for specific instrumentation and sample types.
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solution (e.g., 2.5% sulfosalicylic acid).
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant for analysis. Solid-phase extraction (SPE) can be used for further purification if necessary.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: An aqueous buffer, such as 10 mM ammonium acetate, with a slightly acidic pH.
-
Mobile Phase B: An organic solvent, such as acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[3][9]
-
MS Scan Mode: For initial identification, a full scan MS1 experiment can be performed to identify the precursor ion of this compound.
-
MS/MS Scan Mode: For quantification and confirmation, a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method is recommended.[4]
-
Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your analyte of interest.
-
Collision Energy: Optimize the collision energy for each transition to achieve the most abundant and stable fragment ion signal.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Technical Support Center: Stability of (2E)-pentenoyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2E)-pentenoyl-CoA standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound standards?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by temperature, pH, and the presence of oxidizing agents. Acyl-CoA thioesters are known to be unstable in aqueous solutions, particularly under basic conditions which can lead to hydrolysis of the thioester bond.[1] The double bond in the pentenoyl moiety also makes it susceptible to oxidation. Repeated freeze-thaw cycles can also contribute to degradation.
Q2: What are the recommended storage conditions for this compound standards?
A2: For long-term stability, this compound standards should be stored as a lyophilized powder or in an acidic buffer (pH 4-6) at -80°C. For short-term storage, solutions can be kept at -20°C. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
Q3: What are the common degradation products of this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis results in the formation of coenzyme A (CoA) and (2E)-pentenoic acid. Oxidation can occur at the double bond, leading to the formation of various oxidized species.
Q4: How can I assess the stability of my this compound standard?
A4: The stability of this compound standards can be assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the intact this compound from its degradation products over time under various conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent peak areas for this compound in replicate injections. | Degradation of the standard in the autosampler. | Ensure the autosampler is maintained at a low temperature (e.g., 4°C). Prepare fresh dilutions of the standard before each analytical run. |
| Appearance of unexpected peaks in the chromatogram. | Degradation of the this compound standard. | Analyze the sample using LC-MS to identify the mass of the unknown peaks and compare them to potential degradation products (e.g., CoA, (2E)-pentenoic acid, oxidized forms). Review storage and handling procedures. |
| Gradual decrease in the concentration of the this compound standard over time. | Instability under the current storage conditions. | Re-evaluate the storage conditions. Ensure the pH of the solution is acidic and store at -80°C in single-use aliquots. Perform a stability study to determine the optimal storage conditions. |
| Poor peak shape for this compound. | Interaction of the analyte with the analytical column. | Use a column specifically designed for the analysis of polar molecules. The mobile phase can be modified with ion-pairing reagents to improve peak shape. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under different conditions. This data is based on general trends observed for short-chain unsaturated acyl-CoAs and should be confirmed by in-house stability studies.
Table 1: Effect of Temperature on the Stability of this compound in pH 5.0 Buffer
| Storage Temperature | % Degradation after 24 hours | % Degradation after 7 days |
| 4°C | < 1% | ~2-3% |
| 25°C (Room Temp) | ~5-10% | > 30% |
| 37°C | > 20% | > 70% |
Table 2: Effect of pH on the Stability of this compound at 4°C
| pH of Solution | % Degradation after 7 days |
| 4.0 | < 2% |
| 5.0 | ~2-3% |
| 7.0 (Neutral) | ~10-15% |
| 8.0 (Basic) | > 25% |
Experimental Protocols
Protocol for Assessing the Stability of this compound by RP-HPLC-UV
This protocol outlines a method to assess the stability of this compound by monitoring its degradation over time under different conditions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer components (for preparing buffers of different pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate acidic buffer (e.g., 10 mM sodium phosphate, pH 5.0).
-
Stability Samples: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in buffers of different pH (e.g., 4.0, 5.0, 7.0, 8.0) for the stability study.
3. Stability Study Design:
-
Aliquots of the stability samples are stored at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), an aliquot from each condition is withdrawn for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)
-
Injection Volume: 10 µL
5. Data Analysis:
-
The peak area of the intact this compound is recorded at each time point for each condition.
-
The percentage of remaining this compound is calculated relative to the initial time point (t=0).
-
The rate of degradation can be determined by plotting the percentage of remaining this compound against time.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Chromatography for Pentenoyl-CoA Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of pentenoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pentenoyl-CoA isomers important?
A1: Pentenoyl-CoA isomers, such as positional (e.g., 2-pentenoyl-CoA, 3-pentenoyl-CoA) and geometric (cis/trans) isomers, can have distinct metabolic fates and biological activities. In drug development and metabolic research, accurately quantifying individual isomers is crucial for understanding their specific roles in cellular processes and disease states. Since isomers often have the same mass, chromatographic separation is essential for their individual detection and quantification by mass spectrometry.
Q2: What is the most common chromatographic method for analyzing short-chain acyl-CoAs like pentenoyl-CoA?
A2: The most prevalent technique is reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1] A C18 column is typically used, often with an ion-pairing agent in the mobile phase to improve peak shape and retention of the polar acyl-CoA molecules.
Q3: What are ion-pairing agents and why are they used for acyl-CoA analysis?
A3: Ion-pairing agents are mobile phase additives that have a charge opposite to the analyte of interest.[2] For acyl-CoAs, which are anionic, a cationic ion-pairing agent like a tetraalkylammonium salt can be used.[3] This interaction effectively neutralizes the charge on the acyl-CoA, increasing its hydrophobicity and retention on a reversed-phase column, leading to better separation and peak shape.[1][2]
Q4: My acyl-CoA samples seem to degrade quickly. How can I improve their stability?
A4: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To improve stability, it is critical to quench metabolic activity rapidly during sample collection, for example, by using ice-cold buffers or solvents.[4] Samples should be kept on ice or at 4°C throughout the preparation process. For long-term storage, samples should be stored as dry pellets at -80°C. Additionally, using glass sample vials instead of plastic can reduce signal loss and improve stability for some CoA metabolites.[5]
Q5: Can I separate enantiomers of pentenoyl-CoA using a standard C18 column?
A5: It is highly unlikely. Enantiomers have identical physical and chemical properties in a non-chiral environment. To separate them, you need to introduce a chiral component into the chromatographic system.[6] This is typically achieved by using a chiral stationary phase (CSP), also known as a chiral column.[7][8] These columns are designed to have different interactions with each enantiomer, allowing for their separation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of pentenoyl-CoA isomers.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Poor or No Signal | Sample Degradation: Acyl-CoAs are unstable. | - Ensure rapid quenching of metabolic activity and keep samples cold.[4] - Prepare fresh samples and analyze them promptly. - Check for proper storage conditions (-80°C). |
| Inefficient Extraction: Poor recovery from the biological matrix. | - Optimize the extraction solvent. A mixture of acetonitrile (B52724)/methanol/water is often effective.[9] - Consider using 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the recovery of short-chain acyl-CoAs compared to methods requiring solid-phase extraction (SPE). | |
| Mass Spectrometer Issues: Incorrect MS parameters or dirty ion source. | - Infuse a standard solution to confirm MS sensitivity and fragmentation. - Clean the ion source, transfer capillary, and emitter.[10] | |
| 2. Peak Tailing | Secondary Interactions: Silanol (B1196071) groups on the silica-based column interacting with the analyte. | - Use an ion-pairing agent (e.g., alkyl sulfonates) to improve peak shape.[2] - Adjust the mobile phase pH. An acidic mobile phase can help suppress silanol activity. - Use a column with end-capping or a low-silanol activity stationary phase.[11] |
| Column Contamination: Buildup of matrix components on the column frit or head. | - Flush the column with a strong solvent. If the problem persists, reverse the column (if permissible by the manufacturer) and flush.[12][13] - Replace the column inlet frit or the guard column.[14] | |
| 3. Peak Splitting or Shoulders | Co-elution of Isomers: Positional or geometric (cis/trans) isomers are not fully resolved. | - Optimize Mobile Phase: Adjust the organic solvent gradient to be shallower, allowing more time for separation. - Change Stationary Phase: A phenyl-based column may offer different selectivity for isomers compared to a C18 column. - Adjust Temperature: Increasing the column temperature can sometimes improve resolution by altering the interaction kinetics.[9] |
| Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase. | - Dilute the sample in the initial mobile phase or a weaker solvent. Injecting a large volume of a weak solvent can help focus the sample at the head of the column.[10] | |
| Column Void or Channeling: A void has formed at the head of the column. | - This often affects all peaks in the chromatogram.[13][14] - Replace the column. To prevent voids, use a guard column and avoid sudden pressure shocks.[12] | |
| 4. Poor Resolution of Isomers | Suboptimal Chromatography: The chosen method lacks the necessary selectivity for the isomers. | - For Geometric (cis/trans) Isomers: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients. Silver ion HPLC (Ag+-HPLC) can also be a powerful technique for separating cis/trans isomers.[15] - For Enantiomers: A chiral stationary phase (CSP) is required. Screen different types of chiral columns (e.g., polysaccharide-based like cellulose (B213188) or amylose) to find one that provides selectivity.[7][8] |
| Insufficient Column Efficiency: The column may be old or not providing enough theoretical plates. | - Replace the column with a new one, potentially with a smaller particle size (e.g., switching from HPLC to UHPLC) for higher efficiency. |
Experimental Protocols
Protocol 1: Sample Preparation of Acyl-CoAs from Cultured Cells
This protocol is adapted from methods emphasizing stability and recovery of short-chain acyl-CoAs.
-
Cell Harvesting:
-
Aspirate the culture medium from adherent cells.
-
Quickly rinse the cell monolayer once with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid or a 2:2:1 mixture of acetonitrile/methanol/water) containing an internal standard (e.g., heptadecanoyl-CoA).
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
-
Deproteinization and Extraction:
-
Vortex the lysate vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean autosampler vial (glass is recommended).[5]
-
Analyze immediately or store at -80°C.
-
Protocol 2: General LC-MS/MS Method for Pentenoyl-CoA Isomer Analysis
This is a starting point for method development. Optimization will be required for specific isomers.
-
LC System: UHPLC system
-
Column:
-
For general analysis: Reversed-phase C18, 1.7 µm, 2.1 x 100 mm.
-
For potential isomer separation: Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 60% B (adjust for isomer separation)
-
10-12 min: 60% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 2% B
-
15-20 min: Re-equilibration
-
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for pentenoyl-CoA and internal standards must be optimized by direct infusion.
Quantitative Data Summary
Table 1: Example LC Parameters for Short-Chain Acyl-CoA Analysis
| Parameter | Setting 1 (General) | Setting 2 (Isomer Focused) | Reference |
| Column | C18, 2.6 µm, 2.1 x 150 mm | Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm | [1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | Methanol | |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | |
| Column Temp. | 35°C | 45°C | |
| Ion-Pairing Agent | Optional: e.g., N,N-Dimethylbutylamine (DMBA) | None (rely on phase selectivity) | [1] |
Visualizations
Caption: Figure 1. General Workflow for Pentenoyl-CoA Analysis
Caption: Figure 2. Troubleshooting Peak Splitting/Shoulders
References
- 1. researchgate.net [researchgate.net]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled wi… [ouci.dntb.gov.ua]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isomers? Go to Chiral? Reversed or Normal? - Chromatography Forum [chromforum.org]
- 10. support.waters.com [support.waters.com]
- 11. Separation of Pentanoyl chloride, 2,2-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lctsbible.com [lctsbible.com]
- 15. Preparation, separation, and confirmation of the eight geometrical cis/trans conjugated linoleic acid isomers 8,10- through 11,13-18:2 - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of (2E)-pentenoyl-CoA during extraction
Topic: Preventing Oxidation and Degradation of (2E)-Pentenoyl-CoA During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction of this compound. The focus is on preventing oxidative damage and other forms of degradation to ensure sample integrity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to degradation during extraction? this compound is a short-chain unsaturated acyl-CoA. Its instability arises from two primary chemical features: the reactive thioester bond and the carbon-carbon double bond. The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions. The trans-2-enoyl double bond is a potential site for oxidation, which can alter the molecule and impact analytical results. Furthermore, residual enzymatic activity in the sample can rapidly degrade acyl-CoAs if not properly quenched.
Q2: What are the most critical initial steps to prevent degradation? The initial handling of the biological sample is crucial. To minimize degradation, metabolic activity must be stopped instantly. This is typically achieved by flash-freezing the tissue or cell sample in liquid nitrogen.[1] All subsequent homogenization and extraction steps should be performed on ice or at 4°C to reduce the rate of chemical degradation and inhibit enzymatic activity.[2][3]
Q3: Which extraction solvents and buffer conditions are recommended for this compound? For short-chain acyl-CoAs, a mixed organic-aqueous solvent system is generally effective.[3] One common approach involves homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][4] However, for preserving the stability of the final extract, reconstituting in a neutral buffer like 50 mM ammonium (B1175870) acetate (B1210297) (pH ~7) is recommended, as it has been shown to stabilize most acyl-CoA compounds.[5][6] Using strong acids like formic acid in the extraction solvent can result in poor signal for many acyl-CoAs.[5]
Q4: My recovery of this compound is consistently low. What are the likely causes? Low recovery can stem from several factors:
-
Degradation: As discussed, improper temperature or pH control can lead to significant sample loss.
-
Inefficient Extraction: The chosen solvent may not be optimal for short-chain acyl-CoAs. Methods using 80% methanol (B129727) or combinations of acetonitrile/isopropanol are often successful.[2][5]
-
Loss during Purification: Solid-phase extraction (SPE) is a common purification step, but it can lead to poor recovery of more hydrophilic, short-chain acyl-CoAs.[1] If SPE is necessary, the cartridge type and elution method must be carefully optimized.[1] Alternatively, methods that avoid SPE, such as protein precipitation with 5-sulfosalicylic acid (SSA), can improve recovery for polar analytes.[1]
Q5: How can I specifically minimize the oxidation of the double bond? To prevent oxidation, it is important to minimize the sample's exposure to atmospheric oxygen. Work swiftly through the protocol. While not always standard, using freshly prepared and degassed solvents (e.g., by sparging with nitrogen or argon) can be a valuable extra precaution for highly sensitive unsaturated compounds.
Q6: What is the best practice for storing the final acyl-CoA extract? For short-term storage (up to 48 hours), extracts should be kept at 4°C in a neutral pH buffer, such as ammonium acetate, which has been shown to maintain the stability of various acyl-CoAs.[3][5] For long-term storage, samples should be stored at -80°C. Minimize freeze-thaw cycles, as this can contribute to degradation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Degradation During Homogenization | Ensure all steps are performed on ice or at 4°C.[2] Use pre-chilled tubes, homogenizers, and buffers. Minimize the time between sample collection and quenching. |
| Inefficient Solvent Extraction | Verify the effectiveness of your solvent system. For short to medium chain acyl-CoAs, an 80% methanol extraction or a mixture of acetonitrile/methanol/water (2:2:1, v/v/v) can yield high MS intensities.[3][5] | |
| Loss During Solid-Phase Extraction (SPE) | SPE can result in poor recovery of polar short-chain acyl-CoAs.[1] Consider an alternative method using protein precipitation with 2.5% 5-sulfosalicylic acid (SSA), which has shown superior recovery for short-chain species.[1] | |
| Degradation in Final Reconstitution Solvent | Avoid acidic conditions for storage. Reconstitute the dried extract in a neutral buffer like 50 mM ammonium acetate (pH ~7) to improve stability.[5][6] Analyze the sample as quickly as possible after preparation. | |
| Poor Chromatographic Peak Shape | Inappropriate Reconstitution Solvent | The sample solvent can affect chromatography. If using reversed-phase LC, ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[5] |
| High Variability Between Replicates | Inconsistent Sample Handling | Ensure an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) is added at the very beginning of the extraction process to account for variability in extraction efficiency.[1] |
Quantitative Data Summary
Quantitative data is essential for optimizing and validating an extraction protocol. The tables below summarize key findings from published methods.
Table 1: Stability of Acyl-CoA Standards in Various Solvents at 4°C over 48 hours
| Acyl-CoA Standard | Solvent Condition | Coefficient of Variation (CV) (%) |
| Acetyl-CoA | 50 mM Ammonium Acetate | < 5% |
| Succinyl-CoA | 50 mM Ammonium Acetate | < 5% |
| C16:0-CoA | 50 mM Ammonium Acetate | < 10% |
| Acetyl-CoA | Water with 0.1% Formic Acid | > 20% |
| Succinyl-CoA | Water with 0.1% Formic Acid | > 20% |
| C16:0-CoA | Water with 0.1% Formic Acid | > 15% |
| (Data adapted from studies showing higher stability at neutral pH compared to acidic conditions)[3][5] |
Table 2: Comparison of Extraction Method Recoveries for Short-Chain Acyl-CoAs
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
| (Data adapted from a study comparing a traditional trichloroacetic acid (TCA) and SPE method with a direct 5-sulfosalicylic acid (SSA) precipitation method, demonstrating improved recovery for polar species with the latter)[1] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from methods designed to maximize the recovery of short-chain, polar acyl-CoAs by avoiding solid-phase extraction.[1]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard)
-
Microcentrifuge tubes (pre-chilled)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent: 50 mM ammonium acetate (pH 7.0)
Procedure:
-
Cell Washing:
-
For adherent cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet cells (500 x g, 5 min, 4°C), discard supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Quenching and Deproteinization: a. After the final wash, add 200 µL of ice-cold 2.5% SSA containing the internal standard directly to the cell plate or pellet.[1] b. For adherent cells, use a cell scraper to scrape the cells into the SSA solution. c. Transfer the resulting lysate to a pre-chilled microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1] b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.
-
Sample Concentration (Optional): a. If concentration is needed, dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat.
-
Reconstitution: a. Reconstitute the dried extract (or use the supernatant directly) in a suitable volume (e.g., 50-100 µL) of reconstitution solvent (50 mM ammonium acetate). b. Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material. c. Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and concepts related to the extraction and stability of this compound.
Caption: General workflow for acyl-CoA extraction from biological samples.
Caption: Key sites of chemical instability on the this compound molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of (2E)-pentenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection and validation of an internal standard for the quantitative analysis of (2E)-pentenoyl-CoA by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or ¹³C₅-(2E)-pentenoyl-CoA. SIL internal standards are the gold standard because they share near-identical chemical and physical properties with the analyte, including chromatographic retention time, extraction recovery, and ionization efficiency. This allows for the most accurate correction of variations during sample preparation and analysis. However, commercially available SIL-(2E)-pentenoyl-CoA is not common and may require custom synthesis.
When a SIL version of the analyte is unavailable, the next best options are:
-
Odd-chain acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA) are effective choices because they are structurally similar to the homologous series of endogenous acyl-CoAs but are typically absent or at very low levels in most biological samples.
-
Structurally Similar Analogs: Crotonyl-CoA ((2E)-butenoyl-CoA) is a structurally similar short-chain unsaturated acyl-CoA that can be used. It has a similar chemical structure and is likely to behave similarly during extraction and chromatographic separation. However, it is crucial to verify that crotonyl-CoA is not endogenously present in the samples of interest at levels that would interfere with its use as an internal standard.[1][2]
Q3: What are the key criteria for selecting an internal standard?
The selection of an appropriate internal standard should be based on the following criteria:
-
Structural Similarity: The internal standard should be as structurally and chemically similar to the analyte as possible.
-
Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects.
-
Mass Spectrometric Resolution: The internal standard must have a mass-to-charge ratio (m/z) that is clearly distinguishable from the analyte by the mass spectrometer.
-
Absence in Matrix: The chosen internal standard should not be present in the biological samples being analyzed.
-
Stability: The internal standard must be stable throughout the entire analytical process, from sample storage and preparation to final analysis.
Troubleshooting Guide
Issue 1: High Variability in the Internal Standard Signal
-
Possible Cause: Inconsistent sample preparation, such as pipetting errors, inconsistent solvent evaporation, or incomplete reconstitution of the sample extract.
-
Recommended Solution: Ensure all pipettes are properly calibrated and that technique is consistent. Use a consistent method for solvent evaporation, and ensure the dried extract is fully redissolved by thorough vortexing or sonication.
-
-
Possible Cause: Inconsistent extraction recovery of the internal standard.
-
Recommended Solution: Optimize the extraction procedure. Factors such as the pH of the sample, the choice of extraction solvent, and the phase separation technique can significantly impact recovery. Validate the extraction recovery to ensure it is consistent across the expected concentration range.
-
-
Possible Cause: Instrumental issues, such as an unstable electrospray in the ion source or problems with the autosampler.
-
Recommended Solution: Perform regular maintenance on the mass spectrometer's ion source. Run system suitability tests before each batch to ensure consistent instrument performance, including checking the reproducibility of multiple injections of a standard solution.
-
Issue 2: Poor Accuracy or Precision in Quality Control (QC) Samples
-
Possible Cause: The chosen internal standard does not adequately compensate for matrix effects.
-
Recommended Solution: The ideal solution is to use a stable isotope-labeled internal standard that co-elutes with the analyte. If using an analog internal standard, ensure that it elutes as closely as possible to the analyte. Matrix effects can be evaluated by comparing the internal standard response in a clean solution versus its response in an extracted blank matrix sample.
-
-
Possible Cause: The concentration of the internal standard is inappropriate.
-
Recommended Solution: The concentration of the internal standard should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or introduces significant noise. A common practice is to use a concentration that is in the middle of the calibration curve range for the analyte.
-
Issue 3: Unexpected Peaks or Interferences at the Retention Time of the Internal Standard
-
Possible Cause: The selected internal standard (e.g., crotonyl-CoA) is endogenously present in the samples.
-
Recommended Solution: Analyze a batch of representative blank matrix samples to confirm the absence of the internal standard. If it is present, a different internal standard must be chosen.
-
-
Possible Cause: Contamination from reagents, solvents, or labware.
-
Recommended Solution: Analyze solvent blanks and reagent blanks to identify the source of contamination. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.
-
Data Presentation
The following table summarizes the expected performance characteristics of different types of internal standards for the analysis of this compound. The values are representative and should be confirmed during method validation.
| Internal Standard Type | Analyte | Expected Recovery (%) | Expected Precision (%RSD) | Expected Accuracy (%Bias) |
| Stable Isotope Labeled | This compound | 95-105 | < 15% | ± 15% |
| Odd-Chain Acyl-CoA | This compound | 85-110 | < 20% | ± 20% |
| Structural Analog | This compound | 80-115 | < 20% | ± 20% |
Experimental Protocols
Protocol 1: Validation of an Internal Standard for this compound Analysis
This protocol outlines the key experiments required to validate the chosen internal standard in accordance with FDA guidelines for bioanalytical method validation.
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound and the chosen internal standard (e.g., C17:0-CoA) in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Prepare a series of working standard solutions of this compound for the calibration curve and quality control (QC) samples by serial dilution of the stock solution. c. Prepare a working solution of the internal standard at a fixed concentration.
2. Calibration Curve and Linearity: a. Prepare calibration standards by spiking the working standard solutions of this compound into a blank biological matrix (e.g., plasma, cell lysate). A minimum of six non-zero concentration levels should be used. b. Add the internal standard working solution to each calibration standard. c. Process the samples using the established extraction procedure. d. Analyze the samples by LC-MS/MS and plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. e. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision: a. Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank biological matrix. b. Analyze at least five replicates of each QC level in at least three separate analytical runs. c. Precision: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration level. The %RSD should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). d. Accuracy: Calculate the percent bias (%Bias) from the nominal concentration for each QC level. The %Bias should be within ± 15% (± 20% at the LLOQ).
4. Recovery: a. Determine the extraction recovery of both the analyte and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards at the same concentration. b. Recovery should be consistent and reproducible across the concentration range.
5. Matrix Effect: a. Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. b. Compare the peak areas of the analyte and internal standard in a neat solution to their peak areas when spiked into an extracted blank matrix sample. c. The internal standard should effectively compensate for any ion suppression or enhancement observed for the analyte.
6. Stability: a. Evaluate the stability of this compound and the internal standard under various conditions, including:
- Freeze-thaw stability: After three freeze-thaw cycles.
- Short-term (bench-top) stability: At room temperature for a specified period.
- Long-term stability: At the intended storage temperature (e.g., -80°C) for an extended period.
- Post-preparative stability: In the autosampler.
Mandatory Visualization
References
Technical Support Center: Analysis of (2E)-pentenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of (2E)-pentenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: this compound is a monounsaturated short-chain fatty acyl-CoA. Its chemical formula is C26H42N7O17P3S, and it has a monoisotopic mass of approximately 833.17 g/mol . The protonated molecule [M+H]+ would be observed at m/z 834.17.
Q2: What are the characteristic fragment ions of acyl-CoAs in positive ion mode mass spectrometry?
A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern dominated by the Coenzyme A (CoA) moiety. The most common fragments include a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment, and a fragment ion at m/z 428, representing the CoA moiety itself.[1][2][3][4] The fragment resulting from the neutral loss of 507 is often the most abundant and is frequently used for Multiple Reaction Monitoring (MRM) assays.[1][2][3]
Q3: Why is the fragmentation of the acyl chain of this compound difficult to observe?
A3: The fragmentation of acyl-CoAs is often dominated by the high abundance of fragment ions from the CoA substructure.[5] This can make it challenging to obtain fragment ions that are indicative of the acyl chain structure, which can be perceived as "poor fragmentation" when detailed structural information on the fatty acid is required.
Q4: In which metabolic pathway is this compound an intermediate?
A4: this compound is an intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. It is formed during the degradation of fatty acids with an odd number of carbons. Specifically, it is a substrate for enoyl-CoA hydratase.
Troubleshooting Guide: Poor Fragmentation of this compound
This guide addresses the common issue of "poor fragmentation," which can refer to either low signal intensity of the precursor ion or a lack of informative fragment ions beyond those from the CoA moiety.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal for this compound | Sample Degradation | Acyl-CoAs are susceptible to hydrolysis. Prepare fresh standards and samples. Minimize the time samples are at room temperature, especially in non-acidic aqueous solutions. |
| Inefficient Ionization | Mobile phase composition can significantly affect ionization. Ensure the pH of the mobile phase is appropriate for positive ion mode (typically acidic). Consider optimizing the concentration of additives like formic acid or ammonium (B1175870) acetate. | |
| Ion Suppression | Matrix effects from complex biological samples can suppress the signal.[6] Ensure adequate sample cleanup, for example, by using solid-phase extraction (SPE). Dilute the sample to reduce matrix effects. | |
| Suboptimal Mass Spectrometer Parameters | Instrument settings may not be optimized for this specific analyte. Infuse a standard solution of this compound (if available) or a similar short-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, gas flows, temperature). | |
| Lack of Informative Fragment Ions | Low Collision Energy (CE) | The applied collision energy may be insufficient to fragment the acyl chain. Systematically increase the collision energy in steps to find the optimal value that produces fragments from the acyl chain without excessive fragmentation of the entire molecule.[7][8] |
| Fragmentation Dominated by CoA Moiety | This is an inherent characteristic of acyl-CoA fragmentation. Focus on optimizing the detection of the characteristic neutral loss of 507 Da and the m/z 428 fragment for quantification using MRM. For structural confirmation, consider using higher-energy collision-induced dissociation (HCD) if available on your instrument, as it can sometimes yield more diverse fragment ions. | |
| Instability of the Precursor Ion | The precursor ion may be fragmenting in the source before reaching the collision cell. Review and optimize in-source fragmentation parameters. |
Data Presentation
Predicted MRM Transitions for this compound
The following table provides the predicted multiple reaction monitoring (MRM) transitions for this compound based on the common fragmentation patterns of short-chain acyl-CoAs.[1][3][9]
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Description |
| This compound | 834.17 | 327.17 | [M+H - 507]+ |
| This compound | 834.17 | 428.04 | [CoA moiety]+ |
Representative Fragmentation Data for a Similar Short-Chain Unsaturated Acyl-CoA (Crotonyl-CoA)
| Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Relative Abundance |
| 824.16 | 317.16 | High |
| 824.16 | 428.04 | Moderate |
Experimental Protocols
Protocol 1: Sample Preparation for Short-Chain Acyl-CoA Analysis from Biological Samples
This protocol provides a general guideline for the extraction of short-chain acyl-CoAs from tissues or cells.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile (B52724):water).
-
Protein Precipitation: Precipitate proteins by adding an acid, such as 5% (w/v) trichloroacetic acid or 5-sulfosalicylic acid (SSA).[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or C18 cartridge) with methanol and then equilibrate with an acidified aqueous solution.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS/MS system (e.g., 50% acetonitrile in water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of short-chain acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for polar molecules (e.g., a column with a polar endcapping).
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with the same additive as mobile phase A.
-
Gradient: Develop a gradient that starts with a low percentage of mobile phase B (e.g., 5%) and ramps up to a high percentage (e.g., 95%) to elute the acyl-CoAs.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up the MRM transitions as outlined in the data presentation table.
-
Optimization: Infuse a standard of a related short-chain acyl-CoA to optimize the declustering potential (DP) and collision energy (CE) for each transition.[9]
-
Visualizations
Fatty Acid Beta-Oxidation Pathway
Caption: Mitochondrial beta-oxidation of fatty acids.
Experimental Workflow for Troubleshooting Poor Fragmentation
Caption: A logical workflow for troubleshooting poor fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skyline.ms [skyline.ms]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2E)-Pentenoyl-CoA Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2E)-pentenoyl-CoA, focusing on the impact of pH. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question: My experimental results are inconsistent when using this compound. Could the stability of the compound be a factor?
Answer: Yes, inconsistent results are often linked to the degradation of this compound. The thioester bond is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution. Instability can lead to lower effective concentrations of the active compound, impacting reaction kinetics and overall outcomes. It is crucial to control the pH of your buffers and reaction mixtures.
Question: I am observing a rapid loss of my this compound stock solution. How can I minimize degradation during storage and handling?
Answer: To minimize degradation, this compound should be stored at -80°C in a lyophilized form or dissolved in an anhydrous organic solvent. For aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions, work quickly and on ice to reduce the rate of hydrolysis.
Question: What is the optimal pH range for working with this compound to ensure its stability?
Answer: Thioesters like this compound are most stable in neutral to slightly acidic conditions.[1] For maximal stability in aqueous solutions, a pH range of 6.0 to 7.0 is recommended. Alkaline conditions (pH > 7.5) significantly accelerate the rate of hydrolysis and should be avoided for prolonged incubations unless experimentally required.[1][2]
Question: How can I verify the integrity of my this compound sample?
Answer: The integrity of this compound can be assessed using techniques such as HPLC-UV or mass spectrometry (MS). A pure sample should exhibit a single major peak corresponding to the correct mass-to-charge ratio. The appearance of new peaks, particularly one corresponding to the free fatty acid (pentenoic acid) and coenzyme A, indicates degradation.
Question: Are there any specific buffer components I should avoid when working with this compound?
Answer: Avoid buffers containing strong nucleophiles, as they can react with the thioester bond. While common biological buffers like phosphate (B84403) and HEPES are generally acceptable, it is good practice to prepare them fresh and ensure the final pH is within the optimal range for stability.
Quantitative Data: Impact of pH on Thioester Hydrolysis
| Thioester Model Compound | pH | Approximate Half-life (t½) | Base-Catalyzed Rate Constant (k_b_) (M⁻¹s⁻¹) |
| S-phenyl thioester | 9.0 | ~ 38 hours | 0.64 |
| S-methyl thioacetate | 9.0 | ~ 44 hours | 0.14 |
| Acyl-CoA Mimic (T3) | 9.0 | ~ 43 hours | 0.15 |
| S-phenyl thioester | 10.0 | ~ 3.8 hours | 0.64 |
| S-methyl thioacetate | 10.0 | ~ 4.4 hours | 0.14 |
| Acyl-CoA Mimic (T3) | 10.0 | ~ 4.3 hours | 0.15 |
| S-phenyl thioester | 11.0 | ~ 23 minutes | 0.64 |
| S-methyl thioacetate | 11.0 | ~ 26 minutes | 0.14 |
| Acyl-CoA Mimic (T3) | 11.0 | ~ 26 minutes | 0.15 |
Data adapted from a study on the reactivity of various thioesters.[2] The half-lives are calculated for pseudo-first-order kinetics at the given pH. This table serves to illustrate the pH-dependent instability and should not be taken as absolute values for this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Thioester Hydrolysis using DTNB (Ellman's Reagent)
This protocol allows for the quantification of free thiol groups released upon hydrolysis of the thioester bond of this compound.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Sodium phosphate buffer (e.g., 0.1 M) at various pH values (e.g., 6.0, 7.0, 8.0, 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB (4 mg/mL) in the desired sodium phosphate buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
To initiate the stability assay, incubate a solution of this compound (e.g., 100 µM) in the buffers of different pH at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 12 hours), withdraw an aliquot of the this compound solution.
-
Add the aliquot to a solution of DTNB and allow the reaction to proceed for 15 minutes.
-
Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB²⁻) at 412 nm.
-
The concentration of the free thiol (Coenzyme A) is proportional to the amount of hydrolyzed this compound and can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
Protocol 2: FRET-Based Assay for Continuous Monitoring of Thioester Reactivity
This method provides a continuous, real-time measurement of thioester hydrolysis or acyl transfer.[2][3]
Materials:
-
A custom-synthesized fluorogenic thioester substrate mimicking acyl-CoA, containing a FRET pair (e.g., an aminobenzoyl [Abz] donor and a dinitrophenyl [Dnp] quencher).
-
Buffers at various pH values.
-
Fluorometer capable of continuous measurement.
Procedure:
-
Synthesize or procure a quenched-FRET thioester substrate. The principle is that the intact thioester keeps the FRET pair in close proximity, quenching the fluorescence. Upon hydrolysis, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Prepare solutions of the FRET substrate (e.g., 20 µM) in a series of aqueous buffers with varying pH (e.g., from pH 3 to 11).
-
Place the solutions in the fluorometer and monitor the fluorescence intensity over time at the emission wavelength of the donor fluorophore.
-
The rate of increase in fluorescence is directly proportional to the rate of thioester hydrolysis.
-
Observed rate constants (k_obs_) can be determined from the kinetic traces. By plotting k_obs_ against the hydroxide (B78521) ion concentration at alkaline pH values, the second-order rate constant for base-catalyzed hydrolysis (k_b_) can be determined.
Visualizations
Caption: General pathway of this compound hydrolysis under acidic and alkaline conditions.
Caption: Workflow for the DTNB-based spectrophotometric assay of thioester hydrolysis.
References
Validation & Comparative
A Comparative Analysis of the Enzymatic Kinetics of (2E)-Pentenoyl-CoA Metabolism
For researchers, scientists, and drug development professionals, understanding the enzymatic kinetics of metabolic intermediates is crucial for elucidating biological pathways and developing targeted therapeutics. This guide provides a comparative analysis of the enzymatic kinetics for (2E)-pentenoyl-CoA, a key intermediate in fatty acid metabolism. We present available experimental data, detailed methodologies for key experiments, and visual representations of the relevant metabolic pathway.
This compound is a short-chain enoyl-CoA that plays a role in the mitochondrial β-oxidation of fatty acids. Its metabolism is primarily handled by two key enzymes: enoyl-CoA hydratase (also known as crotonase) and acyl-CoA dehydrogenase. The efficiency and specificity of these enzymes are critical for maintaining metabolic homeostasis.
Comparative Kinetic Parameters
While specific kinetic data for this compound is limited in publicly available literature, we can draw valuable comparisons from studies on structurally similar short-chain enoyl-CoAs, such as crotonyl-CoA (C4). The following table summarizes the kinetic parameters for human short-chain enoyl-CoA hydratase (ECHS1) with various substrates, providing a benchmark for understanding the potential kinetics of this compound.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Human Short-Chain Enoyl-CoA Hydratase (ECHS1) | Crotonyl-CoA (C4) | 25 | 150 | 6.0 x 106 | [1] |
| Human Short-Chain Enoyl-CoA Hydratase (ECHS1) | Tiglyl-CoA | - | - | Low Specificity | [1] |
| Human Short-Chain Enoyl-CoA Hydratase (ECHS1) | Methacrylyl-CoA | - | - | Moderate Specificity | [1] |
| Human Short-Chain Enoyl-CoA Hydratase (ECHS1) | Acryloyl-CoA | - | - | Moderate Specificity | [1] |
Note: Specific kinetic values for tiglyl-CoA, methacrylyl-CoA, and acryloyl-CoA with human ECHS1 were not explicitly provided in the cited source, but their relative specificities were described.
Metabolic Pathway and Experimental Workflow
The metabolism of this compound is an integral part of the mitochondrial fatty acid β-oxidation spiral. The following diagrams illustrate this pathway and a general workflow for determining enzymatic kinetics.
Caption: Mitochondrial β-oxidation of a generic fatty acyl-CoA, highlighting the position of this compound.
Caption: General experimental workflow for determining enzyme kinetic parameters.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assaying the activity of the key enzymes involved in this compound metabolism.
Protocol 1: Enoyl-CoA Hydratase (Crotonase) Activity Assay
This spectrophotometric assay measures the hydration of the double bond in an enoyl-CoA substrate, which leads to a decrease in absorbance at a specific wavelength.
Materials:
-
Purified short-chain enoyl-CoA hydratase (ECHS1)
-
This compound or Crotonyl-CoA substrate stock solution
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer with UV capabilities
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer.
-
Add a known concentration of the enoyl-CoA substrate (e.g., varying concentrations from 10 µM to 200 µM to determine Km).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of the purified ECHS1 enzyme to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm (for crotonyl-CoA) or a similar wavelength appropriate for this compound. The extinction coefficient for the hydration of the enoyl-thioester bond is approximately 6.7 x 103 M-1cm-1.
-
Record the absorbance change over time to determine the initial reaction velocity (V0).
-
Repeat the assay with varying substrate concentrations to generate data for a Michaelis-Menten plot.
-
Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software. kcat can be determined if the enzyme concentration is known (kcat = Vmax / [E]total).
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
This assay measures the oxidation of an acyl-CoA substrate by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Purified medium-chain acyl-CoA dehydrogenase (MCAD)
-
This compound or a suitable acyl-CoA substrate (e.g., octanoyl-CoA)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)
-
Potassium ferricyanide (B76249) (K3[Fe(CN)6]) as an electron acceptor
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and a fixed concentration of potassium ferricyanide (e.g., 300 µM).
-
Add a known concentration of the acyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a known amount of the purified MCAD enzyme.
-
Monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of ferricyanide to ferrocyanide. The molar extinction coefficient for this change is approximately 1.04 mM-1cm-1.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Perform the assay at various substrate concentrations to determine the kinetic parameters (Km and Vmax) as described in the enoyl-CoA hydratase assay protocol.
Conclusion
References
The Untapped Potential of (2E)-pentenoyl-CoA: A Comparative Guide for Metabolic Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic biomarker discovery, the robust validation of novel candidates is paramount for their successful translation into clinical practice. This guide provides a comparative analysis of (2E)-pentenoyl-CoA as a potential metabolic biomarker against established markers for disorders of short-chain fatty acid and branched-chain amino acid metabolism. While direct quantitative data for the validation of this compound is not yet established in published literature, this document serves as a framework for its potential evaluation, detailing the necessary experimental protocols and comparative benchmarks.
Comparative Analysis of Metabolic Biomarkers
This compound, a C5 monounsaturated fatty acyl-CoA, is structurally positioned within key metabolic pathways that are disrupted in several inborn errors of metabolism. Its potential as a biomarker is hypothesized in conditions where alterations in C4 and C5 metabolism are central to the pathophysiology. The following table compares this compound with the current gold-standard biomarkers for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD), Isovaleric Acidemia (IVA), and Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).
| Biomarker | Associated Disorder(s) | Matrix | Analytical Method | Validation Status & Performance |
| This compound (Hypothetical) | Potentially SCADD, IVA, SBCADD | Plasma, Tissues | LC-MS/MS | Not validated. Performance characteristics such as sensitivity, specificity, and predictive values are yet to be determined. |
| Butyrylcarnitine (C4-acylcarnitine) | Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) | Dried Blood Spots, Plasma | Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), LC-MS/MS | Well-established. Used in newborn screening.[1][2][3][4] However, elevated levels can be seen in other conditions, requiring second-tier testing.[1][5] |
| Ethylmalonic Acid | Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Well-established. A key diagnostic marker for SCADD, often used in conjunction with acylcarnitine analysis.[1][2][3] |
| Isovalerylcarnitine (C5-acylcarnitine isomer) | Isovaleric Acidemia (IVA) | Dried Blood Spots, Plasma | LC-MS/MS | Well-established. Primary biomarker for newborn screening and diagnosis of IVA.[6][7][8] Differentiation from other C5 isomers is crucial.[6][9] |
| 2-Methylbutyrylcarnitine (C5-acylcarnitine isomer) | Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) | Dried Blood Spots, Plasma | LC-MS/MS | Well-established. Key biomarker for the detection of SBCADD, particularly in specific populations.[6][10][11] |
Experimental Protocols
The validation of this compound as a biomarker would necessitate rigorous analytical methods. Below are detailed protocols for the quantification of short-chain acyl-CoAs and the established comparative biomarkers.
Protocol 1: Quantification of this compound and other Short-Chain Acyl-CoAs by LC-MS/MS
This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs in biological matrices.
1. Sample Preparation (from cultured cells or tissues):
- Flash-freeze cell pellets or pulverized tissue in liquid nitrogen.
- Homogenize the frozen sample in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).
- Include a suitable internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-propionyl-CoA).
- Vortex thoroughly and incubate on ice for 10 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Collect the supernatant and dry it under a stream of nitrogen.
- Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column suitable for polar analytes (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from 2% to 60% B over 10-15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA must be optimized. For this compound (C₂₆H₄₂N₇O₁₇P₃S), the precursor ion [M+H]⁺ would be determined, and characteristic product ions would be identified through infusion of a pure standard.
- Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Protocol 2: Analysis of Acylcarnitines (C4 and C5 isomers) by LC-MS/MS
This is a second-tier testing method to differentiate and quantify acylcarnitine isomers.
1. Sample Preparation (from dried blood spots or plasma):
- Punch a 3 mm disc from the dried blood spot or use 10-20 µL of plasma.
- Add a methanol-based extraction solution containing stable isotope-labeled internal standards for the acylcarnitines of interest (e.g., d₃-butyrylcarnitine, d₉-isovalerylcarnitine).
- Vortex and incubate for 20-30 minutes.
- Centrifuge to pellet proteins and transfer the supernatant.
- Evaporate the solvent under nitrogen.
- Derivatize the sample using butanolic HCl to form butyl esters.
- Evaporate the butanolic HCl and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A gradient optimized to separate the C4 and C5 isomers.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry (MS/MS):
- Ionization Mode: ESI+.
- Scan Type: Precursor ion scan of m/z 85 is often used for general profiling, while MRM is used for quantitative analysis of specific isomers.
- MRM Transitions: Optimized transitions for each C4 and C5 acylcarnitine isomer.
Protocol 3: Urine Organic Acid Analysis by GC-MS
This protocol is for the detection of ethylmalonic acid.
1. Sample Preparation:
- Thaw a urine sample and add an internal standard (e.g., 3,3-dimethylglutaric acid).
- Perform a liquid-liquid extraction with ethyl acetate or use solid-phase extraction to isolate the organic acids.
- Evaporate the organic solvent.
- Derivatize the dried extract to create volatile esters (e.g., using BSTFA with 1% TMCS to form trimethylsilyl (B98337) derivatives).
2. GC-MS Analysis:
- Gas Chromatography (GC):
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injection: Splitless injection.
- Temperature Program: A programmed temperature ramp from approximately 60°C to 300°C.
- Mass Spectrometry (MS):
- Ionization: Electron Impact (EI).
- Scan Mode: Full scan to identify all eluted compounds against a spectral library and selected ion monitoring (SIM) for quantification of target analytes like ethylmalonic acid.
Visualizing the Metabolic Context and Validation Workflow
To understand the potential role of this compound and the process for its validation, the following diagrams illustrate the relevant metabolic pathways and a hypothetical experimental workflow.
Caption: Simplified pathway of short-chain fatty acid beta-oxidation.
Caption: A hypothetical workflow for the validation of a novel biomarker.
Conclusion
While this compound is not currently an established biomarker, its metabolic proximity to pathways implicated in several inborn errors of metabolism suggests a potential, yet unexplored, diagnostic utility. This guide provides the foundational information required to embark on the validation of this compound. By employing the detailed analytical protocols and following a rigorous validation workflow, researchers can systematically evaluate its performance against current gold-standard markers. Such investigations are crucial for expanding the diagnostic toolkit for metabolic disorders and ultimately improving patient outcomes.
References
- 1. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neonatal Screening on Tandem Mass Spectrometry as a Powerful Tool for the Reassessment of the Prevalence of Underestimated Diseases in Newborns and Their Family Members: A Focus on Short Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs.texas.gov [dshs.texas.gov]
- 4. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency: An examination of the medical and neurodevelopmental characteristics of 14 cases identified through newborn screening or clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oklahoma.gov [oklahoma.gov]
- 6. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acyl-CoA Profiles with a Focus on (2E)-Pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acyl-Coenzyme A (acyl-CoA) profiles, with a specific focus on the unsaturated short-chain acyl-CoA, (2E)-pentenoyl-CoA. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Their quantification and comparison across different biological conditions are crucial for understanding cellular metabolism and its dysregulation in disease. This document outlines the predominant methodologies for acyl-CoA profiling, presents a framework for comparative data analysis, and visualizes the relevant metabolic pathways.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will utilize data and principles from closely related acyl-CoAs to provide a representative analytical framework. The methodologies and data presentation formats described herein are applicable to the study of this compound and provide a foundation for researchers to design and interpret their own experiments.
Comparative Quantification of Acyl-CoAs
The gold standard for the sensitive and specific quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4] This technique allows for the simultaneous measurement of a wide range of acyl-CoA species, from short-chain to long-chain. The table below presents a representative comparison of acyl-CoA levels in a hypothetical experimental context, illustrating how data on this compound could be presented alongside other key acyl-CoAs.
Table 1: Representative Comparative Acyl-CoA Profiles
| Acyl-CoA Species | Control Group (pmol/mg tissue) | Treatment Group (pmol/mg tissue) | Fold Change | p-value |
| Acetyl-CoA | 5.77 ± 3.08 | 8.21 ± 4.12 | 1.42 | < 0.05 |
| Propionyl-CoA | 0.476 ± 0.224 | 0.652 ± 0.311 | 1.37 | < 0.05 |
| Butyryl-CoA | 0.15 ± 0.07 | 0.22 ± 0.11 | 1.47 | < 0.05 |
| This compound | 0.08 ± 0.04 | 0.15 ± 0.07 | 1.88 | < 0.01 |
| Hexanoyl-CoA | 0.12 ± 0.06 | 0.18 ± 0.09 | 1.50 | < 0.05 |
| Octanoyl-CoA | 0.21 ± 0.10 | 0.35 ± 0.15 | 1.67 | < 0.01 |
| Palmitoyl-CoA | 0.55 ± 0.25 | 0.48 ± 0.21 | 0.87 | > 0.05 |
| Oleoyl-CoA | 0.42 ± 0.19 | 0.35 ± 0.16 | 0.83 | > 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the biological sample and experimental conditions. The data for Acetyl-CoA and Propionyl-CoA are representative of values found in murine heart tissue.[5]
Experimental Protocols
Accurate and reproducible acyl-CoA profiling relies on meticulous experimental procedures. The following protocols provide a general framework for the extraction and analysis of acyl-CoAs from biological samples.
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from methods optimized for a broad range of acyl-CoAs.[1][6]
Materials:
-
Frozen tissue sample
-
Ice-cold 80% methanol
-
Saturated ammonium (B1175870) sulfate (B86663)
-
Acetonitrile
-
100 mM potassium phosphate (B84403) buffer (pH 4.9)
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue and homogenize it in 2 mL of 100 mM potassium phosphate buffer. To this, add an internal standard, such as heptadecanoyl-CoA (16 nmol), for quantification.[6]
-
Add 2.0 mL of 2-propanol and homogenize the sample again.[6]
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[6]
-
Centrifuge the homogenate at 1,900 x g for 5 minutes.[6]
-
Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM potassium phosphate buffer (pH 4.9).[6]
-
The extract is now ready for solid-phase extraction cleanup or direct injection for LC-MS/MS analysis.
Protocol 2: Acyl-CoA Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of acyl-CoAs using LC-MS/MS.[3][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation of acyl-CoAs.
-
Employ a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile). The gradient is optimized to resolve acyl-CoAs of different chain lengths and saturation.
-
-
Mass Spectrometric Detection:
-
Data Analysis:
-
Quantify the peak areas of the target acyl-CoAs.
-
Normalize the data to the internal standard and the sample weight.
-
Perform statistical analysis to identify significant differences between experimental groups.
-
Metabolic Pathways and Visualization
This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. Understanding its position within this pathway is key to interpreting changes in its abundance.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of (2E)-Pentenoyl-CoA
For researchers and professionals in drug development and metabolic studies, accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) species such as (2E)-pentenoyl-CoA is crucial for understanding cellular metabolism and disease pathogenesis. This guide provides a comparative overview of the primary analytical methods employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays. While specific cross-validation studies for this compound are not extensively documented, this guide draws upon established methodologies for similar short-chain acyl-CoAs to provide a robust comparative framework.
Quantitative Performance of Analytical Methods
The choice of analytical method for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and accessibility. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Limit of Detection (LOD) | Low nM to sub-nM range[1] | µM range | Picomole level[2] |
| Limit of Quantification (LOQ) | Low nM range[3] | µM range | Picomole level[2] |
| **Linearity (R²) ** | >0.99[4] | Typically >0.99 | Method-dependent |
| Specificity | Very High | Moderate to High | High (enzyme-dependent) |
| Throughput | High | Moderate | Moderate to High |
| Cost & Complexity | High | Moderate | Low to Moderate |
Note: The quantitative data presented here is based on studies of various short-chain acyl-CoAs, as direct comparative data for this compound is limited. These values provide a reliable estimate of the expected performance for each method.
Experimental Methodologies
Detailed and validated protocols are essential for reproducible quantification. Below are representative experimental protocols for each of the discussed analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of acyl-CoAs and is capable of profiling multiple species in a single run.[5][6]
1. Sample Preparation (Tissue)
-
Extraction: Homogenize frozen tissue powder in a pre-cooled extraction solution (e.g., 2:2:1 v/v/v acetonitrile (B52724)/methanol/water or 10% trichloroacetic acid).[4]
-
Deproteinization: Precipitate proteins by incubation on ice and subsequent centrifugation.
-
Purification (optional): Solid-phase extraction (SPE) can be used to remove interfering substances, although some methods using agents like 5-sulfosalicylic acid (SSA) may not require this step.[4][5]
-
Reconstitution: Dry the supernatant under vacuum and reconstitute in a solvent compatible with the LC mobile phase.
2. LC Separation
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
3. MS/MS Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of 507 Da from the protonated molecule.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a more accessible method, though generally less sensitive than LC-MS/MS.
1. Sample Preparation
-
The sample preparation protocol is similar to that for LC-MS/MS, involving extraction and deproteinization.
2. HPLC Separation
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a buffer such as potassium phosphate (B84403) and an organic modifier like acetonitrile is common.
-
Detection: UV absorbance is monitored at approximately 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.
Enzymatic Assay
Enzymatic assays provide a functional measurement and can be highly specific. For 2-trans-enoyl-CoAs, the assay often involves coupling the reaction to the production of a fluorescent or colorimetric product.
1. Sample Preparation
-
Extraction of acyl-CoA esters from tissue samples is performed using a chloroform/methanol mixture.[2]
2. Assay Principle
-
The assay for 2-trans-enoyl-CoA esters can be based on their stoichiometric oxidation to 3-ketoacyl-CoAs.[2]
-
This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase in the presence of enoyl-CoA hydratase.[2]
-
The NADH produced in this reaction can be amplified through an enzymatic cycling reaction and measured fluorometrically.[2]
3. Measurement
-
The fluorescence is measured at an appropriate excitation and emission wavelength pair for the fluorophore produced. The concentration of this compound is determined by comparison to a standard curve.
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and the metabolic pathway of this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Functional Comparison of (2E)-Pentenoyl-CoA Analogs for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of metabolic pathways and drug development, the functional nuances of enzyme substrates and their analogs are of paramount importance. This guide provides a detailed functional comparison of (2E)-pentenoyl-CoA analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their interactions with key enzymes. The data presented herein is curated from peer-reviewed scientific literature to ensure accuracy and objectivity.
This compound is a C5 unsaturated acyl-CoA intermediate that plays a role in fatty acid metabolism. Its analogs, which vary in acyl chain length and saturation, are crucial tools for probing enzyme specificity, elucidating metabolic pathways, and designing targeted therapeutic agents. This guide focuses on the comparative enzymatic activity of these analogs with crotonyl-CoA carboxylase/reductase (Ccr) and provides qualitative insights into their potential interactions with acyl-CoA dehydrogenases.
Quantitative Comparison of this compound Analogs
The following table summarizes the known quantitative data for the activity of various this compound analogs with the enzyme crotonyl-CoA carboxylase/reductase (Ccr) from Rhodobacter sphaeroides. Ccr is a key enzyme in the ethylmalonyl-CoA pathway, responsible for the reductive carboxylation of α,β-unsaturated acyl-CoAs.
| Substrate/Analog | Acyl Chain Length | Structure | Enzyme | Relative Specific Activity (%) | Apparent Km (mM) |
| (E)-Crotonyl-CoA | C4 | CH3-CH=CH-CO-SCoA | Crotonyl-CoA Carboxylase/Reductase | 100 | 0.4 |
| This compound | C5 | CH3-CH2-CH=CH-CO-SCoA | - | Data Not Available | Data Not Available |
| Acryloyl-CoA | C3 | CH2=CH-CO-SCoA | Crotonyl-CoA Carboxylase/Reductase | 40[1] | 0.5[1] |
| Methacryloyl-CoA | C4 (branched) | CH2=C(CH3)-CO-SCoA | Crotonyl-CoA Carboxylase/Reductase | <1[1] | - |
| (2E)-Hexenoyl-CoA | C6 | CH3(CH2)2-CH=CH-CO-SCoA | - | Data Not Available | Data Not Available |
| Other Analogs* | - | - | Crotonyl-CoA Carboxylase/Reductase | <1[1] | - |
*Other tested analogs with less than 1% relative specific activity include: Crotonyl-N-acetylcysteamine, 6-hydroxycylohex-1-ene-1-carboxyl-CoA, cyclo-hexa-1,5-diene-1-carboxyl-CoA, acetoacetyl-CoA, propionyl-CoA, (R)-3-hydroxybutyryl-CoA, and (S)-3-hydroxybutyryl-CoA[1].
Insights from Related Enzyme Families
While direct quantitative comparisons for a full series of this compound analogs are limited in the current literature, valuable inferences can be drawn from studies on related enzyme families, such as acyl-CoA dehydrogenases.
Butyryl-CoA Dehydrogenase: Research on butyryl-CoA dehydrogenase from Megasphaera elsdenii indicates a substrate preference for straight-chain acyl-CoA thioesters containing 4 to 6 carbon atoms. This suggests that this compound, a C5 molecule, would likely serve as a substrate for this enzyme. However, specific kinetic data for a comparative analysis is not yet available.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the metabolic context and experimental approaches, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for analyzing enzyme activity.
References
Validating the Role of (2E)-Pentenoyl-CoA in Acyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2E)-pentenoyl-CoA within the context of fatty acid β-oxidation, offering a framework for validating its role as a metabolic intermediate. While not a classical endogenous metabolite in well-defined pathways, its significance is emerging in engineered biological systems and as a potential off-pathway product. This document compares its enzymatic processing with canonical substrates of the β-oxidation pathway, providing supporting experimental data and detailed protocols for further investigation.
Data Presentation: Comparative Enzyme Kinetics
The efficiency of this compound as a substrate for enoyl-CoA hydratases is a critical determinant of its metabolic fate. The following table summarizes the kinetic parameters of an (R)-specific enoyl-CoA hydratase from Aeromonas caviae for this compound and its shorter and longer chain homologs, crotonyl-CoA (C4) and (2E)-hexenoyl-CoA (C6).[1] This comparison highlights the enzyme's preference for shorter-chain acyl-CoAs.
| Substrate | Carbon Chain Length | K_m_ (μM) | V_max_ (U/mg) |
| Crotonyl-CoA | C4 | 29 | 6.2 x 10³ |
| This compound | C5 | 36 | 2.8 x 10³ |
| (2E)-Hexenoyl-CoA | C6 | - | 1.8 x 10³ |
Data from Fukui et al. on the (R)-specific enoyl-CoA hydratase from Aeromonas caviae.[1]
Human mitochondrial short-chain enoyl-CoA hydratase (ECHS1), a key enzyme in fatty acid β-oxidation, exhibits broad substrate specificity for acyl-CoAs with chain lengths up to 10 carbon atoms, though it shows the greatest activity towards the C4 substrate, crotonyl-CoA.[2] The enzymatic activity generally decreases as the acyl chain length increases.[3]
Experimental Protocols
To facilitate further research into the metabolism of this compound, detailed methodologies for key experiments are provided below.
Quantification of Intracellular Acyl-CoA Pools by LC-MS/MS
This protocol allows for the precise measurement of this compound and other acyl-CoA species within a cellular matrix.
a. Sample Preparation:
-
Culture cells to the desired density.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol, 20% water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform a protein precipitation step by centrifugation.
-
Collect the supernatant containing the acyl-CoAs.
b. LC-MS/MS Analysis:
-
Employ a C18 reversed-phase liquid chromatography column for separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest. For this compound, this would be the transition from its molecular ion to a characteristic fragment ion.
-
Quantify the acyl-CoA concentrations by comparing the peak areas to a standard curve generated with known concentrations of the respective acyl-CoA standards.
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the hydration of the double bond in this compound.[1]
a. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a known concentration of this compound substrate (e.g., 0.25 mM).[1]
-
Add the purified enoyl-CoA hydratase enzyme solution.
b. Measurement:
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond.[1]
-
The molar extinction coefficient for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹ cm⁻¹.[1]
-
Calculate the enzyme activity based on the rate of absorbance change over time.
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the potential metabolic context of this compound.
Caption: Overview of the mitochondrial fatty acid β-oxidation pathway, highlighting the position of this compound.
Caption: Experimental workflow for the validation of this compound's metabolic role.
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
A Comparative Analysis of (2E)-pentenoyl-CoA and Crotonyl-CoA: Metabolic Fates and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
(2E)-pentenoyl-CoA and crotonyl-CoA are both unsaturated short-chain acyl-CoA thioesters that play roles in cellular metabolism. While structurally similar, emerging research indicates distinct metabolic fates and cellular effects, warranting a detailed comparative analysis. This guide provides an objective comparison of their biochemical properties, enzymatic interactions, and impacts on cellular processes, supported by available experimental data.
Introduction to this compound and Crotonyl-CoA
Crotonyl-CoA is a well-established intermediate in the metabolism of fatty acids and certain amino acids, such as lysine (B10760008) and tryptophan.[1] It serves as a substrate for various enzymes in the mitochondrial fatty acid β-oxidation pathway. Beyond its metabolic role, crotonyl-CoA is a crucial donor for histone crotonylation, a post-translational modification that influences gene expression.[2][3]
This compound is a monounsaturated fatty acyl-CoA containing a five-carbon chain. While less extensively studied than crotonyl-CoA, it is recognized as an intermediate in certain metabolic pathways and has been identified as an inhibitor of specific enzymes involved in fatty acid oxidation.
Biochemical and Metabolic Comparison
| Feature | This compound | Crotonyl-CoA |
| Chemical Formula | C26H42N7O17P3S | C25H40N7O17P3S |
| Molar Mass | 849.63 g/mol | 833.62 g/mol |
| Metabolic Pathways | Fatty Acid Metabolism | Fatty Acid β-oxidation, Lysine and Tryptophan degradation |
| Primary Role | Metabolic Intermediate, Enzyme Inhibitor | Metabolic Intermediate, Donor for Histone Crotonylation |
Enzymatic Interactions: A Quantitative Look
The differential effects of this compound and crotonyl-CoA can be largely attributed to their interactions with specific enzymes.
Enoyl-CoA Hydratase
Enoyl-CoA hydratase (crotonase) catalyzes the hydration of the double bond in trans-2-enoyl-CoA molecules. Both this compound and crotonyl-CoA are substrates for this enzyme.
-
Reaction:
-
This compound + H₂O ⇌ 3-hydroxypentanoyl-CoA
-
Crotonyl-CoA + H₂O ⇌ 3-hydroxybutyryl-CoA
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
SCAD is a key enzyme in the β-oxidation of short-chain fatty acids. Its interaction with crotonyl-CoA is as a product of the dehydrogenation of butyryl-CoA. In contrast, this compound has been shown to act as an inhibitor of SCAD.
| Substrate/Inhibitor | Enzyme | K_m / K_i | V_max / k_inact | Effect |
| Butyryl-CoA (substrate for SCAD) | Human SCAD | - | - | Substrate |
| Crotonyl-CoA (product) | Human SCAD | - | - | Product, can cause product inhibition |
| 2-Pentynoyl-CoA (analog of this compound) | Pig Liver SCAD | - | - | Mechanism-based inactivator[5] |
Note: Direct kinetic data for this compound with SCAD is limited. The data for 2-pentynoyl-CoA, a structural analog, suggests a potent inhibitory effect.
Cellular Effects: The Role in Gene Regulation
A significant distinction between crotonyl-CoA and this compound lies in their influence on histone modifications and subsequent gene regulation.
Histone Crotonylation by Crotonyl-CoA
Crotonyl-CoA serves as the donor molecule for histone crotonylation, a dynamic post-translational modification that is generally associated with active chromatin and enhanced gene transcription.[2][3] This process is catalyzed by histone acetyltransferases (HATs) such as p300.[2] The level of histone crotonylation is directly influenced by the intracellular concentration of crotonyl-CoA.[2]
Effects of this compound on Histone Acylation
Currently, there is no direct evidence in the literature to suggest that this compound acts as a donor for a corresponding "pentenoylation" of histones. Its primary known cellular effect in this context is indirect, through the inhibition of enzymes like SCAD, which could potentially alter the intracellular pool of other acyl-CoAs, including crotonyl-CoA, and thereby indirectly affect histone modifications.
Experimental Protocols
Analysis of Short-Chain Acyl-CoAs by HPLC-MS/MS
This method allows for the sensitive and specific quantification of short-chain acyl-CoAs from biological samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize frozen tissue or cell pellets in a suitable buffer.
-
Add an internal standard mixture (e.g., ¹³C-labeled acyl-CoAs).
-
Perform a liquid-liquid extraction using an organic solvent system (e.g., isopropanol/acetonitrile).
-
Evaporate the organic phase and reconstitute the acyl-CoA pellet in an appropriate buffer for analysis.
2. HPLC Separation:
-
Utilize a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
3. MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor for specific precursor-to-product ion transitions for each acyl-CoA species.[2][6]
In Vitro Histone Acylation Assay
This assay is used to determine if a specific acyl-CoA can be used by a histone acetyltransferase to modify histones.[7][8]
1. Reaction Setup:
-
In a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT), combine:
-
Recombinant histone protein (e.g., H3 or H4).
-
Recombinant histone acetyltransferase (e.g., p300).
-
Acyl-CoA of interest (this compound or crotonyl-CoA).
-
A negative control without the acyl-CoA.
-
2. Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
3. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the acylation mark of interest (if available) or a pan-lysine acylation antibody.
Signaling Pathways and Logical Relationships
The interplay between metabolism and gene regulation through acyl-CoAs can be visualized as follows:
Caption: Metabolic pathways leading to the formation of this compound and crotonyl-CoA and their subsequent enzymatic interactions and cellular effects.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative experimental analysis of this compound and crotonyl-CoA.
Conclusion
This compound and crotonyl-CoA, despite their structural similarities, exhibit distinct profiles in their interactions with key metabolic enzymes and their roles in cellular regulation. Crotonyl-CoA is a well-characterized metabolic intermediate and a key player in epigenetic regulation through histone crotonylation. In contrast, this compound appears to have a more disruptive metabolic role, notably through the inhibition of short-chain acyl-CoA dehydrogenase. Further research, particularly direct comparative studies on their enzymatic kinetics and their potential for other cellular modifications, will be crucial for a more complete understanding of the biological significance of these two short-chain acyl-CoAs. This knowledge will be invaluable for researchers in metabolism and drug development targeting pathways involving these molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. Inactivation of short-chain acyl-coenzyme A dehydrogenase from pig liver by 2-pentynoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro histone acylation assay [bio-protocol.org]
- 8. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
A Comparative Guide to the Stereospecificity of Enzymes for (2E)-Pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereospecificity of various enzymes that metabolize (2E)-pentenoyl-CoA, a key intermediate in fatty acid metabolism. Understanding the stereochemical outcome of these enzymatic reactions is crucial for elucidating metabolic pathways and for the rational design of therapeutic agents targeting these enzymes.
Introduction to Enzyme Stereospecificity
Enzymes are highly specific catalysts, often discriminating between stereoisomers of a substrate. In the metabolism of fatty acids, enoyl-CoA hydratases catalyze the hydration of the double bond in 2-enoyl-CoA thioesters. This reaction introduces a chiral center at the C3 position, and the stereochemistry of the resulting 3-hydroxyacyl-CoA product is determined by the specific enzyme involved. The two main stereoisomers are (3S)-hydroxyacyl-CoA and (3R)-hydroxyacyl-CoA, which are subsequently processed by different downstream enzymes in metabolic pathways such as β-oxidation and polyhydroxyalkanoate (PHA) biosynthesis.
Comparison of Enzyme Performance
The stereospecificity of enoyl-CoA hydratases for this compound varies significantly between different enzymes and cellular compartments. The following table summarizes the available quantitative data on the kinetic parameters and stereochemical outcomes for enzymes acting on this compound and related short-chain enoyl-CoAs.
| Enzyme | Source Organism | Subcellular Location | Substrate | K_m_ (µM) | V_max_ (U/mg) | Catalytic Efficiency (K_cat_/K_m_) (M⁻¹s⁻¹) | Product Stereochemistry |
| (R)-specific enoyl-CoA hydratase (PhaJ_Ac_) | Aeromonas caviae | Cytosol | This compound | 36 | 99 | 2.8 x 10³ | (R)-3-Hydroxypentanoyl-CoA |
| Mitochondrial short-chain enoyl-CoA hydratase (ECHS1/Crotonase) | Homo sapiens | Mitochondria | (2E)-Butenoyl-CoA (Crotonyl-CoA) | - | High Activity | - | (S)-3-Hydroxybutyryl-CoA |
| Peroxisomal multifunctional enzyme 1 (MFE-1) | Mammals | Peroxisome | (2E)-enoyl-CoAs | - | - | - | (S)-3-Hydroxyacyl-CoA |
| Peroxisomal multifunctional enzyme 2 (MFE-2) | Mammals | Peroxisome | (2E)-enoyl-CoAs | - | Inactive with short-chain substrates | - | (R)-3-Hydroxyacyl-CoA |
Signaling Pathways and Metabolic Significance
The stereospecific hydration of this compound directs it into distinct metabolic fates. The production of (S)-3-hydroxypentanoyl-CoA by mitochondrial ECHS1 and peroxisomal MFE-1 channels the intermediate into the β-oxidation pathway for energy production. Conversely, the formation of (R)-3-hydroxypentanoyl-CoA by enzymes like PhaJ_Ac_ is a key step in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers.
Experimental Protocols
Determination of Enzyme Stereospecificity using a Coupled Enzyme Assay
This method is adapted from the characterization of (R)-specific enoyl-CoA hydratase. It relies on the use of a stereospecific dehydrogenase to detect the formation of a specific enantiomer of 3-hydroxypentanoyl-CoA.
Materials:
-
This compound
-
Purified enoyl-CoA hydratase of interest
-
(S)-3-hydroxyacyl-CoA dehydrogenase (or an (R)-specific dehydrogenase if available)
-
NAD⁺
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 0.25 mM this compound, and 0.5 mM NAD⁺.
-
Add a known amount of the stereospecific 3-hydroxyacyl-CoA dehydrogenase (e.g., 6 mU of (S)-3-hydroxyacyl-CoA dehydrogenase).
-
Initiate the reaction by adding the purified enoyl-CoA hydratase (e.g., 1 U).
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is proportional to the rate of formation of the specific stereoisomer of 3-hydroxypentanoyl-CoA that is a substrate for the coupled dehydrogenase.
-
A control reaction without the enoyl-CoA hydratase should be performed to account for any background activity.
Chiral HPLC Analysis for Direct Quantification of Stereoisomers
This method, based on established protocols for other hydroxyacyl-CoAs, allows for the direct separation and quantification of (R)- and (S)-3-hydroxypentanoyl-CoA.
Materials:
-
Reaction mixture from the enoyl-CoA hydratase assay
-
HPLC system with a UV detector
-
Chiral separation column (e.g., a polysaccharide-based chiral stationary phase)
-
Mobile phase: A suitable mixture of a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 5.0) and an organic solvent (e.g., methanol). The exact ratio needs to be optimized for the separation of 3-hydroxypentanoyl-CoA enantiomers.
-
Standards of (R)- and (S)-3-hydroxypentanoyl-CoA (if available)
Procedure:
-
Perform the enoyl-CoA hydratase reaction as described previously but without the coupled dehydrogenase.
-
Stop the reaction at various time points by adding an appropriate quenching agent (e.g., acid).
-
Centrifuge the samples to remove any precipitated protein.
-
Inject the supernatant onto the chiral HPLC column.
-
Elute the compounds with the optimized mobile phase at a constant flow rate.
-
Detect the CoA thioesters by their absorbance at 260 nm.
-
Identify the peaks corresponding to (R)- and (S)-3-hydroxypentanoyl-CoA by comparing their retention times with those of authentic standards (if available) or by collecting the fractions and determining the stereochemistry using other methods (e.g., enzymatic assays with stereospecific dehydrogenases).
-
Quantify the amount of each enantiomer by integrating the peak areas.
Conclusion
The stereospecificity of enoyl-CoA hydratases is a critical determinant of the metabolic fate of this compound. While mitochondrial and peroxisomal MFE-1 enzymes in mammals produce the (S)-enantiomer for β-oxidation, other enzymes, particularly in bacteria, can generate the (R)-enantiomer for biosynthetic purposes like PHA production. The experimental protocols outlined in this guide provide robust methods for characterizing the stereospecificity of novel or engineered enzymes, which is essential for applications in metabolic engineering and drug development. Further research to obtain detailed kinetic data for a wider range of enzymes with this compound will enhance our understanding of these fundamental metabolic processes.
Confirming the Identity of (2E)-pentenoyl-CoA in Biological Samples: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of short-chain acyl-Coenzyme A (acyl-CoA) thioesters, such as (2E)-pentenoyl-CoA, are critical for understanding cellular metabolism and its role in various disease states. The inherent complexity and low abundance of these molecules in biological matrices present significant analytical challenges. This guide provides an objective comparison of leading analytical methodologies for the confident identification and quantification of this compound, supported by experimental data and detailed protocols.
Method Comparison: Performance at a Glance
The two primary methods for the quantitative analysis of this compound in biological samples are direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and derivatization-based LC-MS/MS. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, its lower sensitivity generally limits its use to the analysis of standards rather than direct detection in biological extracts.[1][2]
| Parameter | Direct LC-MS/MS | Derivatization-based LC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantification & Identification | Quantification with Enhanced Sensitivity | Structural Confirmation of Standards |
| Sensitivity | High (nM to sub-nM LODs)[3] | Very High (Improved ionization efficiency) | Low (µM to mM range) |
| Specificity | High (based on parent/fragment ions) | High (based on derivatized product) | Very High (structural information) |
| Sample Throughput | High | Medium (derivatization step required) | Low |
| Method Complexity | Moderate | High | High |
| Quantitative Accuracy | Good (with stable isotope standards) | Excellent (with stable isotope standards) | Good (for pure compounds) |
| Reported LOQs | 4.2 nM - 16.9 nM for short-chain acyl-CoAs[4] | 0.01 µM for derivatized short-chain fatty acids[5] | Not typically used for quantification in complex mixtures |
| Reported Recovery | Variable, dependent on extraction | > 80%[5][6] | Not applicable for biological sample quantification |
| Precision (RSD%) | < 15% | < 14%[5] | Not applicable for biological sample quantification |
Method 1: Direct LC-MS/MS Analysis
Direct LC-MS/MS is a widely adopted technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[3][7][8] This method involves the direct analysis of the molecule following extraction from the biological matrix.
Experimental Protocol: Direct LC-MS/MS
1. Sample Extraction:
-
Homogenize 10-20 mg of tissue or cell pellet in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water 2:2:1 v/v/v)[1].
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification[4].
-
Vortex the mixture vigorously and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C).
-
Collect the supernatant for analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used[8].
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, pH 6.3[8].
-
Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3[8].
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2 mL/min[8].
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for acyl-CoAs[9].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity[8].
-
MRM Transitions:
-
A common fragmentation pattern for all acyl-CoAs involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety[7][8].
-
For this compound (precursor ion [M+H]⁺), the specific product ion resulting from this loss would be monitored for quantification. A second, confirmatory product ion (e.g., m/z 428) is also typically monitored[7].
-
Method 2: Derivatization-based LC-MS/MS Analysis
To overcome challenges with the ionization efficiency and chromatographic retention of some short-chain acyl-CoAs, a derivatization step can be introduced.[5][6][10] Chemical derivatization modifies the molecule to improve its analytical properties. A common derivatizing agent for carbonyl-containing molecules is 3-nitrophenylhydrazine (B1228671) (3-NPH)[10].
Experimental Protocol: Derivatization with 3-NPH followed by LC-MS/MS
1. Sample Extraction:
-
Follow the same extraction procedure as for the direct LC-MS/MS method.
2. Derivatization Reaction:
-
To the extracted supernatant, add a solution of 3-nitrophenylhydrazine (3-NPH) and a condensing agent such as a carbodiimide[10].
-
The reaction proceeds under mild conditions, targeting the carboxyl group of the acyl chain after hydrolysis of the thioester or directly on the thioester under specific conditions.
-
The resulting 3-NPH derivative is more stable and exhibits enhanced ionization efficiency[10].
3. Liquid Chromatography (LC):
-
The chromatographic conditions are optimized for the separation of the derivatized acyl-CoAs. A reversed-phase C18 column is generally suitable[10].
4. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive or negative ESI, depending on the derivative. 3-NPH derivatives are often analyzed in positive mode.
-
Detection Mode: MRM.
-
MRM Transitions: The precursor ion will be the mass of the derivatized this compound. The product ions will be characteristic fragments of this derivative, which must be determined by infusion of a synthesized standard[10].
Confirmatory Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While not suitable for routine quantification in biological samples due to its low sensitivity, NMR spectroscopy is the gold standard for the unequivocal structural confirmation of synthesized this compound standards.[2][11]
Experimental Protocol: NMR for Standard Confirmation
1. Sample Preparation:
-
Synthesize and purify this compound.
-
Dissolve a sufficient amount of the purified standard in a suitable deuterated solvent (e.g., D₂O).
2. NMR Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.
3. Data Analysis:
-
The chemical shifts, coupling constants, and correlations observed in the NMR spectra provide detailed structural information, allowing for the unambiguous confirmation of the this compound structure, including the stereochemistry of the double bond.
Visualizing the Workflows
Caption: Comparative workflow for direct vs. derivatization-based LC-MS/MS analysis.
Caption: Simplified diagram of MRM detection for acyl-CoAs in a triple quadrupole mass spectrometer.
References
- 1. mdpi.com [mdpi.com]
- 2. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Isolation and identification of two isomeric forms of malonyl-coenzyme A in commercial malonyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of antibodies for (2E)-pentenoyl-CoA
A Guide to the Specificity Assessment of Antibodies for (2E)-pentenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Currently, a direct comparison of commercially available antibodies specific for this compound is not feasible due to a lack of such products on the market. This guide, therefore, provides a comprehensive overview of the theoretical development and, crucially, the rigorous validation required to assess the specificity of a custom-developed antibody for this compound. The principles and protocols outlined here are essential for any researcher aiming to generate and validate a novel antibody against a small molecule metabolite.
The Challenge of Small Molecule Antibody Development
This compound is a small molecule and, as such, is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein, effectively acting as a hapten.[1][2][3][4][5][][7][8] This process is the first critical step in developing a specific antibody. The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) and the conjugation strategy are crucial for a successful outcome.[2][4][][8]
A Roadmap to Antibody Development and Validation
The generation and validation of a specific antibody for this compound involves a multi-step process. This workflow ensures that the final antibody is not only capable of binding to the target molecule but does so with high specificity, minimizing cross-reactivity with structurally similar molecules.
Quantitative Assessment of Antibody Specificity
The cornerstone of validating an antibody for a small molecule is the assessment of its cross-reactivity with structurally related molecules. A competitive ELISA is the gold standard for this purpose.[9][10][11][12] In this assay, the antibody is pre-incubated with various concentrations of potential competitors before being added to a plate coated with the this compound-carrier conjugate. A reduction in signal indicates that the competitor is able to bind to the antibody, thus preventing it from binding to the coated antigen.
The results of such an analysis can be summarized in a table to clearly present the specificity profile of the antibody.
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-(2E)-pentenoyl-CoA Antibody
| Competitor Molecule | Chemical Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | CH3CH2CH=CHCO-SCoA | 50 | 100% |
| Crotonyl-CoA | CH3CH=CHCO-SCoA | 500 | 10% |
| Butyryl-CoA | CH3CH2CH2CO-SCoA | >10,000 | <0.5% |
| Hexanoyl-CoA | CH3(CH2)4CO-SCoA | >10,000 | <0.5% |
| Coenzyme A (free) | HSCoA | >50,000 | <0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable antibody validation.
Protocol 1: Hapten-Carrier Conjugation
This protocol provides a general guideline for conjugating this compound to a carrier protein like BSA using the EDC crosslinker, which facilitates the formation of an amide bond between a carboxyl group (which can be introduced to the CoA molecule) and a primary amine on the carrier protein.
-
Preparation of Reagents:
-
This compound
-
Carrier Protein (e.g., BSA) at 10 mg/mL in 0.1 M MES buffer, pH 4.7.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 10 mg/mL in MES buffer (prepare fresh).
-
Sulfo-NHS (N-hydroxysulfosuccinimide) at 10 mg/mL in MES buffer (prepare fresh).
-
-
Activation of this compound:
-
Combine this compound with a molar excess of EDC and Sulfo-NHS in MES buffer.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation to Carrier Protein:
-
Add the activated hapten solution to the carrier protein solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted hapten and byproducts by dialysis against PBS or using a desalting column.
-
-
Characterization:
-
Confirm conjugation using techniques like MALDI-TOF mass spectrometry to determine the hapten-to-carrier ratio.
-
Protocol 2: Competitive ELISA for Specificity Assessment
-
Plate Coating:
-
Coat a 96-well microplate with 100 µL/well of the this compound-BSA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
In a separate plate or tubes, prepare serial dilutions of the competitor molecules (e.g., this compound, crotonyl-CoA, etc.).
-
Add a constant, predetermined concentration of the anti-(2E)-pentenoyl-CoA antibody to each competitor dilution.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free competitor.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).
-
Contextualizing this compound: Role in Metabolism
This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. Understanding this pathway highlights the importance of having specific tools, like a validated antibody, to study these metabolic processes.
Potential Applications and Further Validation
A highly specific antibody to this compound could be a valuable tool for:
-
Metabolomics: Quantifying levels of this compound in biological samples.
-
Enzyme Assays: Studying the kinetics of enzymes involved in odd-chain fatty acid metabolism.
-
Investigating Post-Translational Modifications: While protein palmitoylation is well-documented, the existence of "pentenoylation" is speculative. A specific antibody could be used in immunoprecipitation followed by mass spectrometry (IP-MS) to explore if proteins are modified with this acyl-CoA.[13][14][15][16]
For such applications, further validation beyond ELISA would be necessary. For instance, in an IP experiment, the antibody's performance should be confirmed using appropriate controls, such as pre-incubation with an excess of free this compound to block the antibody and demonstrate that the pulldown is specific.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. researchgate.net [researchgate.net]
- 7. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Competitive ELISA [elisa-antibody.com]
- 11. biossusa.com [biossusa.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. Palmitoylation - Wikipedia [en.wikipedia.org]
- 14. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]
- 15. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (2E)-pentenoyl-CoA
This document provides immediate safety, logistical, and procedural information for the proper handling and disposal of (2E)-pentenoyl-CoA. The guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Key Chemical and Physical Properties
A summary of the key properties for this compound and a related compound are presented below for easy reference. This information is crucial for understanding its behavior and potential interactions.
| Property | This compound | 2-methyl-(2E)-pentenoyl-CoA(4-) |
| Molecular Formula | C26H42N7O17P3S[1] | C27H40N7O17P3S-4[2] |
| Molecular Weight | 849.63 g/mol [1] | 859.6 g/mol [2] |
| Physical Form | Solid | Not specified |
| Solubility | Soluble in water[3] | Not specified |
| Storage | Recommended to store under conditions specified in the Certificate of Analysis[1] | Not specified |
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to adhere to the following safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use a respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following procedure outlines the necessary steps for its disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated PPE, and solutions, as hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
-
Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through an approved and licensed hazardous waste disposal company[4].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, step-by-step process to follow from handling to final disposal.
References
Personal protective equipment for handling (2E)-pentenoyl-CoA
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2E)-pentenoyl-CoA. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for handling similar acyl-CoA compounds and general laboratory chemicals.
I. Pre-Handling and Preparation
Before working with this compound, a thorough risk assessment should be conducted. This involves reviewing available safety information for structurally similar compounds and ensuring all necessary personal protective equipment (PPE) and safety equipment are readily accessible.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are easily accessible.
B. Personal Protective Equipment (PPE): Appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard. | Protects eyes and face from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
II. Handling Procedures
Adherence to proper handling procedures is essential for personal safety and maintaining the integrity of the compound.
A. General Handling:
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
B. Weighing and Reconstitution:
-
If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
When reconstituting, add the solvent slowly to the vial to prevent splashing.
III. Storage
Proper storage is critical for maintaining the stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at the temperature recommended by the supplier, typically -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable. |
| Container | Keep the container tightly closed to prevent moisture contamination. |
| Location | Store in a dry and well-ventilated place. |
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
A. Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent or detergent, followed by a water rinse.
B. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
V. Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[1]
-
Chemical Waste: Unused this compound and any materials contaminated with it should be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
VI. Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
